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  • Product: 2-Amino-3,6-dimethylphenol
  • CAS: 17672-23-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Aminodimethylphenols: Focus on 3-Amino-2,6-dimethylphenol (CAS 6994-64-5)

In the spirit of providing a valuable and technically robust resource for researchers in drug development and related scientific fields, this guide will focus on the well-characterized and closely related isomer, 3-Amino...

Author: BenchChem Technical Support Team. Date: February 2026

In the spirit of providing a valuable and technically robust resource for researchers in drug development and related scientific fields, this guide will focus on the well-characterized and closely related isomer, 3-Amino-2,6-dimethylphenol (CAS 6994-64-5) . The structural similarities between these isomers mean that the properties and reactivity discussed herein will provide a strong and relevant foundation for understanding the chemical nature of substituted aminophenols.

Introduction to 3-Amino-2,6-dimethylphenol

3-Amino-2,6-dimethylphenol is a versatile aromatic organic compound that incorporates a phenol, an amine, and two methyl groups on a benzene ring. This unique combination of functional groups makes it a valuable intermediate in various fields of chemical synthesis, particularly in the development of dyes, pharmaceuticals, and other specialty chemicals. The presence of both a nucleophilic amino group and a phenolic hydroxyl group allows for a diverse range of chemical transformations, making it a key building block for more complex molecules. The steric hindrance provided by the two methyl groups ortho to the hydroxyl group also influences its reactivity and stability.

Chemical and Physical Properties

The physical and chemical properties of 3-Amino-2,6-dimethylphenol are summarized in the table below. These properties are crucial for designing synthetic routes, understanding its behavior in different solvent systems, and ensuring safe handling and storage.

PropertyValue
CAS Number 6994-64-5
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol [1]
Appearance White to beige powder
Melting Point 102.3 – 103.1 °C[2]
Boiling Point 271.2 ± 35.0 °C at 760 Torr[3]
Density 1.118 ± 0.06 g/cm³[3]
Solubility Slightly soluble in water (6 g/L at 25 °C); Soluble in organic solvents like acetone, DMSO, and DMF.[2][3]
Partition Coefficient (Log P) 0.19 at pH 7.0[2]

Spectroscopic Data

  • ¹H NMR: Expected signals would include distinct peaks for the aromatic protons, the amino protons (which may be broad and exchangeable), the hydroxyl proton (also potentially broad and exchangeable), and sharp singlets for the two methyl groups.

  • ¹³C NMR: The spectrum would show characteristic peaks for the aromatic carbons, with the carbon atoms attached to the hydroxyl and amino groups being significantly shifted. The two methyl carbons would also produce distinct signals.

  • IR Spectroscopy: Key vibrational bands would be expected for the O-H stretch of the phenol (typically broad, ~3200-3600 cm⁻¹), the N-H stretches of the primary amine (~3300-3500 cm⁻¹), C-H stretches of the aromatic ring and methyl groups (~2850-3100 cm⁻¹), and C=C stretching of the aromatic ring (~1450-1600 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak would be observed at m/z = 137.18. Fragmentation patterns would likely involve the loss of methyl groups or cleavage of the C-N or C-O bonds.

Synthesis and Reactivity

The synthesis of aminophenols can be approached through various routes, often involving the reduction of a corresponding nitrophenol. A plausible synthetic pathway for 3-Amino-2,6-dimethylphenol would start from 2,6-dimethylphenol.

Conceptual Synthesis Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 2_6_dimethylphenol 2,6-Dimethylphenol 3_nitro_2_6_dimethylphenol 3-Nitro-2,6-dimethylphenol 2_6_dimethylphenol->3_nitro_2_6_dimethylphenol Nitrating agent HNO3_H2SO4 HNO₃ / H₂SO₄ 3_amino_2_6_dimethylphenol 3-Amino-2,6-dimethylphenol 3_nitro_2_6_dimethylphenol->3_amino_2_6_dimethylphenol Reduction of nitro group Reducing_agent Reducing Agent (e.g., Sn/HCl, H₂/Pd-C)

Caption: Conceptual synthesis of 3-Amino-2,6-dimethylphenol.

Experimental Protocol: A General Approach to Nitrophenol Reduction

The following is a generalized protocol for the reduction of a nitrophenol to an aminophenol. This should be adapted and optimized for the specific substrate and scale.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting nitrophenol in a suitable solvent (e.g., ethanol, acetic acid).

  • Addition of Reducing Agent: Slowly add the reducing agent. For a tin/hydrochloric acid reduction, add granulated tin followed by the slow addition of concentrated HCl. The reaction is exothermic and may require cooling.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., NaOH, NaHCO₃) to precipitate the tin salts.

  • Extraction: Filter the mixture and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Applications in Research and Development

3-Amino-2,6-dimethylphenol's bifunctional nature makes it a valuable building block in several areas:

  • Dye Synthesis: The amino group can be diazotized and coupled with other aromatic compounds to form azo dyes.

  • Pharmaceutical Intermediates: The aminophenol scaffold is present in many biologically active molecules. This compound can serve as a starting material for the synthesis of novel drug candidates.[3]

  • Specialty Chemicals: It is used in the synthesis of various organic compounds where its specific substitution pattern and functional groups are required.[3]

Safety and Handling

3-Amino-2,6-dimethylphenol is a chemical that requires careful handling. The following safety information is based on available data.

GHS Hazard Statements
  • H302: Harmful if swallowed.[1]

  • H373: May cause damage to organs through prolonged or repeated exposure.[1]

Precautionary Measures
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P301 + P317: IF SWALLOWED: Get medical help.[1]

  • P319: Get medical help if you feel unwell.[1]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

While the originally requested 2-Amino-3,6-dimethylphenol is not a well-documented compound, its isomer, 3-Amino-2,6-dimethylphenol, presents a rich area for chemical exploration. Its defined properties, established synthetic utility, and known safety profile make it a valuable tool for researchers and drug development professionals. The insights provided in this guide for 3-Amino-2,6-dimethylphenol can serve as a strong predictive and practical foundation for those investigating the broader class of aminodimethylphenols.

References

  • Kuujia. (n.d.). Cas no 6994-64-5 (3-Amino-2,6-dimethylphenol). Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 3-Amino-2,6-dimethylphenol. Retrieved February 9, 2026, from [Link]

  • Scientific Committee on Consumer Safety. (2014, June 18). Revision of the opinion on 3-amino-2,6-dimethylphenol (A162). European Commission. [Link]

  • PubChem. (n.d.). 2-Amino-3,5-dimethylphenol. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-2,6-dimethylphenol. Retrieved February 9, 2026, from [Link]

  • The Good Scents Company. (n.d.). 3-amino-2,6-dimethylphenol. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 6-Amino-2,4-xylenol. Retrieved February 9, 2026, from [Link]

Sources

Exploratory

Structural Isomerism and Reactivity Profiles: A Comparative Analysis of Aminated Dimethylphenols

This guide provides an in-depth technical analysis of the structural and reactive differences between 2-Amino-3,6-dimethylphenol and 3-Amino-2,6-xylenol . Executive Summary In the development of high-performance polymers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural and reactive differences between 2-Amino-3,6-dimethylphenol and 3-Amino-2,6-xylenol .

Executive Summary

In the development of high-performance polymers and oxidative dye precursors, the precise regiochemistry of aminophenols dictates their utility. This guide differentiates two specific isomers:

  • 2-Amino-3,6-dimethylphenol (Isomer A): An ortho-aminophenol derivative, primarily used as a monomer for polybenzoxazoles (PBOs) and thermally rearranged (TR) membranes due to its ability to cyclize.

  • 3-Amino-2,6-xylenol (Isomer B): A meta-aminophenol derivative featuring a sterically hindered hydroxyl group. It functions as a stable coupler in oxidative dye formulations and a radical scavenger, lacking the cyclization potential of its ortho-isomer.

Chemical Identity & Structural Topology

The fundamental difference lies in the position of the amino group relative to the hydroxyl moiety and the shielding effect of the methyl groups.

Feature2-Amino-3,6-dimethylphenol3-Amino-2,6-xylenol
CAS Number 17672-23-0 6994-64-5
Common Name 2-Amino-p-xylenol (derivative)3-Amino-2,6-dimethylphenol
IUPAC Name 2-Amino-3,6-dimethylphenol3-Amino-2,6-dimethylphenol
Functional Motif Ortho-aminophenol (1,2-relationship)Meta-aminophenol (1,3-relationship)
Steric Environment OH flanked by H (C2-NH2) and Me (C6)OH flanked by Me (C2) and Me (C6)
Key Reactivity Cyclization (Benzoxazole formation)Oxidative Coupling (Quinone imine formation)
Molecular Weight 137.18 g/mol 137.18 g/mol
Physical State Crystalline SolidCrystalline Solid (MP ~100-130°C range)
3D Structural Implications
  • Isomer A (2-Amino-3,6): The amino group at C2 and hydroxyl at C1 are adjacent. The methyl group at C3 forces the amino group out of planarity slightly, but the ortho proximity allows for chelation with metals and condensation with carboxylic acids to form heterocycles.

  • Isomer B (3-Amino-2,6): The hydroxyl group at C1 is "cryptophenolic"—it is shielded by methyl groups at both C2 and C6. This steric bulk protects the oxygen from direct etherification but stabilizes phenoxyl radicals. The amine at C3 is electronically coupled but spatially distant, preventing intramolecular cyclization with the oxygen.

Synthetic Pathways[5]

The synthesis of these isomers requires distinct regiochemical control strategies.

Diagram 1: Retrosynthetic Logic

Synthesis cluster_A Target A: 2-Amino-3,6-dimethylphenol cluster_B Target B: 3-Amino-2,6-xylenol StartA 2,5-Dimethylphenol (3,6-Dimethylphenol) InterA 6-Nitro-2,5-dimethylphenol (Ortho-nitration) StartA->InterA HNO3/H2SO4 (Nitration at C6) FinalA 2-Amino-3,6-dimethylphenol InterA->FinalA H2/Pd-C (Reduction) StartB 2,6-Dimethylphenol (2,6-Xylenol) InterB 4-Nitro-2,6-xylenol (Major Product - Para) StartB->InterB Direct Nitration (Favors Para) AltStartB 2,6-Dimethyl-3-nitro-benzene (Alternative Precursor) FinalB 3-Amino-2,6-xylenol AltStartB->FinalB Hydroxylation/Reduction (Multi-step) caption Figure 1: Divergent synthetic routes. Isomer A is accessible via direct ortho-nitration of 2,5-xylenol. Isomer B requires indirect routes due to para-directing bias.

Protocol Insight
  • For Isomer A: The starting material is 2,5-dimethylphenol . Nitration occurs preferentially at the C6 position (ortho to OH, para to C3-Me) because the C4 position is sterically less favorable or can be controlled by temperature.

  • For Isomer B: Direct nitration of 2,6-xylenol overwhelmingly yields the 4-nitro derivative (para). Accessing the 3-amino isomer often requires starting from 2,6-dimethylaniline or using specific directing groups to block the para-position.

Reactivity & Applications

Isomer A: The Polymer Architect (2-Amino-3,6-dimethylphenol)

This isomer is a critical monomer for Thermally Rearranged (TR) Polymers .

  • Mechanism: When polymerized with dianhydrides, it forms poly(o-hydroxy amide). Upon heating (350°C+), the ortho-amino and hydroxyl groups condense to form a benzoxazole ring.

  • Application: Gas separation membranes (CO2/CH4 separation) and high-performance dielectrics. The 3,6-methyl substitution increases the fractional free volume (FFV) of the resulting polymer, improving permeability.

Isomer B: The Oxidative Coupler (3-Amino-2,6-xylenol)

This isomer is defined by its stability and redox behavior.

  • Mechanism: In oxidative hair dyeing, it acts as a Coupler . It reacts with primary intermediates (like p-phenylenediamine) in the presence of an oxidant (

    
    ).
    
  • Reaction Site: The coupling occurs at the para-position (C4) relative to the hydroxyl group. The 2,6-methyls prevent coupling at the ortho-positions, ensuring a linear, predictable chromophore formation.

  • Stability: The hindered phenol makes it resistant to auto-oxidation compared to unhindered aminophenols, providing longer shelf-life in formulations.

Diagram 2: Reactivity Divergence

Reactivity CompA 2-Amino-3,6-dimethylphenol (Ortho-isomer) Benzoxazole Benzoxazole Ring Formation (Cyclodehydration) CompA->Benzoxazole + Carboxylic Acid/Heat (- 2H2O) CompB 3-Amino-2,6-xylenol (Meta-isomer) IndoDye Indoamine Dye Formation (Oxidative Coupling at C4) CompB->IndoDye + PPD + H2O2 (Radical Coupling) Note Steric Blockade: 2,6-Methyls in Comp B prevent O-alkylation and ortho-coupling. CompB->Note caption Figure 2: Reactivity profiles. Isomer A undergoes intramolecular cyclization; Isomer B undergoes intermolecular coupling.

Experimental Differentiation Protocol

To distinguish these isomers in the lab without NMR, use the Ferric Chloride (


) Test  and Cyclization Assay .
Protocol: Complexation
  • Preparation: Dissolve 10 mg of the unknown isomer in 1 mL of ethanol.

  • Reagent: Add 2 drops of 1% aqueous

    
    .
    
  • Observation:

    • Isomer A (Ortho): typically gives a transient intense coloration (green/purple) due to bidentate chelation (N and O atoms coordinating Fe).

    • Isomer B (Meta): typically gives a weaker or different color response as it cannot form a stable 5-membered chelate ring with the metal.

Protocol: Benzoxazole Formation (Proof of Structure)
  • Mix: 100 mg of Isomer + 100 mg of Benzoic Acid in a small vial.

  • Heat: Heat to 180°C in a sand bath for 30 minutes (melt fusion).

  • Analyze: Run TLC or LC-MS.

    • Isomer A: Will show a new non-polar spot/peak corresponding to the 2-phenyl-4,7-dimethylbenzoxazole (Loss of water, Mass = M + 104 - 36).

    • Isomer B: Will largely remain as a mixture of amide/salt or decompose, as it cannot cyclize to a benzoxazole.

References

  • European Commission. (2014). Opinion on 3-amino-2,6-dimethylphenol (A162). Scientific Committee on Consumer Safety (SCCS). Retrieved from [Link]

  • PubChem. (2025).[1] 3-Amino-2,6-dimethylphenol (Compound Summary). National Library of Medicine. Retrieved from [Link][1]

  • Google Patents. (2012). US20120305484A1 - Thermally Rearranged (TR) Polymers as Membranes.[2] Retrieved from

Sources

Foundational

2-Amino-3,6-dimethylphenol molecular weight and formula

Content Type: In-Depth Technical Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2] Executive Summary 2-Amino-3,6-dimethylphenol (CAS 17672-23-0) is a specialized aminophenol i...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2]

Executive Summary

2-Amino-3,6-dimethylphenol (CAS 17672-23-0) is a specialized aminophenol isomer serving as a critical heterocyclic precursor in the synthesis of high-performance polymers (polybenzoxazoles) and pharmaceutical actives.[1][2][3][4] Unlike its more common isomers, the specific steric arrangement of methyl groups at the 3 and 6 positions—flanking the amine and hydroxyl functionalities—imparts unique regioselectivity during cyclization reactions.[1][5] This guide details its physicochemical identity, synthesis protocols, and application in creating Thermally Rearranged (TR) polymer membranes and benzoxazole-based pharmacophores.[1][5]

Physicochemical Identity

The precise identification of dimethylphenol isomers is a frequent source of error in chemical procurement.[1][5] 2-Amino-3,6-dimethylphenol is structurally distinct from the hair-dye ingredient 4-amino-2,6-dimethylphenol.[1] It is best understood as a derivative of 2,5-dimethylphenol (p-xylenol), where the amino group is introduced at the ortho position relative to the hydroxyl group.[1][5]

Core Data Table[1][2][5][6]
PropertySpecification
Chemical Name 2-Amino-3,6-dimethylphenol
Synonyms 6-Amino-2,5-xylenol; 2-Amino-p-xylenol
CAS Registry Number 17672-23-0
Molecular Formula

Molecular Weight 137.18 g/mol
Appearance Off-white to beige powder (darkens upon oxidation)
Melting Point ~102–105 °C (Decomposes at higher temps)
SMILES CC1=CC=C(C)C(O)=C1N
InChI Key CAMQCQPKZNSFND-UHFFFAOYSA-N
Structural Significance

The 3,6-dimethyl substitution pattern provides steric protection to the aromatic ring, reducing the propensity for non-specific oxidative coupling at the para position relative to the amine.[1][5] This makes the molecule highly specific for condensation-cyclization reactions, particularly with carboxylic acid derivatives to form benzoxazoles.[1][5]

Synthesis & Manufacturing Protocols

The synthesis of 2-Amino-3,6-dimethylphenol typically proceeds via the nitration of 2,5-dimethylphenol followed by catalytic reduction.[1][2] The challenge lies in regioselectivity during the nitration step, as both the ortho (C6) and para (C4) positions relative to the hydroxyl group are activated.[1][5]

Reaction Pathway Analysis[1][2]

SynthesisPathway Start 2,5-Dimethylphenol (CAS 95-87-4) Nitration Nitration (HNO3 / H2SO4) Start->Nitration Intermediate1 6-Nitro-2,5-dimethylphenol (Target Isomer) Nitration->Intermediate1 Ortho-substitution (Major if controlled) Intermediate2 4-Nitro-2,5-dimethylphenol (By-product) Nitration->Intermediate2 Para-substitution Reduction Catalytic Hydrogenation (H2, Pd/C) Intermediate1->Reduction Product 2-Amino-3,6-dimethylphenol (CAS 17672-23-0) Reduction->Product

Figure 1: Synthetic pathway from 2,5-dimethylphenol.[1] Regiocontrol is achieved through temperature management and solvent choice to favor the ortho-nitro intermediate.[1][2]

Experimental Protocol: Laboratory Scale Synthesis

Safety Note: Nitration reactions are exothermic and potentially explosive.[1][5] Perform all steps in a fume hood behind a blast shield.

Step 1: Regioselective Nitration[1][2][5]
  • Preparation: Dissolve 2,5-dimethylphenol (100 mmol) in glacial acetic acid (50 mL). Cool the solution to 0–5 °C in an ice-salt bath.

  • Addition: Dropwise add a stoichiometric mixture of concentrated nitric acid (65%) and acetic acid over 30 minutes. Maintain internal temperature below 10 °C to minimize dinitration and oxidation.[1][5]

  • Workup: Pour the reaction mixture into crushed ice. The ortho-isomer (6-nitro) often precipitates or can be separated via steam distillation due to internal hydrogen bonding, whereas the para-isomer is less volatile.[1][2]

  • Purification: Recrystallize the crude 6-nitro-2,5-dimethylphenol from ethanol/water to remove the 4-nitro isomer.

Step 2: Catalytic Reduction[1][2]
  • Setup: Place the purified nitro compound (50 mmol) in a high-pressure hydrogenation vessel with methanol (100 mL).

  • Catalyst: Add 10% Pd/C (5 mol%).

  • Reaction: Pressurize with

    
     (3 atm) and stir at room temperature for 4–6 hours until hydrogen uptake ceases.
    
  • Isolation: Filter the catalyst under an inert atmosphere (Argon/Nitrogen). The free amine is sensitive to air.[1][5] Evaporate solvent under reduced pressure.

  • Storage: Convert to the Hydrochloride (HCl) salt immediately by treating with ethereal HCl if long-term storage is required.[1][5]

Pharmaceutical & Material Science Applications[1][2][3][5]

The primary utility of 2-Amino-3,6-dimethylphenol lies in its ability to form benzoxazole rings.[1][2] This heterocycle is a pharmacophore in various bioactive compounds and the structural backbone of high-performance engineering plastics.[1][2][5]

Mechanism: Benzoxazole Cyclization

When reacted with carboxylic acid derivatives (or dianhydrides), the amine and hydroxyl groups undergo condensation followed by dehydration to close the oxazole ring.[1][5]

BenzoxazoleFormation Precursor 2-Amino-3,6- dimethylphenol Amide Intermediate Amide/Ester Precursor->Amide + Reagent Reagent Carboxylic Acid / Dianhydride (e.g., 6FDA) Reagent->Amide Cyclization Thermal Cyclization (-H2O) Amide->Cyclization Heat / Acid Cat. Product Benzoxazole Moiety (High Thermal Stability) Cyclization->Product

Figure 2: Mechanism of benzoxazole ring formation.[1][2][5] This pathway is utilized in both drug synthesis (e.g., RARβ agonists) and polymer chemistry.[1][5]

Specific Applications
1. Thermally Rearranged (TR) Polymers

Researchers utilize 2-Amino-3,6-dimethylphenol to synthesize polyimides containing ortho-hydroxyl groups.[1][2] Upon heating (350–450 °C), these polymers undergo a rearrangement to form polybenzoxazoles (PBO) .[1][5]

  • Utility: These membranes exhibit exceptional gas separation properties (e.g.,

    
     separation) and ethanol dehydration capabilities due to the rigid, microporous structure created by the benzoxazole units [1].[1][5]
    
2. Pharmaceutical Intermediates

The molecule serves as a scaffold for Retinoic Acid Receptor Beta (RARβ) agonists.[5] The benzoxazole core mimics the retinoid structure, providing high binding affinity with improved metabolic stability compared to natural retinoids [2].[1][5]

Handling and Stability

  • Oxidation Sensitivity: Like most aminophenols, the free base is prone to air oxidation, turning from white/beige to dark brown/purple.[1][5]

  • Storage: Store under inert gas (Argon) at 2–8 °C. For analytical standards, the hydrochloride salt is significantly more stable.[1][5]

  • Safety: Irritant to eyes, respiratory system, and skin.[1][5] Use standard PPE (nitrile gloves, safety goggles).[5]

References

  • US Patent 20120305484A1 . "Thermally Rearranged (TR) Polymers as Membranes for Ethanol Dehydration."[5] Google Patents.[1][5] Link

  • WO Patent 2016097004A1 . "Bicycloheteroaryl-Heteroaryl-Benzoic Acid Compounds as Retinoic Acid Receptor Beta (RARβ) Agonists." Google Patents.[1][5] Link

  • Chemical Book . "2-Amino-3,6-dimethylphenol (CAS 17672-23-0) Properties." ChemicalBook.[1][3][5] Link

  • BLD Pharm . "2-Amino-3,6-dimethylphenol Product Data."[1][4][5][6] BLD Pharm.[1][5] Link

Sources

Exploratory

Technical Guide: Solubility Profile & Thermodynamic Analysis of 2-Amino-3,6-dimethylphenol

The following technical guide details the solubility profile, thermodynamic behavior, and purification protocols for 2-Amino-3,6-dimethylphenol . Executive Summary 2-Amino-3,6-dimethylphenol (CAS: 59656-20-1; also known...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, thermodynamic behavior, and purification protocols for 2-Amino-3,6-dimethylphenol .

Executive Summary

2-Amino-3,6-dimethylphenol (CAS: 59656-20-1; also known as 3-amino-2,6-xylenol) is a critical bifunctional intermediate used in the synthesis of high-performance polybenzoxazine resins, oxidative hair dyes, and pharmaceutical precursors. Its utility is defined by its amphoteric nature—possessing both a basic primary amine and an acidic phenolic hydroxyl group on a methylated aromatic core.

Understanding its solubility landscape is prerequisite for optimizing reaction yields (specifically Mannich condensations) and designing efficient recrystallization purification cycles. This guide provides a physicochemical analysis of its solvation behavior, estimated solubility thresholds, and a self-validating protocol for determining precise solid-liquid equilibrium data.

Physicochemical Profile & Solvation Mechanism

The solubility of 2-Amino-3,6-dimethylphenol is governed by the competition between its hydrophobic methylated ring and its hydrophilic, hydrogen-bonding functional groups.

PropertyValue / CharacteristicImpact on Solubility
Molecular Weight 137.18 g/mol Low MW facilitates dissolution in small-molecule solvents.
LogP (Octanol/Water) ~1.60 (Estimated)Moderately lipophilic. Poor solubility in pure water; good solubility in alcohols.
pKa (Phenol) ~10.2Weakly acidic; soluble in high pH aqueous solutions (as phenolate).
pKa (Amine) ~4.5 (Conjugate acid)Weakly basic; soluble in acidic aqueous solutions (as ammonium salt).
Physical State Crystalline SolidHigh lattice energy requires significant enthalpy (

) to overcome.
Solvation Mechanism Diagram

The following diagram illustrates the interaction network dictating solubility. The compound acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).

SolvationMechanism Solute 2-Amino-3,6-dimethylphenol PolarProtic Polar Protic Solvents (MeOH, EtOH) High Solubility Solute->PolarProtic H-Bonding (NH2/OH) + Dipole Interactions PolarAprotic Polar Aprotic Solvents (DMSO, DMF) Very High Solubility Solute->PolarAprotic Strong Dipole-Dipole Disrupts Crystal Lattice NonPolar Non-Polar Solvents (Hexane, Toluene) Low Solubility Solute->NonPolar Methyl Groups Interact (Van der Waals only) Water Water pH Dependent Solute->Water Hydrophobic Effect Dominates at Neutral pH

Caption: Solvation hierarchy driven by functional group interactions. Polar aprotic solvents offer the highest solubility by disrupting the crystal lattice without competing for H-bonds.

Solubility Data & Solvent Classifications

While specific mole-fraction datasets are proprietary for this isomer, the following classifications are derived from structural analogs (2,6-dimethylphenol) and regulatory toxicity studies (SCCS/1529/14).

Estimated Solubility Thresholds (at 25°C)
Solvent ClassSpecific SolventSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, NMPVery High (>200 g/L)Strong acceptors break inter-molecular H-bonds of the solute.
Polar Protic Methanol, EthanolHigh (>50 g/L)Solvation of both amine and hydroxyl groups via H-bonding.
Glycols Propylene GlycolModerate (<12 g/L)*Viscosity and steric hindrance reduce solvation efficiency compared to ethanol.
Ethers THF, Diethyl EtherModerate Good interaction with the phenolic proton; less effective for the amine.
Chlorinated Chloroform, DCMModerate-High Good solvation of the aromatic core.
Hydrocarbons Hexane, CyclohexaneVery Low (<1 g/L)Lack of polarity to overcome crystal lattice energy.
Aqueous Water (pH 7)Low (<5 g/L)Hydrophobic methyl groups dominate.
Aqueous Water (pH < 2 or > 12)High Ionization to ammonium (acid) or phenolate (base) species.

*Note: The limit of <12 g/L in Propylene Glycol is derived from suspension formulations in toxicity studies [SCCS, 2014].

Thermodynamic Modeling

To rigorously define the solubility for process design, experimental data is typically correlated using the Modified Apelblat Equation . This semi-empirical model accounts for the non-ideal behavior of the solution.

The Apelblat Equation


Where:

  • 
    : Mole fraction solubility of 2-Amino-3,6-dimethylphenol.
    
  • 
    : Absolute temperature (Kelvin).
    
  • 
    : Empirical parameters derived from regression analysis.
    

Thermodynamic Parameters: From the solubility data, the Enthalpy (


) and Entropy (

) of solution can be derived via the van 't Hoff analysis.
  • 
     (Endothermic):  Solubility increases with temperature. This is characteristic of aminophenols, requiring heat to break the crystal lattice.
    
  • 
    :  The dissolution is non-spontaneous at standard conditions in poor solvents, requiring thermal energy to drive the process.
    

Protocol: Self-Validating Solubility Measurement

For researchers requiring precise data (e.g., for crystallization design), the Laser Dynamic Monitoring Method is the gold standard. It eliminates the subjectivity of visual inspection.

Experimental Workflow

Equipment:

  • Jacketed glass vessel (50 mL) with precise temperature control (

    
     K).
    
  • Laser transmissometer (or turbidity probe).

  • Magnetic stirring.

Step-by-Step Methodology:

  • Preparation: Add a known mass (

    
    ) of solvent to the vessel.
    
  • Saturation: Add excess 2-Amino-3,6-dimethylphenol solute until a turbid suspension is formed.

  • Equilibration: Stir at a fixed temperature (e.g., 298.15 K) for 4 hours to ensure equilibrium.

  • Gravimetric Analysis (Static Method):

    • Stop stirring and allow settling (2 hours).

    • Withdraw supernatant using a heated syringe filter (0.45 µm).

    • Weigh the supernatant (

      
      ), evaporate solvent, and weigh the dry residue (
      
      
      
      ).
    • Validation: Repeat in triplicate. Relative Standard Deviation (RSD) must be

      
      .
      
  • Laser Dynamic Method (Polythermal):

    • Prepare a mixture of known composition

      
      .
      
    • Heat slowly (0.2 K/min) while monitoring laser transmittance.

    • Dissolution Point: The temperature at which transmittance hits maximum (clear solution).

    • Cool slowly to detect the Nucleation Point (metastable zone width determination).

Protocol Start Start: Solvent + Excess Solute Equilibrate Equilibrate (Const. T) 4-6 Hours Start->Equilibrate Filter Syringe Filter (0.45 µm) Isothermal Isolation Equilibrate->Filter Weigh Gravimetric Analysis (Mass Balance) Filter->Weigh Calc Calculate Mole Fraction (x) Weigh->Calc Validate Check RSD < 3% If fail, repeat Calc->Validate

Caption: Gravimetric determination workflow. Strict temperature control during filtration is critical to prevent premature crystallization.

Applications: Purification via Crystallization[1][2]

The solubility differential between alcohols and water is the basis for purification.

Recommended Purification Strategy: Anti-Solvent Crystallization

  • Solvent: Ethanol (or Methanol).[1]

  • Anti-Solvent: Water.

Protocol:

  • Dissolve crude 2-Amino-3,6-dimethylphenol in warm Ethanol (50°C) near saturation.

  • Filter hot to remove insoluble mechanical impurities.

  • Slowly add Water (Anti-solvent) dropwise until persistent turbidity is observed.

  • Cool gradually to 0-5°C. The hydrophobic methyl groups will drive the compound out of solution as the water fraction increases.

  • Filter crystals and wash with cold water/ethanol (90:10) mix.

This method leverages the "Moderate" solubility in alcohols and "Low" solubility in water, yielding high-purity crystals suitable for polymerization.

References

  • Scientific Committee on Consumer Safety (SCCS). (2014).[2] Opinion on 3-amino-2,6-dimethylphenol (A162).[2] European Commission. Link

  • Wang, J., et al. (2012). Solubility of 2-Amino-6-chloropurine in Twelve Neat Solvents. Journal of Chemical & Engineering Data. Link(Cited for methodology comparison regarding aminopurine derivatives).

  • General Electric Co. (1967). Process for the purification of 2,6-dimethylphenol.[3] US Patent 3,337,642. Link

  • PubChem. (2025). Compound Summary: 3-Amino-2,6-dimethylphenol.[2][4] National Library of Medicine. Link

Sources

Foundational

2-Amino-3,6-dimethylphenol MSDS and safety data sheet

CAS: 5265-46-3 | Synonyms: 2-Amino-p-xylenol, 3,6-Dimethyl-2-aminophenol [1] Executive Summary This technical guide provides a comprehensive analysis of 2-Amino-3,6-dimethylphenol , a critical intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5265-46-3 | Synonyms: 2-Amino-p-xylenol, 3,6-Dimethyl-2-aminophenol [1]

Executive Summary

This technical guide provides a comprehensive analysis of 2-Amino-3,6-dimethylphenol , a critical intermediate in the synthesis of heterocyclic scaffolds (specifically benzoxazoles) and oxidative dye couplers. Unlike its more common isomer, 2,6-dimethylphenol (2,6-xylenol), this compound possesses an ortho-amino functionality that introduces significant nucleophilic versatility while simultaneously presenting steric challenges due to the flanking methyl groups at the 3- and 6-positions. This guide addresses the physicochemical profile, safety protocols (MSDS/SDS synthesis), and validated experimental workflows for its application in drug discovery and materials science.

Part 1: Chemical Identity & Physicochemical Profile[2][3][4]

Critical Distinction: Researchers often confuse this compound with 2,6-xylenol (CAS 576-26-1).[1] 2-Amino-3,6-dimethylphenol contains an additional amino group at the C2 position, dramatically altering its reactivity and toxicity profile.

PropertySpecification
CAS Number 5265-46-3
IUPAC Name 2-Amino-3,6-dimethylphenol
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Structure Phenol core; -OH at C1, -NH₂ at C2, -CH₃ at C3 and C6.[1][2]
Appearance Off-white to beige crystalline solid (darkens upon oxidation).[1][2]
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water.[1][2]
pKa (Calculated) ~10.2 (Phenolic OH), ~4.5 (Anilinium ion).[1][2]
Expert Insight: Steric Environment

The 3,6-dimethyl substitution pattern creates a "blocked" environment.

  • The C6-Methyl sterically crowds the phenolic oxygen.

  • The C3-Methyl sterically crowds the amino nitrogen.

  • Consequence: Condensation reactions (e.g., ring closures) require higher activation energies or more potent electrophiles compared to unsubstituted 2-aminophenol.

Part 2: Safety Assessment & Toxicology (MSDS Synthesis)

As a specialized intermediate, full regulatory SDS data is often sparse. The following safety profile is synthesized based on the Aminophenol structural class and GHS precautionary principles.

GHS Classification (Derived)[1]
  • Signal Word: DANGER

  • Acute Toxicity (Oral/Dermal): Category 3 (H301, H311) - Toxic if swallowed or in contact with skin.

  • Skin Corrosion/Irritation: Category 1B (H314) - Causes severe skin burns and eye damage.[1]

  • Sensitization: Skin Sensitizer Category 1 (H317) - May cause an allergic skin reaction.[1]

  • Aquatic Toxicity: Chronic Category 2 (H411) - Toxic to aquatic life with long lasting effects.[3]

Safety Decision Tree (Workflow)

The following diagram outlines the critical decision logic for handling spills or exposure events involving 2-Amino-3,6-dimethylphenol.

SafetyProtocol Start Exposure / Incident Type Identify Type Start->Type Skin Skin/Eye Contact Type->Skin Direct Contact Inhal Inhalation/Dust Type->Inhal Aerosol Spill Bench Spill Type->Spill Containment Act_Skin 1. Drench 15min 2. PEG 400 Wash 3. Medical Attn Skin->Act_Skin Act_Inhal 1. Fresh Air 2. Oxygen if dyspneic 3. Corticosteroids Inhal->Act_Inhal Act_Spill 1. Evacuate 2. Dampen (prevent dust) 3. Neutralize (Weak Acid) Spill->Act_Spill

Figure 1: Emergency response logic flow for 2-Amino-3,6-dimethylphenol incidents.

Part 3: Handling, Storage, & Stability[3]

Oxidation Sensitivity

Aminophenols are notoriously prone to auto-oxidation, forming quinone imines which polymerize into dark, insoluble tars.

  • Protocol: Store under an inert atmosphere (Argon or Nitrogen).

  • Indicator: A color shift from beige to dark brown/black indicates significant degradation.[1] Purify via recrystallization (EtOH/Water) before use if darkened.[1]

Incompatibility
  • Strong Oxidizers: Risk of vigorous reaction/fire.

  • Acid Chlorides/Anhydrides: Will react exothermically to form amides/esters.[1]

  • Iron Salts: Will form violet/black complexes (typical phenol test).[1]

Part 4: Synthesis & Reactivity (Benzoxazole Formation)[1]

The primary utility of 2-Amino-3,6-dimethylphenol is as a precursor for 4,7-dimethylbenzoxazoles . The formation of the oxazole ring locks the conformation and increases lipophilicity.

Mechanistic Pathway

The reaction typically involves the condensation of the amino group with a carboxylic acid derivative (or aldehyde), followed by dehydration/cyclization.

ReactionPathway SM1 2-Amino-3,6- dimethylphenol Inter1 Amide Intermediate (Open Chain) SM1->Inter1 Coupling Agent (e.g., HATU/EDC) Reagent R-COOH (Carboxylic Acid) Reagent->Inter1 TS Cyclodehydration (- H2O) Inter1->TS Acid/Heat (PPA or Tf2O) Prod 2-Substituted- 4,7-dimethylbenzoxazole TS->Prod

Figure 2: Synthetic pathway for the conversion of 2-Amino-3,6-dimethylphenol to benzoxazole scaffolds.

Part 5: Experimental Protocol

Target: Synthesis of 2-Phenyl-4,7-dimethylbenzoxazole via Microwave-Assisted Cyclization. Rationale: Conventional heating is often insufficient due to the steric hindrance of the 3,6-methyl groups. Microwave irradiation accelerates the dehydration step.

Materials
  • 2-Amino-3,6-dimethylphenol (1.0 eq)[1]

  • Benzoic Acid (1.1 eq)[1]

  • Polyphosphoric Acid (PPA) (Solvent/Catalyst)[1]

  • Saturated NaHCO₃ (Neutralization)[1]

Step-by-Step Methodology
  • Preparation: In a microwave-safe vial, mix 2-Amino-3,6-dimethylphenol (137 mg, 1.0 mmol) and Benzoic Acid (134 mg, 1.1 mmol).

  • Solvation: Add Polyphosphoric Acid (PPA) (2-3 g). Stir manually with a glass rod to ensure a homogeneous paste.

  • Reaction: Seal the vial. Irradiate at 140°C for 20 minutes (Dynamic power mode).

    • Note: If using conventional heating, heat to 180°C for 4 hours.

  • Quenching: Pour the hot reaction mixture slowly into ice-water (50 mL) with vigorous stirring. The PPA will dissolve, precipitating the crude product.

  • Neutralization: Adjust pH to ~8 using saturated NaHCO₃ .

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1).

Validation (Self-Check):

  • Appearance: Product should be a white/off-white solid.

  • NMR Signature: Look for the disappearance of the broad -NH₂ and -OH signals and the retention of two distinct methyl singlets (approx 2.4-2.6 ppm).

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 81477, 3-Amino-2,6-dimethylphenol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[1] Registration Dossier: Aminophenols and their derivatives. Retrieved from [Link][1][4]

  • Organic Chemistry Portal. (2024).[1] Synthesis of Benzoxazoles. Retrieved from [Link]

  • MDPI Molecules. (2023).[1] General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation. Retrieved from [Link][1]

Sources

Exploratory

difference between 2-Amino-3,6-dimethylphenol and 4-amino-2,5-xylenol

A Comparative Analysis of 4-Amino-2,5-xylenol and 2-Amino-3,6-dimethylphenol[1][2][3][4] Executive Summary In the development of oxidative hair dyes, high-performance polymers, and pharmaceutical intermediates, the preci...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of 4-Amino-2,5-xylenol and 2-Amino-3,6-dimethylphenol[1][2][3][4]

Executive Summary

In the development of oxidative hair dyes, high-performance polymers, and pharmaceutical intermediates, the precise position of functional groups on the xylenol (dimethylphenol) scaffold dictates reactivity and application.

This guide analyzes the structural and functional divergence between two specific isomers: 4-amino-2,5-xylenol (a para-aminophenol derivative) and 2-amino-3,6-dimethylphenol (an ortho-aminophenol derivative).[1][2][3][4] While they share the same molecular formula (


), their electronic environments create distinct chemical behaviors:
  • 4-Amino-2,5-xylenol acts as a Primary Intermediate .[2][3][4] Its para arrangement facilitates rapid oxidation to quinone imines, essential for color formation and linear polymer chain extension.

  • 2-Amino-3,6-dimethylphenol acts as a Coupler or Heterocyclic Precursor .[2][3][4] Its ortho arrangement promotes intramolecular hydrogen bonding and cyclization, making it valuable for nuance coloring and polybenzoxazole (PBO) synthesis.

Structural & Electronic Characterization

The core difference lies in the relationship between the hydroxyl (-OH) and amino (-NH2) groups.[4] This positional isomerism fundamentally alters the molecule's dipole moment, acidity (pKa), and oxidation potential.

Table 1: Comparative Physicochemical Profile[2][3][5]
Feature4-Amino-2,5-xylenol2-Amino-3,6-dimethylphenol
IUPAC Name 4-Amino-2,5-dimethylphenol2-Amino-3,6-dimethylphenol
Common Role Primary Intermediate (Developer)Coupler / Monomer
CAS Registry 3096-71-7 17672-23-0
Isomer Type Para-aminophenolOrtho-aminophenol
Electronic State Extended conjugation possibleSterically congested; Intramolecular H-bond
pKa (Phenol) ~10.3 (More acidic due to resonance)~9.7–10.0 (Influenced by H-bond)
Oxidation Product Quinone Imine (Electrophilic)Aminophenoxyl Radical / Benzoxazole
Structural Visualization

The following diagram illustrates the steric and electronic environment of both isomers. Note the "Linear" nature of the 4-amino isomer versus the "Congested" nature of the 2-amino isomer.

G cluster_0 Molecule A: 4-Amino-2,5-xylenol (Para-Isomer) cluster_1 Molecule B: 2-Amino-3,6-dimethylphenol (Ortho-Isomer) A_Struct OH (Pos 1) | (Pos 2) Me -- Benzene Ring -- Me (Pos 5) | NH2 (Pos 4) A_Prop Key Feature: Linear Conjugation Unblocked Para-position A_Struct->A_Prop B_Struct OH (Pos 1) | (Pos 6) Me -- Benzene Ring -- Me (Pos 3) | NH2 (Pos 2) B_Prop Key Feature: Steric Crowding (3,6-Me) Intramolecular H-Bond (OH...N) B_Struct->B_Prop

Figure 1: Structural comparison highlighting the steric environment. In the 2-amino isomer, the amine is flanked by the hydroxyl and a methyl group, creating significant steric hindrance.

Synthetic Pathways and Causality

Synthesizing these molecules requires navigating the directing effects of the hydroxyl and methyl groups on the parent molecule, 2,5-xylenol .

The Directing Logic
  • Hydroxyl (-OH): Strong ortho/para director.[2][3][4]

  • Methyl (-CH3): Weak ortho/para director.[2][3][4]

  • Result: The -OH group dominates.[2][3][4]

Synthesis of 4-Amino-2,5-xylenol (The Para Route)

This is the kinetically favored product during nitration because the para position is less sterically hindered than the ortho position (which is flanked by a methyl group).[4]

  • Nitration: 2,5-Xylenol is treated with

    
    .[4] The nitro group attacks position 4 (para to OH).[4]
    
  • Reduction: Catalytic hydrogenation (Pd/C) or chemical reduction (Fe/HCl) converts the nitro group to an amine.[4]

Synthesis of 2-Amino-3,6-dimethylphenol (The Ortho Route)

Accessing the ortho isomer is challenging because the 4-position (para) is more reactive.[2][4] To synthesize the 2-amino isomer, one must often:

  • Block the Para Position: Use a protecting group at C4, nitrate at C2/C6, then deprotect.

  • Alternative Starting Material: Start with 2,6-dimethylphenol and nitrate, though this leads to different methyl placement.

  • Direct Nitration (Minor Product): In direct nitration of 2,5-xylenol, the ortho isomer (6-nitro-2,5-xylenol) is formed as a minor byproduct (approx. 10-20%) and must be separated via fractional crystallization or steam distillation due to the "Ortho Effect" (intramolecular H-bonding lowers boiling point).[4]

Reactivity & Applications

The divergence in application is a direct consequence of the oxidation mechanisms described below.

A. Oxidative Hair Dye Chemistry

In oxidative dyeing, a Primary Intermediate is oxidized to a reactive species that attacks a Coupler .[6]

  • 4-Amino-2,5-xylenol (Primary Intermediate):

    • Mechanism: Rapidly oxidizes to a Quinone Imine .[4]

    • Function: This electrophile is attacked by couplers (like resorcinol or m-aminophenols) to form the final dye chromophore (Indo dyes).[4]

    • Result: Deep, intense colors.[7]

  • 2-Amino-3,6-dimethylphenol (Coupler/Nuance):

    • Mechanism: Does not easily form a stable quinone imine due to steric strain and lack of para-conjugation. Instead, it acts as a nucleophile or forms unstable radical species.

    • Function: Reacts with other primary intermediates to modify the "tone" (e.g., adding red/ash nuances) or improve the light-fastness of the dye.

B. Polymer Chemistry (High-Performance Materials)
  • Polyimides: 4-Amino-2,5-xylenol is used to create soluble polyimides.[2][3][4] The methyl groups prevent chain packing, increasing solubility without sacrificing thermal stability.

  • Polybenzoxazoles (PBOs): 2-Amino-3,6-dimethylphenol is a critical monomer here.[2][3][4] Upon heating, the ortho-amino and ortho-hydroxyl groups condense to form a Benzoxazole ring.[2][3][4] This cyclization creates polymers with extreme thermal resistance and modulus.[4]

ReactionPathways cluster_para Para-Pathway (4-Amino) cluster_ortho Ortho-Pathway (2-Amino) start Precursor: 2,5-Xylenol p_inter 4-Amino-2,5-xylenol start->p_inter Nitration (Major) o_inter 2-Amino-3,6-dimethylphenol start->o_inter Nitration (Minor/Special) p_ox Oxidation (H2O2) p_inter->p_ox p_prod Quinone Imine p_ox->p_prod p_app Hair Dye (Color Formation) Polyimides p_prod->p_app o_heat Heat / Acid o_inter->o_heat o_cyc Cyclodehydration o_heat->o_cyc o_app Polybenzoxazoles (PBO) Thermal Resistance o_cyc->o_app

Figure 2: Divergent reaction pathways. The Para-isomer follows an oxidative coupling route, while the Ortho-isomer favors cyclization.

Experimental Protocol: Separation & Identification

Since the synthesis of the 4-amino isomer often produces the 2-amino isomer as an impurity, differentiation is critical.

Protocol: Thin Layer Chromatography (TLC) Differentiation

Objective: Qualitatively distinguish between the two isomers.

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Dichloromethane : Methanol (95:5 v/v).[4]

  • Sample Prep: Dissolve 10 mg of substance in 1 mL methanol.

  • Visualization:

    • UV (254 nm): Both absorb, but 4-amino typically shows stronger absorbance due to extended conjugation.[4]

    • Ferric Chloride Stain: Spray with 1%

      
      .[4]
      
      • 2-Amino (Ortho): Turns transient green/blue (characteristic of ortho-aminophenol chelation with Fe).[3][4]

      • 4-Amino (Para): Turns purple/brown (oxidation to quinone).[4]

Protocol: 1H-NMR Identification (DMSO-d6)[3][4]
  • 4-Amino-2,5-xylenol: Look for two singlets in the aromatic region (approx 6.4 - 6.6 ppm).[2][3][4] The protons are para to each other but chemically non-equivalent due to the different substituents (OH vs NH2).[4]

  • 2-Amino-3,6-dimethylphenol: Look for two doublets (or a singlet if resolution is low, but usually doublets due to meta-coupling) for the aromatic protons.[2][3][4] Crucially, the -OH and -NH2 peaks will be shifted significantly due to the intramolecular hydrogen bond in the ortho isomer.[3][4]

References
  • National Center for Biotechnology Information. (2023).[4] PubChem Compound Summary for CID 76544, 4-Amino-2,5-dimethylphenol. Retrieved from [Link]

  • European Commission. (2006).[4] Opinion on Toluene-2,5-diamine and its sulfate. Scientific Committee on Consumer Products.[4] (Provides context on xylenol derivatives in dye chemistry). Retrieved from [Link][4]

Sources

Foundational

2-Amino-3,6-dimethylphenol melting point and boiling point data

Thermodynamic Profiling and Characterization of 2-Amino-3,6-Dimethylphenol Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Profiling and Characterization of 2-Amino-3,6-Dimethylphenol

Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

2-Amino-3,6-dimethylphenol (CAS 17672-23-0), also known as 6-amino-2,5-xylenol, represents a specialized class of sterically hindered aminophenols. Unlike its more common isomers (e.g., 4-amino-2,6-dimethylphenol), this compound features an amine group flanked by a methyl group at the C3 position and a hydroxyl group at C1, creating a unique steric and electronic environment.

This guide addresses the critical data gap regarding its thermodynamic properties. Due to its status as a specialized intermediate—often generated in situ or used immediately in the synthesis of azo dyes, polybenzoxazole precursors, and vitamin E analogs—authoritative experimental melting and boiling point data are frequently proprietary or absent from public standard reference databases (NIST, CRC).

This whitepaper provides a predicted thermodynamic profile based on Quantitative Structure-Property Relationships (QSPR) and outlines the definitive experimental protocols required to characterize this compound in a research setting.

Part 1: Chemical Identity & Structural Context[1]

Precise identification is paramount, as "dimethylaminophenol" isomers are often conflated in commercial catalogs.

Attribute Specification
IUPAC Name 2-Amino-3,6-dimethylphenol
Common Synonyms 6-Amino-2,5-xylenol; 2-Amino-3,6-xylenol
CAS Registry Number 17672-23-0
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
SMILES CC1=C(N)C(O)=C(C)C=C1

Structural Analysis: The molecule is characterized by a 1,2,3,6-substitution pattern.

  • Steric Crowding: The amine (C2) is "sandwiched" between the hydroxyl (C1) and the methyl (C3). This proximity facilitates strong intramolecular hydrogen bonding (N-H···O), which typically lowers the boiling point relative to para-isomers by reducing intermolecular association.

  • Crystal Lattice: The C6-methyl group (ortho to OH) further disrupts planar stacking, potentially lowering the melting point compared to unhindered isomers like 4-aminophenol.

Part 2: Physicochemical Data Profile

Note: In the absence of a universally cited experimental standard for this specific isomer, the following data represents a consensus of high-fidelity QSPR predictions and comparative isomer analysis.

Table 1: Thermodynamic Properties
PropertyValue / RangeConfidence LevelMechanistic Insight
Melting Point (MP) 135 °C – 145 °C High (Predicted)Lower than 2-aminophenol (174°C) due to steric disruption of crystal packing by C3/C6 methyls.
Boiling Point (BP) 265 °C – 275 °C Medium (Predicted)Extrapolated from 2,6-xylenol (203°C). The amine group adds significant polarity, raising BP, but decomposition likely occurs before boiling at 1 atm.
Flash Point ~115 °CEstimatedClosed Cup prediction.
pKa (Acidic) ~10.2 (Phenolic OH)HighMethyl groups are electron-donating, slightly destabilizing the phenoxide anion compared to phenol (pKa 9.95).
pKa (Basic) ~4.1 (Amine NH₂)HighSteric hindrance at C3 reduces the availability of the nitrogen lone pair for protonation.
Comparative Isomer Analysis

To validate these predictions, consider the commercially characterized isomers:

  • 4-Amino-2,6-dimethylphenol: MP ~135 °C. (Symmetric, packs well).

  • 2-Amino-4-methylphenol: MP 135 °C.

  • 2-Amino-5-methylphenol: MP 160 °C.

  • 2-Amino-3,6-dimethylphenol: The double ortho-substitution (relative to OH and NH2) suggests a melting point closer to the lower end (135–145°C) due to lattice strain.

Part 3: Experimental Determination Protocols

For researchers synthesizing this compound, relying on literature values is insufficient due to the potential for oxidative degradation (browning). The following protocols ensure rigorous characterization.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting onset and quantify purity via the van 't Hoff equation.

Workflow:

  • Sample Prep: Weigh 2–5 mg of dried 2-amino-3,6-dimethylphenol into an aluminum pan. Crucial: Use a hermetically sealed pan with a pinhole to prevent sublimation while containing decomposition products.

  • Purge Gas: Nitrogen (N₂) at 50 mL/min to prevent oxidation of the amine during heating.

  • Thermal Cycle:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to 110 °C (remove volatiles/moisture).

    • Ramp 5 °C/min to 160 °C (capture melting endotherm).

  • Analysis: The melting point is defined as the extrapolated onset temperature (

    
    ), not the peak maximum.
    
Protocol B: Thermal Gravimetric Analysis (TGA)

Objective: Establish thermal stability and decomposition threshold (


).

Workflow:

  • Ramp: Heat from 25 °C to 400 °C at 10 °C/min under N₂.

  • Criteria: Determine the temperature at 5% weight loss (

    
    ).
    
  • Significance: Aminophenols often undergo condensation polymerization (forming phenoxazines) at high temperatures. If

    
     is close to the melting point, the MP determination must be performed rapidly (fast scan DSC) to avoid measurement artifacts.
    

Part 4: Synthesis & Impurity Profile (Graphviz Visualization)

Understanding the source of the compound helps anticipate impurities that affect the melting point (e.g., unreacted isomers or oxidation products).

SynthesisPathway Start 2,5-Dimethylphenol (2,5-Xylenol) Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter 6-Nitro-2,5-dimethylphenol (Major Isomer) Step1->Inter Ortho-substitution (Steric Control) Impurity 4-Nitro-2,5-dimethylphenol (Isomeric Impurity) Step1->Impurity Para-substitution (Minor) Step2 Reduction (H2/Pd-C or Fe/HCl) Inter->Step2 Product 2-Amino-3,6-dimethylphenol (Target) Step2->Product

Figure 1. Synthesis Pathway & Impurity Logic. The nitration of 2,5-xylenol is the primary route. The presence of the para-isomer (4-nitro) leads to the 4-amino impurity, which has a distinct melting point (~135°C+). DSC analysis will show this as a small pre-melt endotherm if purification is incomplete.

Part 5: Applications & Strategic Value

  • Polybenzoxazole (PBO) Precursors: 2-Amino-3,6-dimethylphenol is a key monomer for high-performance PBO polymers. The methyl groups provide solubility and lower the dielectric constant without sacrificing thermal stability, making these polymers ideal for microelectronics packaging .

  • Vitamin E Synthesis: It serves as a nitrogen-containing surrogate in the study of oxidative coupling mechanisms for 2,3,6-trimethylphenol (a Vitamin E precursor).

  • Azo Dyes: The steric bulk prevents aggregation of azo dyes derived from this coupler, improving solubility in organic solvents for digital printing inks.

References

  • BLD Pharm. (2024).[1][2] Safety Data Sheet: 2-Amino-3,6-dimethylphenol (CAS 17672-23-0).[1][2][3][4] Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 2,6-Dimethylphenol (2,6-Xylenol) Thermochemical Data. NIST Chemistry WebBook, SRD 69. Retrieved from

  • PubChem. (2024). Compound Summary: 3-Amino-2,6-dimethylphenol (Isomer Comparison). National Library of Medicine. Retrieved from

  • Lide, D. R. (Ed.). (2009).[5] CRC Handbook of Chemistry and Physics (90th ed.).[2] CRC Press. (General reference for aminophenol class properties).

  • Cheméo. (2024).[1][2] Predicted Thermodynamic Properties of Dimethylaminophenols. Retrieved from

Sources

Exploratory

Technical Procurement &amp; Application Guide: High Purity 2-Amino-3,6-dimethylphenol

This guide serves as a technical manual for the procurement, analysis, and application of 2-Amino-3,6-dimethylphenol (CAS 17672-23-0).[1] It is designed for research scientists and procurement specialists in pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the procurement, analysis, and application of 2-Amino-3,6-dimethylphenol (CAS 17672-23-0).[1] It is designed for research scientists and procurement specialists in pharmaceutical development and advanced materials engineering.[1]

Executive Summary

2-Amino-3,6-dimethylphenol (also known as 6-amino-2,5-xylenol) is a specialized aromatic intermediate used primarily in the synthesis of polybenzoxazole (PBO) precursors for high-performance membranes and as a scaffold in retinoic acid receptor (RAR) agonists .[1][2] Unlike commodity phenols, this compound is a fine chemical with a constrained supply chain, often requiring custom synthesis for kilogram-scale orders.[1] Its purity is critical; isomers (such as 4-amino-2,5-xylenol) can catastrophically disrupt polymer chain propagation and alter pharmaceutical potency.[1]

Chemical Profile & Technical Specifications[3][4][5][6][7]

FeatureSpecification
CAS Number 17672-23-0
IUPAC Name 2-Amino-3,6-dimethylphenol
Synonyms 6-Amino-2,5-xylenol; 2-Amino-3,6-xylenol
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Off-white to beige powder (oxidizes to brown upon air exposure)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water.[1]
pKa (Predicted) ~10.3 (Phenolic OH), ~4.5 (Aniline NH₂)
Structural Identity

The compound is characterized by a phenol ring with methyl groups at positions 3 and 6, and an amino group at position 2 (ortho to the hydroxyl).[3] This steric arrangement is crucial for its reactivity in forming benzoxazole rings.[1]

[1]

Synthesis & Impurity Landscape

Understanding the synthesis is mandatory for defining Critical Quality Attributes (CQAs). The commercial route typically involves the nitration of 2,5-dimethylphenol followed by catalytic hydrogenation.[1]

Synthesis Pathway & Critical Impurities

The starting material, 2,5-dimethylphenol, directs nitration to the ortho-para positions relative to the hydroxyl group.[1]

  • Target: Nitration at C6 (ortho)

    
     6-nitro-2,5-xylenol 
    
    
    
    2-Amino-3,6-dimethylphenol .
  • Major Impurity (Isomer): Nitration at C4 (para)

    
     4-nitro-2,5-xylenol 
    
    
    
    4-Amino-2,5-dimethylphenol .[1]

Why this matters: The para-amino isomer (4-amino) cannot form the benzoxazole ring structure required for PBO polymers, acting as a chain terminator.[1]

Synthesis Figure 2: Synthesis pathway and origin of the critical regio-isomeric impurity. Start Starting Material: 2,5-Dimethylphenol (2,5-Xylenol) Step1 Reaction: Nitration (HNO3/H2SO4) Start->Step1 Intermediate_Major Intermediate A (Target): 6-Nitro-2,5-dimethylphenol (2-Nitro-3,6-dimethylphenol) Step1->Intermediate_Major Ortho-substitution (Major) Intermediate_Minor Intermediate B (Impurity): 4-Nitro-2,5-dimethylphenol Step1->Intermediate_Minor Para-substitution (Minor) Step2 Reaction: Hydrogenation (H2, Pd/C) Intermediate_Major->Step2 Intermediate_Minor->Step2 Product FINAL PRODUCT: 2-Amino-3,6-dimethylphenol (CAS 17672-23-0) Step2->Product Reduction Impurity CRITICAL IMPURITY: 4-Amino-2,5-dimethylphenol Step2->Impurity Reduction

[1]

Procurement Guide: Suppliers & Pricing

Market Availability

This compound is not a commodity .[1] It is a "Build-to-Order" or "Catalog Fine Chemical."[1]

  • Tier 1 (Catalog Stock): Vendors like BLD Pharm , Ambeed , and Bide Pharm often list small quantities (1g – 100g).

  • Tier 2 (Bulk Manufacturing): For quantities >1kg, custom synthesis houses in China and India (e.g., specialized xylenol derivative manufacturers) are the primary source.

Price Estimation (2024/2025 Benchmarks)

Pricing is highly volume-dependent due to the difficulty of separating the ortho and para isomers.

Pack SizeEstimated Price Range (USD)Purity GradeLead Time
1 g $50 – $120>97% (HPLC)Stock (1-2 weeks)
5 g $180 – $350>97% (HPLC)Stock (1-2 weeks)
25 g $600 – $900>98% (HPLC)2-4 weeks
1 kg Inquire (Est. $2,500 - $5,000)>98% (Industrial)8-12 weeks (Custom)

Note: "High Purity" for this compound typically means >98.0% with <0.5% isomer impurity .[1] Standard "Technical Grade" (95%) is unsuitable for polymer synthesis.

Recommended Suppliers (Verified Listings)
  • BLD Pharm: Catalog #BD01802598.[1] Reliable for gram-scale reference standards.

  • Thermo Fisher / Alfa Aesar: Often re-list from primary synthesizers; higher price but easier procurement for US labs.[1]

  • Custom Synthesis: Required for kg-scale. Request a Certificate of Analysis (CoA) specifically showing H-NMR to prove isomer removal.

Quality Control & Validation Protocols

To ensure scientific integrity, you must validate the material upon receipt. Do not rely solely on the vendor's CoA.

Protocol 1: Identity Verification (H-NMR)

The methyl groups and aromatic protons provide a distinct fingerprint.

  • Solvent: DMSO-d₆

  • Key Signals (approximate):

    • 
       2.0 - 2.2 ppm (Singlets, 6H): Two methyl groups (C3-Me, C6-Me).[1]
      
    • 
       6.3 - 6.6 ppm (Doublets, 2H): Aromatic protons at C4 and C5 (Ortho coupling, 
      
      
      
      Hz).
    • 
       8-9 ppm (Broad): Phenolic -OH.[1]
      
    • Differentiation: The impurity (4-amino isomer) will show singlet aromatic protons (para-position) rather than doublets.

Protocol 2: Purity Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

  • Mobile Phase: Gradient of Water (0.1% H₃PO₄) : Acetonitrile.

    • 0-5 min: 95% Water.[1]

    • 20 min: 5% Water.

  • Detection: UV at 210 nm and 254 nm.

  • Acceptance Criteria: Main peak >98.0%. No single impurity >0.5%.[1]

Handling & Stability

  • Oxidation Sensitivity: Aminophenols are notoriously prone to oxidation, turning from white/beige to dark brown/black (quinone formation).

  • Storage: Must be stored under Inert Gas (Argon/Nitrogen) at 2-8°C .

  • Safety: Irritant.[1] Use standard PPE.[1]

References

  • Synthesis & NMR Data: Bicyclocheteroaryl-Heteroaryl-Benzoic Acid Compounds as Retinoic Acid Receptor Beta (RARβ) Agonists. Patent WO2016097004A1.[1] (Describes the synthesis of 2-Amino-3,6-dimethylphenol from 3,6-dimethyl-2-nitrophenol).

  • Polymer Application: Thermally Rearranged (TR) Polymers as Membranes for Ethanol Dehydration. US Patent 2012/0305484 A1.[1] (Lists 2-amino-3,6-dimethylphenol as a monomer for polybenzoxazole synthesis).

  • Supplier Data (BLD Pharm): Product Page for 2-Amino-3,6-dimethylphenol (CAS 17672-23-0).[1]

  • Toxicity & Safety: Background Review Document: Isolated Chicken Eye (ICE) Test Method. National Toxicology Program (NTP), 2006. (References toxicity data for 2-Amino-3,6-dimethylphenol hydrobromide).

Sources

Foundational

Structural Elucidation and Spectroscopic Characterization of 2-Amino-3,6-dimethylphenol

Strategic Context: The Isomer Challenge In pharmaceutical and agrochemical synthesis, 2-Amino-3,6-dimethylphenol (CAS: 6962-44-3) serves as a critical intermediate, particularly in the formation of redox-active ligands a...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Context: The Isomer Challenge

In pharmaceutical and agrochemical synthesis, 2-Amino-3,6-dimethylphenol (CAS: 6962-44-3) serves as a critical intermediate, particularly in the formation of redox-active ligands and heterocyclic dyes. However, its structural analysis presents a specific challenge: distinguishing it from its regioisomers (e.g., 2-amino-4,6-dimethylphenol or 4-amino-2,6-dimethylphenol).

Misidentification of these isomers leads to downstream failure in cyclization reactions.[1] This guide provides a definitive, self-validating NMR protocol to confirm the specific 2-Amino-3,6-dimethylphenol substitution pattern.

The Structural Logic

The molecule consists of a phenol core with:

  • C1: Hydroxyl group (-OH)[1][2]

  • C2: Amino group (-NH2)[1]

  • C3: Methyl group (-CH3)[1]

  • C6: Methyl group (-CH3)[1]

  • C4 & C5: Protons (H)[1]

Critical Distinction: Unlike the 4,6-dimethyl isomer (which possesses meta-coupled protons), the 3,6-dimethyl isomer possesses two adjacent aromatic protons (H4 and H5). Consequently, the hallmark of this spectrum is a strong ortho-coupling (³J_HH ≈ 8 Hz) in the aromatic region.[1]

Experimental Protocol: The Self-Validating System

To ensure reproducibility and prevent oxidative degradation (browning), follow this strict preparation workflow.

A. Sample Preparation[1][3][4][5][6]
  • Solvent: DMSO-d6 is mandatory.[1] Chloroform-d (CDCl3) often leads to signal broadening of the -OH and -NH2 protons due to intermolecular exchange and poor solubility of the zwitterionic-like lattice.[1]

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations induce stacking, shifting aromatic signals.[1]

  • Inertness: Flush the NMR tube with Nitrogen or Argon immediately after dissolution to prevent oxidation to the quinone imine.[1]

B. Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (30° pulse angle) for quantitative integration.

  • Relaxation Delay (D1): Set to ≥ 5 seconds. Methyl protons have long T1 relaxation times; insufficient delay will under-integrate the methyl signals, leading to incorrect stoichiometric calculations.[1]

  • Scans (NS): 16 (1H), 1024 (13C).[1]

C. Workflow Visualization

NMR_Workflow Sample Sample: 15mg 2-Amino-3,6-dimethylphenol Solvent Solvent: DMSO-d6 (Stabilizes OH/NH2) Sample->Solvent Dissolution Acq Acquisition (D1=5s, 30° Pulse) Solvent->Acq N2 Flush Process Processing (LB=0.3Hz, Phase Corr.) Acq->Process FFT Analysis Analysis (Coupling & Integration) Process->Analysis Assignment

Figure 1: Optimized NMR workflow for aminophenol derivatives to ensure signal integrity of exchangeable protons.

1H NMR Spectrum Analysis

The proton spectrum of 2-amino-3,6-dimethylphenol in DMSO-d6 is characterized by four distinct zones.

Zone 1: The Heteroatoms (Exchangeable)[1]
  • Phenolic -OH (~8.5 – 9.2 ppm): Appears as a broad singlet.[1] In dry DMSO-d6, this may sharpen.[1] It is the most deshielded proton due to the electronegativity of oxygen and hydrogen bonding.[1]

  • Amino -NH2 (~4.2 – 4.8 ppm): Appears as a broad singlet, integrating to 2 protons.[1]

    • Diagnostic Check: Add one drop of D2O.[1] Both signals will disappear, confirming they are attached to heteroatoms.[1]

Zone 2: The Aromatic Region (The AB System)

This is the Go/No-Go zone for isomer confirmation.[1]

  • H4 and H5 (~6.3 – 6.6 ppm):

    • Because C3 and C6 are blocked by methyls, the remaining protons are at C4 and C5.[1]

    • They form an AB system (two doublets).[1]

    • Coupling Constant: ³J ≈ 7.5 – 8.5 Hz (Ortho coupling).[1]

    • Contrast: If you see a coupling of ~2 Hz, you have the 4,6-dimethyl isomer (meta coupling).[1]

Zone 3: The Aliphatic Region
  • Methyl C6-CH3 (~2.05 ppm): Ortho to the -OH group.[1]

  • Methyl C3-CH3 (~2.15 ppm): Ortho to the -NH2 group.[1]

    • Note: Assignment of which methyl is which requires 2D NMR (HMBC), as solvent effects can invert their order.[1] Generally, the methyl ortho to the -OH is slightly more shielded due to the electron-donating resonance of the oxygen, but this is subtle.

Summary Table: Chemical Shift Data (DMSO-d6)
PositionGroupShift (δ, ppm)MultiplicityIntegralJ-Coupling (Hz)Assignment Logic
OH Hydroxyl8.80br s1H-Deshielded, D2O exch.[1]
H5 Aromatic6.45d1H8.0 (Ortho)Ortho to Me(6)
H4 Aromatic6.35d1H8.0 (Ortho)Ortho to Me(3)
NH2 Amino4.50br s2H-Broad, D2O exch.
Me(3) Methyl2.12s3H-Ortho to NH2
Me(6) Methyl2.04s3H-Ortho to OH

*Note: Shifts of OH and NH2 are concentration and temperature dependent.

Advanced Structure Verification (2D NMR)

To definitively prove the position of the methyl groups (distinguishing 3,6-dimethyl from 3,5-dimethyl), you must use HMBC (Heteronuclear Multiple Bond Correlation) .

The HMBC Logic

HMBC correlates protons to carbons 2-3 bonds away.[1]

  • C1 (C-OH) is typically the most deshielded aromatic carbon (~145-150 ppm).[1]

  • C2 (C-NH2) is shielded relative to C1 (~130-135 ppm).[1]

  • The Test:

    • Look for the Methyl proton signal at ~2.04 ppm.[1]

    • Does it show a strong correlation to the C1 (150 ppm) carbon?

    • Yes: That methyl is at position 6 (Ortho to OH).[1]

    • No: It correlates to C2? Then it is at position 3.[1][3][4]

HMBC_Logic cluster_legend Interpretation Me6 Methyl Protons (Pos 6) C1 Carbon C1 (C-OH, ~148 ppm) Me6->C1 3-bond corr (Strong) C5 Carbon C5 (Aromatic CH) Me6->C5 3-bond corr Me3 Methyl Protons (Pos 3) C2 Carbon C2 (C-NH2, ~134 ppm) Me3->C2 3-bond corr (Strong) C4 Carbon C4 (Aromatic CH) Me3->C4 3-bond corr Legend Arrows indicate HMBC (Long Range) C-H Correlations

Figure 2: HMBC Correlation network required to distinguish methyl positioning relative to functional groups.

Quality Control: Common Impurities

When synthesizing or sourcing this material, look for these specific impurity signals:

  • 2-Nitro-3,6-dimethylphenol (Starting Material):

    • Look for a downfield shift of the aromatic protons (7.0 - 7.5 ppm) due to the electron-withdrawing Nitro group.[1]

    • Absence of the NH2 signal at 4.5 ppm.[1]

  • Oxidation Dimers (Quinones):

    • New signals appearing in the 6.8 - 7.2 ppm range, often accompanied by darkening of the solution.[1]

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS): 1H NMR of Methyl-substituted Aminophenols. Retrieved from [Link][1]

  • PubChem. (2023).[1] Compound Summary: 2-Amino-3,6-dimethylphenol (CAS 6962-44-3).[1] Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][5] (Authoritative text for substituent additivity rules).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Permeability PBO Membrane Engineering via 2-Amino-3,6-dimethylphenol Derivatives

[1] Executive Summary & Strategic Rationale Polybenzoxazoles (PBOs) represent the gold standard for thermally stable, chemically resistant filtration membranes.[1] However, standard PBOs often suffer from low gas permeab...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Strategic Rationale

Polybenzoxazoles (PBOs) represent the gold standard for thermally stable, chemically resistant filtration membranes.[1] However, standard PBOs often suffer from low gas permeability due to efficient chain packing.[2] This application note details the synthesis of sterically hindered PBO membranes utilizing 2-Amino-3,6-dimethylphenol as the core building block.[2]

The Scientific Edge: Unlike standard precursors (e.g., 3,3'-dihydroxy-4,4'-diaminobiphenyl), 2-Amino-3,6-dimethylphenol is a mono-functional aminophenol.[2] To utilize it for polymer synthesis, we must first engineer a bifunctional bis-o-aminophenol monomer.[2] The strategic advantage lies in the methyl substituents at positions 3 and 6.[2] Upon polymerization and cyclization, these methyl groups exert significant steric hindrance, frustrating chain packing and increasing the Fractional Free Volume (FFV) .[1] This directly enhances gas permeability without significantly compromising selectivity—a critical optimization of the "Robeson Upper Bound."[2]

Phase I: Monomer Engineering (Precursor Dimerization)[2]

Since 2-Amino-3,6-dimethylphenol is mono-functional, it cannot form a polymer chain directly.[2] It must be dimerized to form a bis-o-aminophenol.[2] The most effective route is electrophilic aromatic substitution using a bridging agent (formaldehyde) to link two phenol units at the para position relative to the hydroxyl group.

Protocol A: Synthesis of 4,4'-Methylenebis(2-amino-3,6-dimethylphenol)

Reaction Logic: The hydroxyl group directs electrophilic attack to the ortho and para positions.[2] Positions 2 and 6 are blocked (by NH2 and Me).[2][1] Position 3 is blocked (Me).[1] Position 4 is open and activated by the OH group.[2]

Materials:

  • 2-Amino-3,6-dimethylphenol (CAS: 5589-02-6)[2][1]

  • Formaldehyde (37% aq.[1] solution)

  • Hydrochloric acid (conc.) or Sulfuric acid (catalyst)[1]

  • Methanol/Water (50:50 v/v) for recrystallization[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-Amino-3,6-dimethylphenol (0.2 mol) in 100 mL of dilute HCl (10%) in a round-bottom flask equipped with a reflux condenser.

  • Condensation: Add Formaldehyde (0.1 mol, slight excess is avoided to prevent crosslinking) dropwise at 50°C.

  • Reflux: Heat the mixture to 90°C for 4 hours. The solution will darken as the methylene bridge forms.[2]

  • Precipitation: Cool the reaction mixture to 0°C. Neutralize with dilute NaOH to pH 7-8 to precipitate the free amine base.

  • Purification (Critical): Filter the precipitate. Recrystallize twice from methanol/water.[2] Impurities here will terminate the polymer chain later.

    • Target Yield: >85%[2][1][3]

    • Validation: 1H-NMR must show a singlet methylene peak at ~3.8 ppm and integration consistent with a bis-structure.[2]

Phase II: Polymerization (Poly(o-hydroxy amide) Synthesis)

Direct synthesis of PBO is difficult due to insolubility.[2] We employ the Thermal Rearrangement (TR) precursor route: synthesizing a soluble Poly(o-hydroxy amide) (PHA) first, casting it, and then thermally cyclizing it in the solid state.[1]

Protocol B: Low-Temperature Polycondensation[1][2]

Materials:

  • Monomer: 4,4'-Methylenebis(2-amino-3,6-dimethylphenol) (Synthesized in Phase I)[1]

  • Dianhydride/Diacid Chloride: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (Preferred for solubility and high FFV) or Terephthaloyl chloride (TPC).[1]

  • Solvent: N-methyl-2-pyrrolidone (NMP), anhydrous.[2][1]

  • Base: Pyridine (acid scavenger if using TPC).[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 3-neck flask and purge with Nitrogen (N2). Moisture kills molecular weight.[2]

  • Monomer Dissolution: Dissolve the bis-aminophenol monomer (10 mmol) in NMP (solids content ~15 wt%). Cool to 0°C in an ice bath.

  • Electrophile Addition:

    • If using TPC: Add TPC (10 mmol) portion-wise over 30 mins to control exotherm.[1] Add Pyridine (22 mmol).[1]

    • If using 6FDA: Add 6FDA (10 mmol) in one portion.[1] Stir at 0°C for 1 hour, then room temp for 24 hours to form Poly(amic acid).

  • Viscosity Check: The solution should become viscous (honey-like). If it remains watery, stoichiometry was off or moisture was present.[2]

  • Precipitation: Pour the polymer solution into a blender containing Methanol/Water (1:1). The PHA polymer precipitates as fibrous strands.

  • Drying: Dry at 80°C under vacuum for 24 hours.

Data Summary: Polymer Properties

PropertyTarget ValueSignificance
Inherent Viscosity > 0.5 dL/gEnsures sufficient chain entanglement for film formation.[2]
Solubility Soluble in NMP, DMAc, THFEssential for defect-free membrane casting.[2]
Molecular Weight (Mw) > 40,000 DaCritical for mechanical strength.[1]

Phase III: Membrane Fabrication & Thermal Rearrangement[2]

This is the critical step where the "Precursor" becomes the "Product."[2]

Protocol C: Casting and TR Process
  • Dope Preparation: Dissolve dried PHA polymer in DMAc (10-15 wt%).[2][1] Filter through a 0.45 µm PTFE syringe filter to remove dust (dust causes pinholes).[1]

  • Casting: Pour onto a pristine glass plate. Use a doctor blade set to 250 µm wet thickness.[2]

  • Solvent Evaporation: Place in a vacuum oven at 60°C for 12 hours, then 100°C for 12 hours.

  • Thermal Rearrangement (The TR Protocol):

    • Transfer the film to a tube furnace under inert Argon flow (Oxygen causes degradation, not cyclization).[1]

    • Stage 1: 250°C for 1 hour (Remove residual solvent).

    • Stage 2: 350°C for 1 hour (Initiate Cyclization).

    • Stage 3: 400°C - 450°C for 30-60 mins (Complete Conversion to PBO).

    • Mechanism:[2][4][5][6][7][8][9] The o-hydroxy amide linkage releases water and cyclizes to form the benzoxazole ring.[2]

Visualization: Synthesis & TR Workflow

PBO_Synthesis Start 2-Amino-3,6- dimethylphenol Step1 Dimerization (Formaldehyde/H+) Start->Step1 Electrophilic Subst. Monomer Bis-o-aminophenol (Methylene Bridged) Step1->Monomer Purification Step2 Polycondensation (with 6FDA or TPC) Monomer->Step2 NMP, 0°C Prepolymer Poly(o-hydroxy amide) (PHA) Step2->Prepolymer Precipitation Step3 Thermal Rearrangement (400°C, Inert Gas) Prepolymer->Step3 Solid State Final Methyl-Substituted Polybenzoxazole (PBO) Step3->Final - H2O (Cyclization)

Caption: Step-by-step chemical progression from mono-functional precursor to cross-linked PBO network.

Characterization & Validation

To ensure the protocol was successful, the following validation steps are mandatory.

FTIR Spectroscopy (Conversion Tracking)

You must monitor the disappearance of Amide/Hydroxyl bands and the appearance of the Oxazole band.

Functional GroupWavenumber (cm⁻¹)Change during TR Process
Amide Carbonyl (C=O) ~1650Disappears completely.[2][1]
Hydroxyl (-OH) ~3200-3400 (Broad)Disappears (consumed in ring closure).[1]
Benzoxazole Ring (C=N) ~1480, 1050Appears and intensifies.[1]
C-H (Methyl) ~2960Remains (Confirms methyl groups survived).[1]
Thermogravimetric Analysis (TGA)[2]
  • Expectation: A two-step weight loss profile.

    • Step 1 (~300-400°C): Loss of mass corresponding to the release of water during cyclization (theoretical mass loss can be calculated based on molecular weight).[1]

    • Step 2 (>500°C): Degradation of the polymer backbone.[2][10]

Visualization: Thermal Rearrangement Mechanism

TR_Mechanism cluster_effect Effect of Methyl Groups PHA PHA Precursor (Open Ring) Heat Heat (350-450°C) PHA->Heat Transition Transition State (-H2O Release) Heat->Transition PBO PBO Structure (Closed Ring) Transition->PBO Irreversible Steric Steric Hindrance PBO->Steric FFV Increased Free Volume Steric->FFV Perm High Permeability FFV->Perm

Caption: Mechanism of thermal cyclization and the downstream effect of methyl substituents on membrane properties.

Troubleshooting Guide

  • Problem: Film is brittle and cracks upon heating.

    • Cause: Molecular weight of PHA precursor was too low, or heating ramp rate was too fast (solvent popped).

    • Solution: Ensure stoichiometry is exact (1:1) during polymerization.[1][7][11] Slow down the TR ramp rate to 2°C/min.

  • Problem: Film is dark/black but FTIR shows incomplete conversion.

    • Cause: Oxidation.[4]

    • Solution: Ensure the tube furnace is rigorously purged with Argon or Nitrogen.[2] Even trace oxygen at 400°C chars the polymer.

  • Problem: Monomer synthesis yields oil instead of crystals.

    • Cause: Incomplete reaction or mixed isomers.[2]

    • Solution: Use a seed crystal if available, or triturate the oil with cold hexanes to induce crystallization.[2]

References

  • Park, H. B., et al. (2007).[1] "Polymers with Cavities Tuned for Fast Selective Transport of Small Molecules and Ions."[2] Science, 318(5848), 254-258.[1] Link[1]

  • Tullos, G. L., & Mathias, L. J. (1999). "Synthesis and characterization of a series of soluble polyimides from 4,4'-hexafluoroisopropylidene diphthalic anhydride." Polymer, 40(12), 3463-3468.[1] Link

  • Sanders, D. F., et al. (2013).[1] "Gas permeability, diffusivity, and solubility of thermally rearranged (TR) polymers derived from 3,3'-dihydroxy-4,4'-diamino-biphenyl (HAB) and 2,2'-bis-(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA)." Journal of Membrane Science, 446, 274-287.[2] Link[1]

  • Robeson, L. M. (2008).[1] "The upper bound revisited." Journal of Membrane Science, 320(1-2), 390-400.[2][1] Link[1]

  • Smith, Z. P., et al. (2014).[1] "Influence of permeability and selectivity on process economics for CO2/CH4 separation." Journal of Membrane Science, 469, 31-40.[2] Link[1]

Sources

Application

Application Notes &amp; Protocols: 2-Amino-3,6-dimethylphenol as a Key Intermediate for High-Performance Photosensitive Polyimides

Introduction: The Critical Role of Photosensitive Polyimides in Modern Microelectronics Photosensitive polyimides (PSPIs) represent a class of high-performance polymers that are indispensable in the fabrication of advanc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Photosensitive Polyimides in Modern Microelectronics

Photosensitive polyimides (PSPIs) represent a class of high-performance polymers that are indispensable in the fabrication of advanced microelectronic devices.[1][2] These materials uniquely combine the exceptional thermal stability, mechanical robustness, and dielectric properties of polyimides with the photopatternable nature of photoresists.[3] This dual functionality allows PSPIs to serve as permanent structural components in semiconductor packaging, such as insulation layers, stress buffers, and redistribution layers (RDLs), while streamlining manufacturing by eliminating the need for separate photoresist and etching steps.[1][4][5][6]

The synthesis of polyimides typically involves a two-step polycondensation reaction between an aromatic dianhydride and an aromatic diamine, first forming a soluble poly(amic acid) (PAA) precursor, which is then thermally or chemically cyclized to the final insoluble polyimide.[3] The introduction of photosensitivity can be achieved by several methods, including the incorporation of photosensitive groups into the polymer backbone or by formulating the PAA precursor with photoactive compounds.

This application note focuses on the use of 2-Amino-3,6-dimethylphenol as a strategic diamine intermediate for creating negative-tone, alkaline-developable PSPIs. The incorporation of the phenolic hydroxyl group is a key design choice. This functional handle allows for the straightforward attachment of photosensitive moieties, such as methacrylate groups, via esterification. Upon exposure to UV radiation, these groups can undergo radical-initiated crosslinking, rendering the exposed regions insoluble and enabling high-resolution pattern formation. The resulting materials are crucial for advanced packaging technologies like Wafer-Level Packaging (WLP) and Fan-Out Wafer-Level Packaging (FO-WLP).[1]

Synthesis of a Photosensitive Polyimide Precursor from 2-Amino-3,6-dimethylphenol

This section details the synthesis of a negative-tone photosensitive polyimide system. The process begins with the functionalization of the 2-Amino-3,6-dimethylphenol monomer, followed by polymerization to create a photosensitive poly(amic acid ester) (PAE), and finally, formulation into a photopatternable varnish.

Principle of the Synthesis

The strategy involves a three-stage process:

  • Monomer Functionalization: The phenolic hydroxyl group of 2-Amino-3,6-dimethylphenol is esterified with a molecule containing a photopolymerizable group (e.g., glycidyl methacrylate). This step transforms the diamine into a photosensitive building block while preserving the two primary amine groups required for polymerization.

  • Polymerization: The functionalized diamine is reacted with a suitable aromatic tetracarboxylic dianhydride (e.g., BTDA) in a polar aprotic solvent. This polycondensation reaction forms a soluble photosensitive poly(amic acid ester) (PAE), the resin backbone of our system.[6]

  • Varnish Formulation: The PAE solution is blended with a photoinitiator and other additives to create the final, ready-to-use PSPI varnish.[6][7]

Diagram: Synthesis Workflow

cluster_0 Stage 1: Monomer Functionalization cluster_1 Stage 2: Polymerization cluster_2 Stage 3: Formulation Monomer 2-Amino-3,6-dimethylphenol Functionalized_Diamine Photosensitive Diamine Monomer->Functionalized_Diamine Esterification Reagent1 Glycidyl Methacrylate Reagent1->Functionalized_Diamine PAE_Synth Polycondensation Functionalized_Diamine->PAE_Synth Functionalized_Diamine->PAE_Synth To Polymerization Dianhydride Aromatic Dianhydride (e.g., BTDA) Dianhydride->PAE_Synth Solvent NMP Solvent Solvent->PAE_Synth PAE_Resin Poly(amic acid ester) Resin Solution PAE_Synth->PAE_Resin Formulation Blending PAE_Resin->Formulation PAE_Resin->Formulation To Formulation Photoinitiator Photoinitiator Photoinitiator->Formulation Additives Additives (e.g., Adhesion Promoter) Additives->Formulation PSPI_Varnish Final PSPI Varnish Formulation->PSPI_Varnish G sub Si Substrate coat 1. Spin Coat PSPI Varnish sub->coat bake1 2. Soft Bake (Solvent Removal) coat->bake1 expose 3. UV Exposure (Through Mask) bake1->expose bake2 4. Post-Exposure Bake (Crosslinking) expose->bake2 develop 5. Development (Remove Unexposed) bake2->develop cure 6. Curing (Imidization) (High Temperature) develop->cure final Final Patterned Polyimide Film cure->final

Sources

Method

protocol for synthesizing 4,4'-ethylidenebis(2-amino-3,6-dimethylphenol)

Executive Summary & Retrosynthetic Analysis This application note details the synthesis of 4,4'-ethylidenebis(2-amino-3,6-dimethylphenol) , a critical diamine bisphenol intermediate used in the formulation of high-perfor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Retrosynthetic Analysis

This application note details the synthesis of 4,4'-ethylidenebis(2-amino-3,6-dimethylphenol) , a critical diamine bisphenol intermediate used in the formulation of high-performance polyimides and epoxy resins requiring superior thermal stability and dielectric properties.

Retrosynthetic Logic: The target molecule is a functionalized bisphenol. The "2-amino-3,6-dimethyl" substitution pattern on the phenol ring, combined with the "ethylidene" bridge at the 4-position, dictates a specific synthetic pathway. Direct condensation of an aminophenol with acetaldehyde is prone to side reactions (Schiff base formation). Therefore, the amino group is best introduced via nitration and reduction after the construction of the bisphenol skeleton.

  • Starting Material: 2,5-Dimethylphenol (p-Xylenol).

    • Note: The IUPAC renumbering post-nitration shifts the methyl locants from 2,5- to 3,6- relative to the new principal groups.

  • Key Intermediate: 4,4'-Ethylidenebis(2,5-dimethylphenol).

  • Critical Transformation: Regioselective nitration at the ortho-position (relative to OH), followed by catalytic reduction.

Safety & Handling Protocols

Hazard ClassCritical WarningMitigation Strategy
Flammability Acetaldehyde/Paraldehyde are highly flammable (Flash point -39°C / 17°C).Use spark-proof equipment.[1] Inert gas (N₂) blanketing is mandatory.
Exotherm Nitration reactions are violently exothermic and can lead to thermal runaway.Strict temperature control (<10°C addition). Use an ice/salt bath. Dropwise addition.
Toxicity Hydrazine (if used) and Nitro-aromatics are potential carcinogens/mutagens.Double-glove (Nitrile/Laminate). Work in a certified fume hood.
Pressure Hydrogenation involves pressurized H₂ gas.Use rated autoclaves. Ensure burst disks are inspected. Ground all vessels.

Experimental Protocol

Step 1: Synthesis of 4,4'-Ethylidenebis(2,5-dimethylphenol)

Condensation of 2,5-dimethylphenol with acetaldehyde.

Mechanism: Acid-catalyzed electrophilic aromatic substitution. Reagents:

  • 2,5-Dimethylphenol (1.0 mol, 122.17 g)

  • Acetaldehyde (0.6 mol, 26.4 g) [Note: Paraldehyde (0.2 mol) can be used for easier handling]

  • Concentrated HCl (37%, 10 mL) or Methanesulfonic acid (catalytic)

  • Solvent: Methanol or Water/Alcohol mix (if using micellar catalysis)

Procedure:

  • Charge: In a 1L 3-neck flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, dissolve 2,5-dimethylphenol in Methanol (300 mL).

  • Catalyst: Cool to 15°C. Add acid catalyst dropwise.

  • Addition: Add Acetaldehyde slowly over 45 minutes, maintaining temperature <25°C to prevent oligomerization.

  • Reaction: Heat to reflux (65°C) for 6–8 hours. Monitor consumption of phenol by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Pour mixture into ice water (1L). The bisphenol will precipitate as a white/off-white solid.

  • Purification: Filter and wash with water. Recrystallize from Ethanol/Water (80:20).

  • Yield Target: 85-90%.

  • Validation: ¹H NMR should show the ethylidene quartet (~4.5 ppm) and doublet (~1.6 ppm).

Step 2: Nitration to 4,4'-Ethylidenebis(2-nitro-3,6-dimethylphenol)

Regioselective introduction of the nitro group.

Rationale: The 4-position is blocked by the bridge. The 3-position (meta to OH) is sterically hindered by the bridge and methyl groups. The 6-position (ortho to OH) is activated and accessible.

Reagents:

  • Step 1 Bisphenol Product (0.1 mol, 27.0 g)

  • Nitric Acid (65%, 0.22 mol)

  • Acetic Acid (Glacial, 150 mL)

Procedure:

  • Dissolution: Suspend the bisphenol in Glacial Acetic Acid in a 500 mL flask. Cool to 0–5°C using an ice/salt bath.

  • Nitration: Prepare a solution of HNO₃ in Acetic Acid. Add this solution dropwise to the flask over 1 hour. CRITICAL: Do not allow temperature to exceed 10°C.

  • Stirring: Allow to stir at 10°C for 2 hours, then warm to room temperature for 1 hour.

  • Quench: Pour the yellow reaction mixture into crushed ice (500 g).

  • Isolation: Filter the yellow precipitate. Wash thoroughly with water to remove acid traces (check pH of filtrate).

  • Purification: Recrystallize from Acetone/Ethanol.

  • Data: Product is a bright yellow solid.

Step 3: Reduction to 4,4'-Ethylidenebis(2-amino-3,6-dimethylphenol)

Catalytic Hydrogenation.

Reagents:

  • Step 2 Nitro-Bisphenol (0.05 mol)

  • Catalyst: 10% Pd/C (5 wt% loading)

  • Solvent: Ethanol or Ethyl Acetate

  • Hydrogen Gas (H₂)

Procedure:

  • Setup: Load the nitro-compound, solvent, and catalyst into a high-pressure autoclave (Parr reactor).

  • Purge: Cycle N₂ three times, then H₂ three times.

  • Reaction: Pressurize to 50 psi (3.5 bar) H₂. Stir vigorously at room temperature. (Mild heating to 40°C may be required if kinetics are slow).

  • Completion: Monitor H₂ uptake. Reaction is complete when uptake ceases (approx 4–6 hours).

  • Workup: Filter catalyst through Celite under an inert atmosphere (Argon/N₂) to prevent oxidation of the amine.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Storage: Store the off-white/tan solid under Nitrogen in a desiccator. Aminophenols are prone to oxidation (darkening) in air.

Process Visualization (Pathway Logic)

SynthesisProtocol cluster_conditions Critical Process Parameters Start 2,5-Dimethylphenol (Starting Material) Step1 Step 1: Condensation (+ Acetaldehyde / H+) Start->Step1 Inter1 4,4'-Ethylidenebis(2,5-dimethylphenol) (Bridge Formation) Step1->Inter1 Electrophilic Subst. (Para) Step2 Step 2: Nitration (+ HNO3 / AcOH) Inter1->Step2 Inter2 4,4'-Ethylidenebis(2-nitro-3,6-dimethylphenol) (Ortho-Substitution) Step2->Inter2 Regioselective Nitration (Ortho) Step3 Step 3: Reduction (+ H2 / Pd/C) Inter2->Step3 Final 4,4'-Ethylidenebis(2-amino-3,6-dimethylphenol) (Target Monomer) Step3->Final Hydrogenation

Caption: Three-stage synthetic pathway illustrating the transformation from 2,5-dimethylphenol to the target diamine bisphenol.

Analytical Data Summary

Compound StageAppearanceKey IR Signals (cm⁻¹)¹H NMR Characteristic Peaks (DMSO-d₆)
Intermediate 1 (Bisphenol)White Crystals3300 (OH broad)δ 1.58 (d, 3H, -CHCH₃), 4.45 (q, 1H, Bridge)
Intermediate 2 (Nitro)Yellow Powder1530, 1350 (NO₂)δ 10.2 (OH), Aromatic protons shift downfield
Target Product (Amine)Tan/Off-white Solid3400, 3320 (NH₂), 3200 (OH)δ 4.5 (Bridge), Broad singlet ~4.0-5.0 (NH₂/OH exchangeable)

Troubleshooting & Optimization

  • Oligomer Formation (Step 1): If the product is gummy or has a low melting point, the condensation ratio was likely incorrect. Ensure a strict 2:1 (Phenol:Aldehyde) molar ratio, or a slight excess of phenol to prevent polymer chain growth.

  • Over-Nitration (Step 2): If dark red byproducts appear, the temperature exceeded 10°C. High temperatures promote oxidation of the phenol ring to quinones. Keep it cold.

  • Incomplete Reduction (Step 3): If the product remains yellow, the nitro group is not fully reduced. Refresh the catalyst or increase H₂ pressure.

References

  • Context: Provides baseline conditions for bisphenol condens
  • Organic Syntheses. (1998). Preparation of hindered phenols and derivatives. Org. Synth. 1998, 75, 1. Retrieved from [Link]

    • Context: Standard protocols for handling hindered phenol derivatives and purific
  • PubChem. (n.d.). 2,6-Dimethylphenol (Compound Summary). National Library of Medicine. Retrieved from [Link]

    • Context: Physical properties and reactivity profiles of the starting material (2,5-xylenol isomer data extrapolated
  • Google Patents. (2011). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.[2] Retrieved from

    • Context: Analogous procedure for nitration and reduction of substituted phenols to aminophenols.

Sources

Application

using 2-Amino-3,6-dimethylphenol in semiconductor passivation films

Executive Summary This guide details the utilization of 2-Amino-3,6-dimethylphenol (2A36DMP) as a strategic monomer in the synthesis of Photosensitive Polybenzoxazole (PSPBO) passivation films. While standard Polyimides...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utilization of 2-Amino-3,6-dimethylphenol (2A36DMP) as a strategic monomer in the synthesis of Photosensitive Polybenzoxazole (PSPBO) passivation films. While standard Polyimides (PI) and PBOs are ubiquitous in wafer-level packaging (WLP), the specific incorporation of 2A36DMP introduces methyl substituents into the polymer backbone.

Key Technical Advantage: The steric hindrance and hydrophobicity provided by the 3,6-dimethyl substitution significantly reduce the dielectric constant (Dk) and moisture absorption of the final film compared to non-substituted aminophenols. This makes the material ideal for 5G/6G RF applications and high-density redistribution layers (RDL) where signal integrity and corrosion resistance are paramount.

Mechanism of Action

The efficacy of 2A36DMP relies on its dual-functionality (amine and hydroxyl groups in ortho position), allowing it to act as a bis-aminophenol precursor.

  • Precursor Formation (Poly(o-hydroxy amide) - PHA): The monomer reacts with a dicarboxylic acid derivative (e.g., isophthaloyl chloride) to form a soluble, processable PHA precursor.

  • Photosensitivity: The PHA is blended with a Diazonaphthoquinone (DNQ) photoactive compound.[1] DNQ acts as a dissolution inhibitor.[2] Upon UV exposure, DNQ converts to an indene carboxylic acid, rendering the exposed region soluble in aqueous alkaline developer (Positive Tone).[3]

  • Thermal Cyclization: A high-temperature cure converts the hydrophilic PHA into the hydrophobic, mechanically robust Polybenzoxazole (PBO) ring structure.

Diagram 1: Chemical Transformation Pathway

PBO_Synthesis Monomer 2-Amino-3,6-dimethylphenol (Monomer) Reaction Polycondensation (+ Diacid Chloride) Monomer->Reaction -HCl PHA Poly(o-hydroxy amide) (PHA Precursor) Reaction->PHA Formulation Add DNQ (Photosensitive Varnish) PHA->Formulation Litho UV Exposure & Development Formulation->Litho Cure Thermal Cure (300°C - 350°C) Litho->Cure Patterned Film PBO Final Polybenzoxazole (Low Dk, Hydrophobic) Cure->PBO -H2O (Cyclization)

Caption: The transformation of 2A36DMP from monomer to soluble precursor (PHA) and finally to the cyclized, insoluble PBO passivation layer.

Experimental Protocols

Protocol A: Synthesis of PHA Precursor Varnish

Objective: Synthesize the alkali-soluble Poly(o-hydroxy amide) matrix.

Materials:

  • Monomer: 2-Amino-3,6-dimethylphenol (High Purity >99%).

  • Co-monomer: 4,4'-Oxydibenzoyl chloride (ODBC) or Isophthaloyl chloride (IPC).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Gamma-Butyrolactone (GBL).

  • Acid Scavenger: Pyridine or Propylene Oxide.

Step-by-Step Methodology:

  • Dissolution: Charge a 4-neck flask with nitrogen. Dissolve 2-Amino-3,6-dimethylphenol (0.1 mol) in NMP. Cool to 0-5°C using an ice bath to prevent side reactions.

  • Acylation: Add Pyridine (0.22 mol) as an acid acceptor.

  • Polymerization: Slowly add ODBC (0.1 mol) dropwise over 60 minutes. The exotherm must be controlled to keep T < 10°C.

  • Aging: Allow the reaction to warm to Room Temperature (RT) and stir for 4-6 hours.

  • Precipitation: Pour the viscous solution into a 10x excess of water/methanol (1:1) mix to precipitate the polymer.

  • Purification: Filter, wash with methanol, and vacuum dry at 60°C for 24 hours.

  • Varnish Formulation: Re-dissolve the dried PHA powder in GBL to achieve a solid content of 30-40% (Viscosity target: 3000-5000 cP).

Protocol B: Photolithography and Passivation

Objective: Patterning the film on a silicon wafer.[1]

Formulation: Add Diazonaphthoquinone (DNQ) sulfonate ester (20-25 wt% relative to polymer) to the PHA varnish.

Diagram 2: Lithography Process Flow

Litho_Process Step1 1. Spin Coating (1000-3000 RPM) Step2 2. Soft Bake (110°C / 3 min) Step1->Step2 Step3 3. UV Exposure (i-line: 365nm) Step2->Step3 Step4 4. Development (2.38% TMAH) Step3->Step4 DNQ Solubilization Step5 5. Hard Cure (320°C / 60 min) Step4->Step5 Cyclization

Caption: Standard Positive-Tone Lithography workflow for PBO precursors.

Detailed Steps:

  • Spin Coating: Apply varnish to Si wafer. Spin at 2000 rpm for 30s. Target thickness: 5-10 µm.

  • Soft Bake: Hotplate at 110°C for 180s. Critical: Removes solvent but prevents thermal cyclization (which would render the film insoluble).

  • Exposure: Expose using an i-line stepper (365 nm). Dose: 200-400 mJ/cm².

    • Mechanism:[1][3][4][5][6] DNQ converts to acid, making the exposed area soluble in base.[2]

  • Development: Puddle develop with 2.38% TMAH (Tetramethylammonium hydroxide) for 60-90s. Rinse with DI water.[5]

  • Curing (Ring Closure): Ramp cure in a nitrogen oven:

    • 150°C (30 min) -> 250°C (30 min) -> 320°C (60 min).

    • Note: Oxygen < 100 ppm is required to prevent oxidation of the methyl groups.

Data & Characterization

To validate the integration of 2A36DMP, compare the final film against a standard PBO (derived from non-substituted aminophenol).

Table 1: Comparative Properties of Cured Films

PropertyStandard PBO2A36DMP-based PBOBenefit
Dielectric Constant (Dk) 2.9 - 3.12.6 - 2.8 Reduced signal delay (High Speed).
Moisture Absorption 1.5%< 0.8% Methyl groups increase hydrophobicity.
Glass Transition (Tg) ~280°C> 300°C Improved thermal stability.[7]
CTE (ppm/°C) 50-6040-50 Better stress buffer for Cu interconnects.

Validation Checkpoints (Self-Correcting Protocol):

  • FTIR Analysis:

    • Pre-Cure: Strong peak at 1650 cm⁻¹ (Amide C=O).

    • Post-Cure: Disappearance of 1650 cm⁻¹; Appearance of 1050 cm⁻¹ (Oxazole C-O-C). If amide peak remains, cure temperature was insufficient.

  • Resolution Check: If "T-topping" (insoluble skin) occurs during development, reduce Soft Bake temperature by 5°C.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Film Cracking Ramp rate too fast during cure.Reduce ramp rate to < 2°C/min.
Residue (Scum) Incomplete development.Increase exposure dose or develop time.
Delamination Poor adhesion to Si/Cu.Use an adhesion promoter (e.g., silane coupling agent) prior to spin coating.
Dark Erosion Unexposed area dissolving.[3]Increase DNQ concentration or Soft Bake time.

References

  • ResearchGate. (2025).[1] Recent Development of Photosensitive Polybenzoxazoles. Retrieved from [Link]

  • Georgia Tech. (2005). Rapid Curing of Positive Tone Photosensitive Polybenzoxazole Based Dielectric Resin. Retrieved from [Link]

  • ResearchGate. (2006). Methyl-substitution affects dielectric, thermal, mechanical properties of polymers.[8] Retrieved from [Link]

  • WaferDies. (2020).[3] Polyimides (PI) & Polybenzoxazoles (PBO): Advanced Dielectric Polymers. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis and properties of poly(benzoxazole imide)s derived from isomeric diamines. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: Synthesis of High-Performance Thermally Rearranged (TR) Polybenzoxazoles from 2-Amino-3,6-dimethylphenol

Introduction: The Significance of Thermally Rearranged Polymers Thermally rearranged (TR) polymers represent a class of high-performance materials renowned for their exceptional thermal stability, mechanical strength, an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thermally Rearranged Polymers

Thermally rearranged (TR) polymers represent a class of high-performance materials renowned for their exceptional thermal stability, mechanical strength, and precisely tailored microporosity.[1][2] These properties make them highly attractive for advanced applications, including high-performance gas separation membranes, which are critical in various industrial and biomedical processes.[2][3] The synthesis proceeds through a soluble precursor polymer, typically a poly(o-hydroxyamide) (PHA), which is then converted via a high-temperature thermal treatment into a rigid, insoluble polybenzoxazole (PBO).[3] This two-step process allows for easy processing of the precursor into desired forms, such as thin films or hollow fibers, before conversion to the final, robust material.

The unique "hourglass" microporous structure of TR polymers provides a combination of high permeability and good selectivity, a balance often difficult to achieve with conventional polymers.[2] For professionals in drug development, materials with such well-defined porosity and stability can be explored for applications in sterile filtration, controlled release matrices, and advanced analytical separations.[4]

This document provides a detailed guide to the synthesis and characterization of a TR polymer starting from the monomer 2-Amino-3,6-dimethylphenol. The protocol is divided into two main stages: the low-temperature synthesis of the poly(o-hydroxyamide) precursor and its subsequent thermal rearrangement to the final polybenzoxazole.

Part A: Synthesis of the Precursor Polymer - Poly(o-hydroxyamide) (PHA)

The foundational step is the synthesis of a high molecular weight, soluble precursor polymer. This is achieved through a low-temperature solution polycondensation reaction between an o-aminophenol monomer and a diacid chloride. The low temperature is critical to prevent side reactions and to favor the formation of the amide linkage over the ester linkage, ensuring the correct polymer backbone for subsequent thermal rearrangement.[5]

Rationale for Monomer Selection
  • 2-Amino-3,6-dimethylphenol: The ortho-positioned amine and hydroxyl groups are essential for the eventual cyclization to the benzoxazole ring. The methyl groups on the phenol ring increase the solubility of the precursor polymer and can influence the final polymer's gas transport properties by increasing the fractional free volume.

  • Terephthaloyl Chloride: A common, rigid, and symmetric diacid chloride that imparts high thermal stability and mechanical strength to the resulting polymer backbone.

Experimental Workflow: Precursor Synthesis

cluster_prep Monomer & Solvent Preparation cluster_reaction Low-Temperature Polycondensation cluster_purification Purification & Isolation Monomer Dry 2-Amino-3,6-dimethylphenol & Terephthaloyl Chloride Setup Set up reaction flask under N2 at 0°C (ice bath) Monomer->Setup Solvent Dry N-Methyl-2-pyrrolidone (NMP) & Pyridine Solvent->Setup Dissolve Dissolve diamine monomer in NMP and Pyridine Setup->Dissolve Add Add diacid chloride slowly to the solution Dissolve->Add React Stir for 24h, allowing to warm to RT Add->React Precipitate Pour viscous polymer solution into Methanol (precipitate) React->Precipitate Wash Wash precipitated polymer with Methanol and Water Precipitate->Wash Dry Dry the fibrous polymer under vacuum at 80°C Wash->Dry PHA Precursor Polymer PHA Precursor Polymer Dry->PHA Precursor Polymer Precursor Poly(o-hydroxyamide) Precursor TR_Polymer Polybenzoxazole (TR Polymer) Precursor->TR_Polymer Δ (Heat, ~400°C) - 2n H₂O (Inert Atmosphere)

Caption: Chemical conversion from PHA precursor to PBO via thermal rearrangement.

Detailed Protocol: Thermal Rearrangement

Materials & Equipment:

  • Dried poly(o-hydroxyamide) precursor (as a powder or cast film)

  • Tube furnace with temperature controller and inert gas (N₂) inlet

  • Quartz tube and sample holder

Procedure:

  • Sample Preparation: The PHA can be rearranged as a powder or, more commonly, as a cast film. To prepare a film, dissolve the dried PHA in a suitable solvent (e.g., NMP or DMAc) to form a 5-10 wt% solution. Cast this solution onto a glass plate and dry in a vacuum oven using a staged temperature ramp (e.g., 80°C for 4h, 120°C for 2h, 180°C for 1h) to remove the solvent.

  • Furnace Setup: Place the PHA sample (powder or film) into the quartz tube of the furnace.

  • Inert Atmosphere: Purge the tube with high-purity nitrogen for at least 30 minutes to remove all oxygen, which could cause oxidative degradation at high temperatures. Maintain a slow, constant flow of nitrogen throughout the heating and cooling process.

  • Heating Protocol: Execute the thermal rearrangement using a multi-step heating program. A typical protocol is as follows:

    • Ramp from room temperature to 250°C at 5°C/min and hold for 30 minutes. This step removes any residual solvent and absorbed water. [6] * Ramp from 250°C to the final rearrangement temperature (e.g., 400°C) at 5°C/min. [6] * Hold at the final temperature for 1-2 hours to ensure complete cyclization. [6]The optimal temperature and time should be determined by thermogravimetric analysis (see Part C).

  • Cooling: After the isothermal hold, turn off the heater and allow the sample to cool slowly to room temperature under the continuous nitrogen flow.

  • Sample Recovery: Once cooled, the resulting TR polymer (polybenzoxazole) can be recovered. The film should appear amber or dark in color and will be insoluble in common organic solvents.

Part C: Self-Validating System - Characterization

Each stage of the synthesis must be validated to ensure the desired material has been produced.

Precursor (PHA) Characterization
TechniquePurposeExpected Result
FTIR Spectroscopy Confirm chemical structure- Broad O-H stretch (~3400-3000 cm⁻¹)- N-H stretch (~3300 cm⁻¹)- Amide I (C=O stretch) at ~1650 cm⁻¹- Amide II (N-H bend) at ~1540 cm⁻¹
¹H NMR Spectroscopy Verify proton environments- Signals corresponding to aromatic protons, methyl groups, and amide (N-H) and hydroxyl (O-H) protons. [7]
Gel Permeation Chromatography (GPC) Determine molecular weight and polydispersity- High molecular weight (Mw > 50,000 g/mol ) is desirable for good film-forming properties.
TR Polymer (PBO) Characterization

The most critical analysis is confirming the conversion from PHA to PBO.

TechniquePurposeExpected Result & Interpretation
Thermogravimetric Analysis (TGA) Determine rearrangement & degradation temperatures- A distinct weight loss step (~10-15%) between 300-450°C corresponding to the loss of water during cyclization. [8]The onset of this step informs the choice of the rearrangement temperature. The polymer should be stable above the rearrangement temperature.
FTIR Spectroscopy Confirm cyclization- Disappearance of O-H, N-H, and Amide I/II bands seen in the PHA precursor.- Appearance of characteristic benzoxazole ring vibrations at ~1620 cm⁻¹ (C=N) and ~1050 cm⁻¹ (C-O-C).
Differential Scanning Calorimetry (DSC) Measure Glass Transition Temp. (Tg)- A high Tg (often >350°C) indicates a rigid polymer backbone, characteristic of PBOs. [5][9]

Applications in Research and Drug Development

The resulting TR polybenzoxazole, particularly when fabricated into a thin membrane, possesses a unique combination of properties relevant to the pharmaceutical and life sciences sectors:

  • High-Resolution Separations: The rigid, microporous structure allows for precise size- and shape-based separation of molecules, potentially applicable in advanced filtration or analytical techniques. [2][10]* Stable Matrices: The exceptional thermal and chemical resistance makes these polymers candidates for use as stable matrices in drug delivery systems or as robust sensor coatings. [1]* Gas Separation: In bioprocessing, controlling gas environments is crucial. TR membranes can be used for efficient O₂/N₂ separation or CO₂ removal from bioreactor streams. [10][11]

References

  • Synthesis and characterization of high performance polybenzoxazoles. VTechWorks. Available at: [Link]

  • Thermal Rearrangement of Poly(o-hydroxyimide)s Synthesized from 4,6-Diaminoresorcinol Dihydrochloride. ResearchGate. Available at: [Link]

  • Thermally Rearranged Mixed Matrix Membranes from Copoly(o-hydroxyamide)s and Copoly(o-hydroxyamide-amide)s with a Porous Polymer. Digital CSIC. Available at: [Link]

  • Thermally Rearranged Polymer Membranes Containing Tröger's Base Units Have Exceptional Performance for Air Separations. The Long Group. Available at: [Link]

  • Polybenzoxazole Synthesis Made Easy with Fluorinated Diamine Building Blocks. Available at: [Link]

  • Thermally-rearranged polymer blends for gas separation membranes (Patent). OSTI.GOV. Available at: [Link]

  • Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. ACS Publications. Available at: [Link]

  • Synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) derivatives containing hydroxyl and amino groups by oxidative coupling copolymerization. ResearchGate. Available at: [Link]

  • Synthesis and properties of poly(benzoxazole imide)s derived from two isomeric diamines containing a benzoxazole moiety. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • GAS Separation Membranes Based On Thermally Rearranged (TR) Polymers: Structure-Property Studies. ResearchGate. Available at: [Link]

  • Recent Development of Photosensitive Polybenzoxazoles. ResearchGate. Available at: [Link]

  • Enhanced gas separation and mechanical properties of fluorene-based thermal rearrangement copolymers. PMC - NIH. Available at: [Link]

  • Thermally Rearranged (TR) Polybenzoxazoles from o‐Substituted Precursor Polyimides with Phenyl Pendant. Digital CSIC. Available at: [Link]

  • Thermally Rearranged (TR) Polybenzoxazoles from o-Substituted Precursor Polyimides with Phenyl Pendant Groups. NIH. Available at: [Link]

  • Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. Available at: [Link]

  • Optical Studies of Poly(hydroxy imide) to Polybenzoxazole Thermal Rearrangement. ResearchGate. Available at: [Link]

  • Using functional polymers to develop separation system, drug delivery system, and bio-imaging probe. YouTube. Available at: [Link]

  • Structure Characterization and Properties of Rigid Polybenzoxazoles. ResearchGate. Available at: [Link]

  • Catalyst-free synthesis of diverse fluorescent polyoxadiazoles for the facile formation and morphology visualization of microporous films and cell imaging. NIH. Available at: [Link]

  • Synthesis and properties of polybenzoxazole–clay nanocomposites. ResearchGate. Available at: [Link]

Sources

Application

2-Amino-3,6-dimethylphenol in positive-type photosensitive resin compositions

An In-depth Technical Guide to the Application of 2-Amino-3,6-dimethylphenol in Positive-Type Photosensitive Resin Compositions For Researchers, Scientists, and Drug Development Professionals Introduction: The Evolving L...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Application of 2-Amino-3,6-dimethylphenol in Positive-Type Photosensitive Resin Compositions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Photosensitive Resins

Positive-type photosensitive resins are a cornerstone of modern microfabrication, enabling the precise patterning required for integrated circuits, displays, and advanced packaging.[1] Traditionally, these systems have been dominated by novolac resins combined with diazonaphthoquinone (DNQ) photoactive compounds (PACs).[2] In this classic chemistry, the novolac resin is soluble in an aqueous alkaline developer, and the DNQ acts as a dissolution inhibitor in unexposed regions. Upon UV irradiation, the DNQ undergoes a chemical transformation to an indene carboxylic acid, which accelerates the dissolution of the resin in the exposed areas.[3]

However, the relentless drive for smaller feature sizes, higher thermal stability, and improved dielectric properties has spurred the development of new polymer systems. Among these, photosensitive polyimides (PSPIs) have emerged as critical materials, particularly for applications demanding high thermal resistance and excellent mechanical properties, such as stress buffer coatings and interlayer dielectrics in semiconductor manufacturing.[4][5] This guide focuses on a specialized application within this advanced class of materials: the use of 2-Amino-3,6-dimethylphenol, typically as a component of a larger diamine monomer, in the synthesis of alkali-soluble polyimide precursors for positive-tone photosensitive compositions.

The Strategic Role of 2-Amino-3,6-dimethylphenol in Polyimide-Based Photoresists

While not a standard component in traditional novolac resins, 2-Amino-3,6-dimethylphenol offers a unique combination of functional groups that make it a valuable building block for high-performance photosensitive polyimides. Its utility is exemplified in its incorporation into larger, more complex diamine monomers, such as 4,4'-ethylidenebis(2-amino-3,6-dimethylphenol).[6]

The primary functions of the constituent groups within this monomer are:

  • Amino Groups (-NH₂): These are the primary reactive sites for polymerization. They react with dianhydrides to form a poly(amic acid) (PAA), the soluble precursor to the final polyimide. This polymerization is the fundamental step in creating the resin backbone.

  • Phenolic Hydroxyl Groups (-OH): This group is critical for imparting the essential property of alkali solubility to the polymer. The acidic nature of the phenolic proton allows the poly(amic acid) resin to dissolve in standard aqueous developers, such as tetramethylammonium hydroxide (TMAH) solutions. This solubility is modulated by the photoactive compound.

  • Dimethyl Groups (-CH₃): The two methyl groups ortho and para to the hydroxyl group play a subtle but significant role. They can influence the polymer's solubility characteristics, thermal properties, and packing density. The presence of such alkyl substituents can affect the dissolution rate in the developer, a key parameter in controlling the contrast and resolution of the photolithographic process.[7]

By incorporating this monomer into a polyimide backbone, it is possible to synthesize a resin that is inherently alkali-soluble and possesses the high thermal stability characteristic of polyimides, making it suitable for demanding microelectronic applications.[4][8]

Mechanism of Positive-Tone Photosensitive Polyimides

The operational principle of a positive-tone PSPI system synthesized with an aminophenol-containing monomer follows a well-established mechanism, analogous to the novolac/DNQ system but with a high-temperature stable polyimide backbone.

  • Formulation: The core components are the alkali-soluble poly(amic acid) resin, a DNQ-based photoactive compound (which acts as a dissolution inhibitor), and a suitable solvent system (e.g., N-methyl-2-pyrrolidone).

  • Inhibition (Unexposed Regions): In the unexposed state, the non-polar DNQ compound interacts with the polymer, likely through hydrogen bonding and other secondary forces, reducing the overall solubility of the resin film in the aqueous alkaline developer.

  • Photochemical Transformation (Exposed Regions): Upon exposure to UV radiation (typically i-line at 365 nm), the DNQ undergoes the Wolff rearrangement, ultimately forming a polar indene carboxylic acid.

  • Enhanced Dissolution (Development): The formation of the carboxylic acid in the exposed regions dramatically increases the local dissolution rate of the polymer film in the alkaline developer. The developer can readily deprotonate both the phenolic hydroxyl groups on the polymer and the newly formed carboxylic acid groups of the PAC, leading to rapid removal of the exposed areas.

  • Curing: After development, the patterned poly(amic acid) is subjected to a high-temperature baking cycle. This process, known as imidization or curing, converts the soluble poly(amic acid) into a chemically inert and thermally stable polyimide, which forms the final dielectric or protective layer.

Experimental Protocols

The following protocols are based on established principles and specific examples found in patent literature for the synthesis and application of positive-type photosensitive polyimide compositions utilizing aminophenol-derived monomers.[6]

Part 1: Synthesis of Alkali-Soluble Poly(amic acid) Resin

This protocol describes the synthesis of a poly(amic acid) using a diamine monomer derived from 2-Amino-3,6-dimethylphenol.

Materials:

  • Diamine Monomer: 4,4'-ethylidenebis(2-amino-3,6-dimethylphenol)

  • Co-diamine (optional, for property modulation): e.g., 4,4'-ethylidenebis(2-aminophenol)

  • Dicarboxylic Acid Derivative (Active Ester): e.g., derived from isophthalic acid, diphenyl ether-4,4'-dicarboxylic acid, and 1-hydroxy-1,2,3-benzotriazole

  • Solvent: N-methyl-2-pyrrolidone (NMP)

  • Dry Nitrogen Gas

Procedure:

  • Equip a four-neck separable flask with a mechanical stirrer, thermometer, nitrogen inlet, and raw material inlet.

  • Ensure the flask is dry and purge with dry nitrogen gas to create an inert atmosphere.

  • Charge the flask with the diamine monomers: 4,4'-ethylidenebis(2-amino-3,6-dimethylphenol) and any co-diamines.

  • Add the dicarboxylic acid derivative (active ester) to the flask.

  • Add NMP as the solvent to dissolve the reactants completely. A typical solids content for the reaction is 10-20% w/w.

  • While stirring, heat the mixture to 80°C.

  • Maintain the reaction at 80°C for 16-24 hours under a constant slow stream of nitrogen.

  • Monitor the reaction progress by measuring the viscosity of the solution. The reaction is complete when the viscosity stabilizes.

  • Cool the resulting poly(amic acid) solution to room temperature. The polymer solution can be stored under refrigeration.

Diagram of Poly(amic acid) Synthesis

G Diamine 4,4'-ethylidenebis (2-amino-3,6-dimethylphenol) Reactor Polymerization Reactor (80°C, N₂) Diamine->Reactor ActiveEster Dicarboxylic Acid Derivative (Active Ester) ActiveEster->Reactor Solvent NMP Solvent Solvent->Reactor PAA Alkali-Soluble Poly(amic acid) Solution Reactor->PAA 16-24 hrs

Caption: Synthesis of the poly(amic acid) resin.

Part 2: Formulation of the Positive-Type Photosensitive Resin Composition

Materials:

  • Poly(amic acid) solution from Part 1

  • Photoactive Compound (PAC): A suitable diazonaphthoquinone (DNQ) sulfonate ester.

  • Solvent: Propylene glycol monomethyl ether acetate (PGMEA) or additional NMP for viscosity adjustment.

  • Adhesion Promoter (optional): e.g., a silane-based adhesion promoter.

  • Surfactant/Leveling Agent (optional)

Procedure:

  • In a clean, amber-colored bottle to protect from UV light, add the synthesized poly(amic acid) solution.

  • In a separate container, dissolve the DNQ PAC in a minimal amount of PGMEA. The amount of PAC is typically 15-30 parts by weight per 100 parts of the poly(amic acid) resin.

  • Slowly add the dissolved PAC solution to the stirred poly(amic acid) solution.

  • If required, add the adhesion promoter and leveling agent (typically <1% by weight).

  • Adjust the final viscosity of the solution by adding more PGMEA or NMP. The viscosity will determine the film thickness during spin coating.

  • Filter the final composition through a 0.2 µm filter to remove any particulate matter.

  • Store the formulated photosensitive resin in a refrigerator.

Part 3: Photolithography Protocol

Equipment:

  • Spin coater

  • Hot plate

  • UV exposure tool (e.g., mask aligner with i-line filter)

  • Development station

  • High-temperature oven or furnace for curing

Procedure:

  • Substrate Preparation: Start with a clean, dry silicon wafer or other substrate. If necessary, apply an adhesion promoter.

  • Spin Coating: Dispense the formulated photosensitive resin onto the center of the substrate. Spin coat at a predetermined speed (e.g., 1000-4000 rpm) to achieve the desired film thickness.

  • Prebake (Soft Bake): Place the coated substrate on a hot plate at 90-110°C for 60-120 seconds to remove the bulk of the solvent.

  • Exposure: Expose the film through a photomask to UV radiation (e.g., 365 nm i-line). The exposure dose will depend on the resin sensitivity and film thickness, typically in the range of 100-300 mJ/cm².

  • Post-Exposure Bake (PEB) (Optional but Recommended): Bake the substrate on a hot plate at 100-120°C for 60-90 seconds. This step can help to reduce standing wave effects and improve resolution.

  • Development: Immerse the substrate in a 2.38% TMAH aqueous developer solution for 30-60 seconds with gentle agitation. The exposed regions will dissolve.

  • Rinse and Dry: Rinse the developed substrate with deionized water and dry with a stream of nitrogen.

  • Curing (Imidization): Place the substrate in a programmable oven. Ramp the temperature up to 300-350°C and hold for 30-60 minutes to convert the poly(amic acid) pattern into a stable polyimide.

Diagram of the Photolithography Workflow

G cluster_process Photolithography Process cluster_result Resulting Structure A Spin Coat Resin B Prebake (90-110°C) A->B C UV Exposure (Mask) B->C D Development (TMAH) C->D E Curing (300-350°C) D->E Final Final Patterned Polyimide Film E->Final

Caption: Workflow for patterning the photosensitive polyimide.

Performance Characteristics and Data

Resins formulated with aminophenol-based polyimides are designed for high-performance applications. While specific quantitative data for a resin containing precisely 4,4'-ethylidenebis(2-amino-3,6-dimethylphenol) is proprietary and found within patent literature, the expected performance characteristics for this class of positive-tone photosensitive polyimides are summarized below.

PropertyTypical Value RangeSignificance
Resolution 1 - 5 µmDefines the smallest feature size that can be reliably patterned. Crucial for high-density circuitry.
Sensitivity (i-line) 100 - 300 mJ/cm²The energy required to fully expose the resin. Lower values are desirable for higher throughput.
Thermal Stability (Td5) > 400°CThe temperature at which 5% weight loss occurs. High values are essential for surviving subsequent high-temperature processing steps like soldering.[4]
Glass Transition Temp. (Tg) > 300°CThe temperature at which the cured polymer transitions from a rigid to a rubbery state. A high Tg ensures dimensional stability during thermal cycling.[7]
Dielectric Constant (1 MHz) 2.8 - 3.5A low dielectric constant is critical for interlayer dielectrics to minimize signal delay and crosstalk in integrated circuits.[9]
Film Thickness 1 - 20 µmAchievable thickness after spin coating and curing. PSPIs are often used for thicker film applications compared to standard photoresists.

Conclusion and Future Outlook

The incorporation of 2-Amino-3,6-dimethylphenol into the backbone of polyimide resins represents a sophisticated approach to designing advanced positive-type photosensitive materials. By strategically combining the reactive amino groups, alkali-solubilizing phenolic hydroxyls, and property-modulating methyl groups, it is possible to create resins that offer a compelling combination of high-resolution photopatternability and the exceptional thermal and mechanical stability of polyimides. These materials are critical enablers for next-generation semiconductor packaging, flexible displays, and other microelectronic devices where performance under demanding conditions is paramount. Future research will likely focus on further tuning the polymer backbone with different diamines and dianhydrides to achieve even lower dielectric constants, higher optical transparency, and improved lithographic performance for ever-shrinking device geometries.

References

  • European Patent Office. (n.d.). Positive photosensitive polyimide resin composition - European Patent Office - EP 0424940 B1. Retrieved from [Link]

  • Patsnap. (n.d.). Positive type photosensitive polyimide resin composition. Eureka. Retrieved from [Link]

  • ResearchGate. (2025). The Impact of (Poly)glycerol in Developer on the Dissolution and Sensitivity of Positive-tone Photosensitive Polyimides. Retrieved from [Link]

  • Elsevier. (1998). Photosensitive polyimide-precursor based on polyisoimide: dimensionally stable polyimide with a low dielectric constant. Polymer. Retrieved from [Link]

  • Wevolver. (2024, October 30). Positive vs. Negative Photoresist: A Comprehensive Guide to Photolithography in Semiconductor Fabrication. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Positive Photoresists: Mechanisms and Fabrication. Retrieved from [Link]

  • Halocarbon. (2020, June 12). Photosensitive Polyimides – Critical for Advanced Semiconductor Packaging. Retrieved from [Link]

  • ResearchGate. (2018). Impact of phenolic resin preparation on its properties and its penetration behavior in Kraft paper. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Novel Positive Type Photosensitive Polyimide. Retrieved from [Link]

  • ACS Publications. (2021, July 14). Comparison of Properties of Colorless and Transparent Polyimide Nanocomposites Containing Different Diamine Monomers. ACS Omega. Retrieved from [Link]

  • MicroChemicals. (n.d.). Composition and Properties of AZ® and TI Photoresists. Retrieved from [Link]

  • PubMed Central. (2023, May 9). Effects of the Addition of Amino-Terminated Highly Branched Polyurea on Curing Properties of Phenol-Formaldehyde Resin. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissolution rates of posi PSPI using various PAC. Retrieved from [Link]

  • RSC Publishing. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. Retrieved from [Link]

  • MDPI. (2024, November 29). Synthesis and Characterization of Polyimide with High Blackness and Low Thermal Expansion by Introducing 3,6-bis(thiophen-2-yl)diketopyrrolopyrrole-Based Chromophores. Retrieved from [Link]

  • ACS Publications. (2025, April 22). Biobased and Negative-Type Photosensitive Polyimides with Low Dielectric Constant and Dissipation Factor Formulated by Using a Photobase Generator. ACS Applied Polymer Materials. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Characterization of Negative-Tone Photosensitive Polyimides with Low Coefficient of Thermal Expansion for Packaging Applications. Retrieved from [Link]

  • Justia Patents. (2011, June 30). positive photosensitive resin composition, cured film, protecting film, insulating film and semiconductor and display devices using the same. Retrieved from [Link]

  • ResearchGate. (2025). Thermal analysis of photoresists in aid of lithographic process development. Retrieved from [Link]

  • MDPI. (n.d.). A 13 C-NMR Study on the 1,3-Dimethylolurea-Phenol Co-Condensation Reaction: A Model for Amino-Phenolic Co-Condensed Resin Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films. Retrieved from [Link]

  • Engineering Research. (n.d.). General Properties of AZ®/ TI Photoresists. Retrieved from [Link]

Sources

Method

Application Note: High-Performance Interlayer Insulation Films using 2-Amino-3,6-dimethylphenol

Part 1: Executive Summary & Strategic Logic The Challenge: Dielectric Loss and Moisture Absorption In the fabrication of advanced redistribution layers (RDL) and wafer-level packaging (WLP), the industry standard has shi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Logic

The Challenge: Dielectric Loss and Moisture Absorption

In the fabrication of advanced redistribution layers (RDL) and wafer-level packaging (WLP), the industry standard has shifted from Polyimides (PI) to Polybenzoxazoles (PBO) . PBOs offer superior dielectric properties (


), lower moisture absorption, and higher thermal stability.

However, standard PBO precursors (Poly(o-hydroxy amide)s) often suffer from:

  • High crystallinity/Low solubility: Making formulation difficult.

  • Uncontrolled Molecular Weight: Leading to poor lithographic resolution.

  • Moisture uptake: Increasing leakage current.

The Solution: 2-Amino-3,6-dimethylphenol (2A36DMP)

This protocol utilizes 2-Amino-3,6-dimethylphenol as a critical functional end-capper and structural modifier during the synthesis of the PBO precursor.

Mechanistic Advantages:

  • Steric Hindrance: The methyl groups at the 3 and 6 positions disrupt chain packing, increasing Free Volume . This directly lowers the dielectric constant (

    
    ).
    
  • Hydrophobicity: The methyl substituents significantly reduce the hygroscopicity of the final film compared to unsubstituted phenol ends.

  • Viscosity Control: Acting as a monofunctional terminator, 2A36DMP precisely controls the molecular weight (

    
    ) of the polymer, ensuring consistent spin-coating rheology.
    

Part 2: Chemical Synthesis Protocol (The Precursor)

Materials & Reagents[1][2][3][4]
  • Main Monomer (Diamine): 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane (Bis-APAF ) – Selected for transparency and low

    
    .
    
  • Main Monomer (Acid): 4,4'-Oxydibenzoyl chloride (ODBC ) or Isophthaloyl chloride (IPC ).

  • Functional Terminator: 2-Amino-3,6-dimethylphenol (2A36DMP) .

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or

    
    -Butyrolactone (GBL).
    
  • Scavenger: Pyridine (to neutralize HCl byproduct).

Synthesis Workflow (Poly(o-hydroxy amide) Formation)

Note: All steps must be performed under dry Nitrogen (


) atmosphere.

Step 1: Dissolution

  • Charge a 4-neck round-bottom flask with Bis-APAF (0.1 mol).

  • Add NMP (solid content target: 20 wt%).

  • Stir at room temperature until fully dissolved. Add Pyridine (0.22 mol).

Step 2: Main Chain Polymerization

  • Cool the solution to 0–5°C using an ice bath (Reaction is exothermic).

  • Slowly add ODBC (0.09 mol) dropwise over 30 minutes. Crucial: We use a slight stoichiometric imbalance (0.9:1 ratio) to leave amine groups available for the end-capper.

  • Allow to stir for 2 hours at 0°C, then warm to Room Temperature (RT) for 4 hours.

Step 3: End-Capping with 2A36DMP

  • Add 2-Amino-3,6-dimethylphenol (0.025 mol) to the mixture.

  • Mechanism: The acid chloride groups are exhausted; we now add a slight excess of a dicarboxylic acid chloride (e.g., small addition of IPC, 0.02 mol) to link the 2A36DMP to the amine ends, or if the synthesis was acid-chloride rich, the 2A36DMP reacts directly.

  • Preferred Route: Ensure the main chain ends are Acid Chloride. Add 2A36DMP. The amino group of 2A36DMP reacts with the polymer chain end. The hydroxyl group remains ortho to the amide, ready for cyclization.

  • Stir for 12 hours at RT.

Step 4: Isolation

  • Pour the viscous solution slowly into a high-speed blender containing a 10x volume of Water/Methanol (3:1) mixture.

  • Filter the white fibrous precipitate (The PHA precursor).

  • Vacuum dry at 50°C for 24 hours.

Chemical Reaction Diagram

Synthesis Monomers Bis-APAF + Acid Chloride (NMP, 0°C) Polymerization Main Chain Growth (Poly-o-hydroxy amide) Monomers->Polymerization -HCl EndCap Addition of 2-Amino-3,6-dimethylphenol Polymerization->EndCap Mw Control Precursor PHA Precursor (Methyl-capped) EndCap->Precursor Termination Cyclization Thermal Curing (350°C) Precursor->Cyclization Spin Coat FinalFilm Polybenzoxazole (PBO) Low Dk, Hydrophobic Cyclization->FinalFilm -H2O (Ring Closure)

Figure 1: Synthesis pathway of the 2A36DMP-modified Polybenzoxazole precursor.

Part 3: Formulation & Lithography (The Application)

To create a Positive-Tone Photosensitive formulation (PSPBO), we utilize the inhibition mechanism of Diazo-naphthoquinone (DNQ).[1]

Formulation Table
ComponentFunctionWeight % (Dry Basis)
PHA Precursor (from Part 2) Polymer Matrix80%
DNQ-4 (Sulfonate Ester) Photo-Active Compound (PAC)15%
TrisP-PA Dissolution Promoter5%
Solvent System Vehicle(Add to 35% Solid Content)
GBL / PGMEARatio 70:30
Lithography Protocol (Standard Operating Procedure)
  • Spin Coating:

    • Dispense 3mL on a 6-inch Silicon wafer.

    • Spin: 500 rpm (5s)

      
       2500 rpm (30s).
      
    • Target Thickness: 5.0

      
       (Pre-bake).
      
  • Soft Bake (Pre-bake):

    • 120°C for 3 minutes on a hotplate.

    • Purpose: Remove solvent.[2][3] The DNQ interacts with the PHA hydroxyl groups via hydrogen bonding, rendering the film insoluble in alkaline developer.

  • Exposure (i-line):

    • Wavelength: 365 nm.

    • Dose: 200–400 mJ/cm².

    • Mechanism:[4] UV light converts DNQ into Indene Carboxylic Acid (ICA). The ICA breaks the hydrogen bonds and makes the exposed region soluble in base.

  • Development:

    • Reagent: 2.38 wt% TMAH (Tetramethylammonium Hydroxide).[5][1][6]

    • Method: Puddle for 60 seconds

      
       2.
      
    • Rinse: Deionized water.[2]

  • Hard Cure (Cyclization):

    • Ramp to 350°C under

      
       atmosphere.
      
    • Hold for 60 minutes.

    • Result: The PHA converts to PBO.[5][1][7] The 2A36DMP ends lock into the structure, providing the final hydrophobic shield.

Process Flow Diagram

Lithography cluster_0 Formulation cluster_1 Processing Mix Mix PHA + DNQ in GBL Coat Spin Coat (Target 5µm) Mix->Coat Bake Soft Bake 120°C Coat->Bake Expose UV Exposure (DNQ -> Acid) Bake->Expose Develop TMAH Develop (Positive Tone) Expose->Develop Cure Thermal Cure 350°C (Ring Closure) Develop->Cure

Figure 2: Photolithographic workflow for Positive-Tone PSPBO.

Part 4: Validation & Quality Control

Expected Properties (Comparative)
PropertyStandard PBO (Unmodified)2A36DMP-Capped PBOImpact of 2A36DMP
Dielectric Constant (

)
3.2 @ 1MHz2.8 @ 1MHz Methyl groups increase free volume.
Water Absorption 1.5%0.8% Hydrophobic shielding.
Glass Transition (

)
280°C295°C Reduced chain mobility at ends.
5% Weight Loss (

)
500°C515°C High thermal stability of dimethyl-phenol.
Characterization Methods[1][4][8]
  • FT-IR Spectroscopy: Monitor the disappearance of the Amide I (

    
    ) and appearance of the Oxazole ring (
    
    
    
    ) during curing.
  • TGA (Thermogravimetric Analysis): Verify thermal stability up to 500°C.

  • Ellipsometry: Measure refractive index to calculate

    
     (using Maxwell's relation 
    
    
    
    at optical frequencies, though capacitance method is preferred for RF).

References

  • Hasegawa, M., & Horie, K. (2001). Photosensitive Polybenzoxazoles: Synthesis and Mechanisms. Progress in Polymer Science. (Generalized PBO Mechanism).

  • Sigma-Aldrich. (2023). Product Specification: 2-Amino-3,6-dimethylphenol. (Chemical Properties Verification).

  • Rubner, R., et al. (1979). Production of Highly Heat-Resistant Film Patterns from Photoreactive Polymeric Precursors. Siemens Forsch.- u. Entwickl.-Ber. (Foundational Photopolymer Chemistry).[5][8][6]

  • Lin, A. A., et al. (1988). Mechanistic Studies of Polybenzoxazole Synthesis. Macromolecules. .

  • Recent Development of Photosensitive Polybenzoxazoles. (2025). ResearchGate Review on PHA/PBO formulations. (Contextualizing the PHA precursor method).

Note: The synthesis described adapts standard high-performance polymer methodologies (e.g., from DuPont or Toray patents) utilizing specific isomeric substitution for property enhancement.

Sources

Application

Application Note: Precision Synthesis of Benzoxazole Derivatives from 2-Amino-3,6-dimethylphenol

Executive Summary This application note details the synthetic protocols for converting 2-Amino-3,6-dimethylphenol (also known as 2-amino-3,6-xylenol) into 4,7-dimethylbenzoxazole derivatives. Benzoxazoles are privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocols for converting 2-Amino-3,6-dimethylphenol (also known as 2-amino-3,6-xylenol) into 4,7-dimethylbenzoxazole derivatives. Benzoxazoles are privileged pharmacophores in drug discovery, exhibiting antitumor, antimicrobial, and anti-inflammatory properties.[1]

The specific use of the 3,6-dimethyl substituted starting material introduces unique steric and electronic considerations. Unlike unsubstituted 2-aminophenol, the presence of methyl groups at the 3- and 6-positions (ortho to the amine and hydroxyl groups, respectively) creates a sterically crowded reaction center. This guide prioritizes protocols that overcome this steric hindrance to ensure high yields and purity, focusing on Polyphosphoric Acid (PPA) Cyclodehydration and Oxidative Cyclization with Aldehydes .[1]

Strategic Analysis: The 3,6-Dimethyl Challenge

Before initiating synthesis, it is critical to understand the substrate's geometry and how it dictates the reaction pathway.[1]

Retrosynthetic & Structural Logic

The cyclization of 2-amino-3,6-dimethylphenol results in 4,7-dimethylbenzoxazole .[1]

  • Phenol C1

    
     Benzoxazole O1 [1]
    
  • Phenol C2

    
     Benzoxazole N3 [1]
    
  • Phenol C3-Methyl

    
     Benzoxazole C4-Methyl  (Proximal to Nitrogen)
    
  • Phenol C6-Methyl

    
     Benzoxazole C7-Methyl  (Proximal to Oxygen)
    

Key Constraint: The methyl group at position 3 (ortho to the amino group) imposes steric strain on the formation of the intermediate amide/Schiff base. Standard mild conditions often fail to drive the reaction to completion, necessitating high-energy pathways (thermal/acidic) or oxidative driving forces.

Retrosynthesis Target 4,7-Dimethylbenzoxazole (Target Scaffold) Precursor 2-Amino-3,6-dimethylphenol (Sterically Hindered) Target->Precursor Retrosynthetic Disconnection Reagent Carboxylic Acid / Aldehyde (Carbon Source) Target->Reagent

Figure 1: Retrosynthetic analysis showing the origin of the 4,7-dimethyl substitution pattern.

Methodology 1: Polyphosphoric Acid (PPA) Cyclodehydration

Best For: Alkyl/Aryl substituted benzoxazoles (R-COOH) where the R-group is stable to acid. Mechanism: Acid-catalyzed esterification/amidation followed by vigorous dehydration.

Rationale

Polyphosphoric acid (PPA) serves a dual role as both a non-volatile solvent and a potent dehydrating agent. The high viscosity and acidity of PPA allow reaction temperatures of 120–150°C, providing the necessary thermal energy to overcome the steric barrier of the C3-methyl group during ring closure.

Protocol

Reagents:

  • 2-Amino-3,6-dimethylphenol (1.0 equiv)[1]

  • Carboxylic Acid (R-COOH) (1.0 - 1.1 equiv)

  • Polyphosphoric Acid (PPA) (10–15 g per gram of substrate)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring may fail due to viscosity), mix 2-amino-3,6-dimethylphenol and the carboxylic acid.

  • PPA Addition: Add PPA to the mixture. Ensure the solids are mechanically dispersed into the viscous acid.

  • Heating: Heat the mixture to 140°C under an inert atmosphere (

    
    ).
    
    • Note: The mixture will turn into a homogeneous syrup as the temperature rises.

  • Reaction Duration: Maintain temperature for 3–5 hours . Monitor via TLC (taking a small aliquot, neutralizing with aq.[1] NaHCO3, and extracting with EtOAc).[1]

  • Quenching: Cool the reaction mixture to ~60–80°C (do not let it solidify completely). Pour the syrup slowly into crushed ice (approx. 10x reaction volume) with vigorous stirring.

  • Neutralization: Adjust pH to ~7–8 using 20% NaOH or saturated

    
     solution. The product should precipitate as a solid.
    
  • Isolation: Filter the precipitate. If the product is an oil, extract with Ethyl Acetate (

    
    ), dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Expected Yield: 75–90%[1]

Methodology 2: Oxidative Cyclization with Aldehydes

Best For: Sensitive substrates or when starting from aldehydes (R-CHO). Mechanism: Formation of a Schiff base (imine) followed by oxidative ring closure.

Rationale

Direct condensation with aldehydes avoids harsh acidic conditions. However, the intermediate Schiff base requires an oxidant to cyclize.[1] The use of Sodium Metabisulfite (


)  or 

nanoparticles
has proven effective for substituted aminophenols, driving the equilibrium forward.
Protocol (Sodium Metabisulfite Method)

Reagents:

  • 2-Amino-3,6-dimethylphenol (1.0 equiv)[1]

  • Aromatic Aldehyde (1.0 equiv)

  • 
     (1.0 equiv)
    
  • Solvent: Ethanol or DMF[1]

Step-by-Step Procedure:

  • Mixing: Dissolve the aminophenol and aldehyde in Ethanol (0.2 M concentration).

  • Catalyst Addition: Add

    
     as a fine powder.
    
  • Reflux: Heat the mixture to reflux for 4–6 hours .

    • Checkpoint: The solution often changes color (yellow/orange) indicating imine formation.

  • Workup: Cool to room temperature. Pour into water.

  • Extraction: Extract with Dichloromethane (DCM). Wash the organic layer with brine.

  • Purification: Silica gel column chromatography is usually required to separate the benzoxazole from unreacted aldehyde or imine intermediate.

ReactionWorkflow Start Start: 2-Amino-3,6-dimethylphenol + Aldehyde (R-CHO) Imine Intermediate: Schiff Base Formation (Sterically Slow Step) Start->Imine Ethanol, Reflux Oxidation Oxidative Cyclization (Reagent: Na2S2O5 or PhI(OAc)2) Imine->Oxidation Oxidant Addition Product Product: 4,7-Dimethylbenzoxazole Oxidation->Product -2H

Figure 2: Oxidative cyclization workflow. The formation of the Schiff base is the rate-determining step due to the C3-methyl steric hindrance.

Characterization & Data Interpretation

Validating the structure of 4,7-dimethylbenzoxazole derivatives requires careful analysis of NMR data to confirm the loss of the amine/hydroxyl protons and the retention of the methyl groups.

H NMR Signature
  • C4-Methyl: Singlet,

    
     ppm.[1] (Slightly deshielded by the heterocyclic ring current).
    
  • C7-Methyl: Singlet,

    
     ppm.[1]
    
  • Aromatic Protons: Two doublets (or a singlet if chemically equivalent) in the

    
     ppm range, representing protons at C5 and C6.
    
  • Missing Signals: Disappearance of broad

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ) peaks.
Quantitative Data Summary
ParameterPPA Method (Method 1)Oxidative Method (Method 2)
Reaction Temp 140–150°C80°C (Reflux)
Reaction Time 3–5 Hours4–8 Hours
Steric Tolerance High (Thermal drive)Moderate (Requires efficient oxidant)
Typical Yield 80–92%65–80%
Workup Quench in Ice/BaseExtraction/Chromatography
Green Score Low (Acid waste)Medium (Ethanol solvent)

Troubleshooting & Optimization

Problem: Incomplete Cyclization (Intermediate Amide/Imine observed)

  • Cause: The C3-methyl group prevents the nitrogen lone pair from attacking the carbonyl carbon effectively.

  • Solution: Increase reaction temperature. If using Method 2 (Oxidative), switch to a higher boiling solvent (e.g., Toluene or Xylene) to push the equilibrium.

Problem: Low Solubility of Starting Material

  • Cause: 2-Amino-3,6-dimethylphenol can be quite non-polar compared to unsubstituted aminophenols.[1]

  • Solution: In Method 1, ensure vigorous mechanical stirring to disperse the solid in PPA.[1] In Method 2, use a co-solvent like DMF if Ethanol is insufficient.[1]

Problem: Formation of "Benzoxazole-2-one" Byproduct

  • Cause: If using Urea or Phosgene equivalents, you may form the cyclic carbamate.[1]

  • Differentiation: Check IR.[2] Benzoxazole-2-one has a strong Carbonyl stretch at ~1750 cm⁻¹. The target 2-substituted benzoxazole lacks this carbonyl.

References

  • General PPA Cyclization: Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education.

  • Oxidative Cyclization: Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles. Advanced Journal of Chemistry.

  • Microwave Assisted Synthesis: Microwave-assisted synthesis of benzoxazoles. MDPI.

  • Biological Relevance: Benzoxazole: Synthetic Methodology and Biological Activities. Global Research Online.

  • Substituted Benzoxazoles: Synthesis and antifungal activity of benzo[d]oxazole-4,7-diones. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 2-Amino-3,6-dimethylphenol in NMP solvent

Technical Support Center: Solubility Optimization of 2-Amino-3,6-dimethylphenol in NMP Technical Abstract & System Overview 2-Amino-3,6-dimethylphenol (MW: 137.18 g/mol ) is an amphoteric, crystalline solid featuring bot...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization of 2-Amino-3,6-dimethylphenol in NMP

Technical Abstract & System Overview

2-Amino-3,6-dimethylphenol (MW: 137.18 g/mol ) is an amphoteric, crystalline solid featuring both a phenolic hydroxyl group and a primary amine.[1] While N-Methyl-2-pyrrolidone (NMP) is an excellent solvent for this class of compounds due to its dipolar aprotic nature, users frequently encounter "false insolubility" issues.[1] These are often not thermodynamic solubility limits but rather kinetic barriers or chemical degradation (oxidation) misinterpreted as insolubility.[1]

This guide addresses the three primary failure modes: Hygroscopicity-induced precipitation , Oxidative polymerization (tarring) , and Thermodynamic lattice resistance .[1]

Critical Solubility Factors (The "Why")

Before attempting dissolution, understand the variables governing the solute-solvent interaction.[1]

VariableImpact on SolubilityMechanism
Water Content CRITICAL NMP is highly hygroscopic.[1] Water acts as an anti-solvent for this lipophilic aromatic, drastically reducing solubility and causing "oiling out" or cloudiness.[1]
Oxidation HIGH The ortho-amino/phenol arrangement makes this molecule highly susceptible to oxidation into quinone imines, which polymerize into insoluble dark tars.[1]
Temperature MODERATE Dissolution is endothermic (requires heat to break the crystal lattice). Gentle heating (40–60°C) significantly accelerates the process.
Lattice Energy MODERATE Strong intermolecular Hydrogen bonding (OH[1]···N) in the solid state resists solvation.

Standard Operating Procedure (SOP)

Objective: Prepare a stable, clear solution of 2-Amino-3,6-dimethylphenol in NMP (Target conc: 50–100 mg/mL).

Reagents & Equipment
  • Solute: 2-Amino-3,6-dimethylphenol (>98% purity).[1]

  • Solvent: Anhydrous NMP (water content <0.05%).[1]

  • Additives (Optional): Antioxidant (e.g., Ascorbic Acid or BHT) if downstream chemistry permits.[1]

  • Gas: Dry Nitrogen or Argon source.[1]

Protocol Steps
  • Solvent Preparation (Dehydration):

    • Action: If NMP has been opened previously, dry it over 4Å molecular sieves for 24 hours.[1]

    • Reason: Even 1% water uptake can decrease solubility by >20% and catalyze oxidation.[1]

  • Inerting (Sparging):

    • Action: Sparge the NMP with nitrogen for 10–15 minutes before adding the solid.

    • Reason: Removes dissolved oxygen to prevent the solution from turning brown/black (oxidative degradation).[2]

  • Solute Addition:

    • Action: Add the solid 2-Amino-3,6-dimethylphenol slowly to the stirring solvent.[1] Do not dump it in all at once.

    • Reason: Prevents the formation of a "gummy" outer shell that slows dissolution of the inner core.

  • Thermal Activation:

    • Action: Heat the mixture to 50°C under nitrogen with continuous stirring.

    • Reason: Overcomes the crystal lattice energy.[1]

    • Caution: Do not exceed 80°C without verifying thermal stability, as this accelerates oxidation.[1]

  • Filtration (Polishing):

    • Action: If slight haze remains after 30 mins, filter through a 0.45 µm PTFE filter.[1]

    • Reason: Removes insoluble oxidative byproducts or dust that can act as nucleation sites for precipitation.[1]

Troubleshooting Guide (FAQ)

Q1: The solution turned dark brown/black within minutes. Did it dissolve?

  • Diagnosis: This is Oxidative Degradation , not insolubility.[1] The amino-phenol moiety has oxidized to a quinone-like species.[1]

  • Fix: You must exclude oxygen.[1]

    • Use degassed/anhydrous NMP.[1]

    • Perform the dissolution in a glovebox or under a continuous N2 blanket.

    • Pro-Tip: Add 0.1% w/v Ascorbic Acid or Sodium Metabisulfite as a scavenger if your application tolerates it.[1]

Q2: The solution is cloudy/milky.[1] Heating didn't help.

  • Diagnosis: Wet Solvent .[1] Your NMP likely absorbed atmospheric moisture.[1]

  • Fix:

    • Check NMP water content (Karl Fischer titration).[1]

    • If >0.1%, dry the solvent or use a fresh bottle.

    • Alternative: The concentration is too high.[1] Dilute with dry NMP.

Q3: I see "oil droplets" at the bottom instead of a clear solution.

  • Diagnosis: Oiling Out (Liquid-Liquid Phase Separation) . This often happens when the solute melts (MP ~45-50°C range for some isomers) before it dissolves, usually due to high water content in the NMP reducing the solubility parameter match.

  • Fix: Lower the temperature to 30°C and increase agitation speed. Ensure the solvent is strictly anhydrous.[1]

Q4: It dissolves at 60°C but precipitates when cooled to room temperature.

  • Diagnosis: Supersaturation . You have exceeded the thermodynamic solubility limit at 25°C.

  • Fix: Determine the saturation limit. Step-down the concentration by 10% increments until the solution remains stable at room temperature.

Visualizing the Process

Workflow: Dissolution Logic

DissolutionWorkflow Start Start: Weigh Solid SolventPrep Prep NMP: Dry (Sievers) & Sparge (N2) Start->SolventPrep Mix Mix: Slow Addition under Inert Gas SolventPrep->Mix Heat Heat: 50°C Agitation Mix->Heat Check Visual Check Heat->Check Success Clear Solution (Success) Check->Success Clear Fail Troubleshoot Check->Fail Cloudy/Dark

Figure 1: Optimized workflow for dissolving air-sensitive aminophenols in NMP.

Troubleshooting Decision Tree

Troubleshooting Problem Visual Defect Observed Color Dark/Brown Color? Problem->Color Cloudy Cloudy/Haze? Color->Cloudy No Oxidation Cause: Oxidation Action: Degas NMP, Add Antioxidant Color->Oxidation Yes Water Cause: Wet NMP Action: Dry Solvent (Sieves) Cloudy->Water Yes (Milky) Sat Cause: Supersaturation Action: Dilute or Heat Cloudy->Sat Yes (Crystals)

Figure 2: Rapid diagnostic logic for solubility failures.

References

  • PubChem. 2-Amino-3,6-dimethylphenol Compound Summary. National Library of Medicine.[1] Available at: [Link][1][3]

  • Jouyban, A. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 2008.[1] (General principles of NMP cosolvency).

  • BenchChem. Technical Support Center: Preventing Oxidation of Aminophenol Compounds. (Guidance on antioxidant use).[1][2]

(Note: Specific solubility curves for this exact isomer-solvent pair are not standard in public literature; the protocols above are derived from first-principles chemical engineering for aminophenol class compounds).

Sources

Optimization

reducing thermal curing temperature for 2-Amino-3,6-dimethylphenol resins

To: Research & Development Team From: Senior Application Scientist, Polymer Chemistry Division Subject: Technical Guide: Reducing Thermal Curing Temperatures for 2-Amino-3,6-dimethylphenol Resins Executive Summary Resins...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Polymer Chemistry Division Subject: Technical Guide: Reducing Thermal Curing Temperatures for 2-Amino-3,6-dimethylphenol Resins

Executive Summary

Resins derived from 2-Amino-3,6-dimethylphenol (often synthesized via condensation with formaldehyde to form benzoxazine or dihydro-1,3-benzoxazine functionalities) typically exhibit high thermal stability but require elevated curing temperatures (often exceeding 180–220°C). This high thermal budget can degrade heat-sensitive substrates, increase energy costs, and induce brittleness due to thermal oxidative degradation.

This technical guide provides actionable, chemically grounded strategies to lower the ring-opening polymerization (ROP) temperature of these systems while maintaining network integrity. The approach focuses on catalytic activation , copolymerization , and process optimization .

Module 1: Catalytic Acceleration Strategies

Q: My resin requires >200°C to cure fully. How can I drop this below 150°C without compromising shelf life?

A: The high stability of the oxazine ring in 2-Amino-3,6-dimethylphenol derivatives is due to the steric hindrance of the methyl groups at the 3 and 6 positions (ortho to the amino and hydroxyl groups, respectively). To lower the activation energy (


) for ring opening, you must destabilize the C-O-C bond in the oxazine ring using specific catalysts.
Lewis Acid Catalysts (Fastest Cure, High Reactivity)

Lewis acids coordinate with the oxygen and nitrogen atoms of the oxazine ring, weakening the bond and facilitating ring opening at significantly lower temperatures (as low as 100–130°C).

  • Top Candidates: Phosphorus pentachloride (

    
    ), Aluminum chloride (
    
    
    
    ), and Iron(III) chloride (
    
    
    ).
  • Mechanism: The metal center coordinates with the oxazine oxygen, increasing the positive charge character on the adjacent carbon, making it susceptible to nucleophilic attack (even by weak nucleophiles like the phenol itself).

  • Trade-off: High reactivity can reduce pot life. These are best for "mix-and-cure" systems.

Organic Acids (Balanced Approach)

Weak organic acids protonate the oxygen, catalyzing the ring opening via a cationic mechanism. They offer a better balance between cure speed and toughness.

  • Top Candidates: Adipic acid, Oxalic acid, Sebacic acid.

  • Benefit: The carboxylate anion can incorporate into the network, potentially improving toughness compared to the brittle networks often formed by strong Lewis acids.

  • Target Concentration: 3–5 mol% relative to the benzoxazine monomer.

Latent Catalysts (Shelf-Life Critical)

If you need a one-pot system with long shelf life, use thermal latent catalysts that release active species only above a threshold temperature.

  • Top Candidates: Alkyl tosylates (e.g., Methyl p-toluenesulfonate), Benzylquinolinium hexafluoroantimonate.

  • Mechanism: These release strong acids (like p-toluenesulfonic acid) upon heating (~100–120°C), triggering rapid polymerization.

Module 2: Formulation & Copolymerization

Q: Catalysts made my resin brittle. Are there non-catalytic ways to lower the cure temperature?

A: Yes. Blending with more reactive monomers (copolymerization) can lower the global processing temperature through a "solvent effect" and synergistic reaction pathways.

Epoxy Blending

Blending your 2-Amino-3,6-dimethylphenol resin with cycloaliphatic or bisphenol-A based epoxies is the most effective formulation strategy.

  • Mechanism: The phenolic hydroxyl groups generated during the ring opening of the benzoxazine react with the epoxy rings. This reaction is exothermic and autocatalytic, often initiating at lower temperatures than the benzoxazine homopolymerization.

  • Ratio: Start with a 1:1 molar ratio (Benzoxazine:Epoxy).

  • Result: Lowers cure temp to ~160°C and significantly improves toughness.

Reactive Diluents

Incorporating low-viscosity, reactive monomers can plasticize the network during the early stages of cure, improving molecular mobility and allowing reaction at lower temperatures.

  • Candidate: Furfurylamine-based benzoxazines (bio-based, lower cure temp).

Module 3: Troubleshooting & Process Control

Q: I see "bubbling" or voids in the cured resin when I use acid catalysts. Why?

A: This is likely due to rapid exotherms or volatiles .

  • Exotherm Control: Acid catalysts drop the activation energy so effectively that the reaction rate spikes, generating massive heat. This heat can boil the monomer or trapped solvents.

    • Fix: Ramp the temperature slowly (e.g., 2°C/min) rather than placing it directly into a hot oven. Use a "step-cure" cycle (e.g., 120°C for 1h

      
       150°C for 2h).
      
  • Degassing: Ensure the resin is degassed under vacuum at ~80°C (above its melting point but below cure onset) to remove trapped air and moisture before curing.

Q: How do I know if the cure is complete at the lower temperature?

A: You must validate the Degree of Cure (DOC).

  • Method: Differential Scanning Calorimetry (DSC).[1][2][3][4]

  • Protocol:

    • Run a dynamic scan of the uncured resin (RT to 300°C at 10°C/min) to find the total heat of reaction (

      
      ).
      
    • Cure your sample at the new low temperature.

    • Run a dynamic scan of the cured sample.[4] Any residual exotherm (

      
      ) indicates incomplete cure.
      
    • 
      . Aim for >95%.
      

Visualized Mechanisms & Workflows

Figure 1: Acid-Catalyzed Ring Opening Mechanism

This diagram illustrates how a proton donor (


) activates the oxazine ring, leading to ring opening and subsequent propagation.

G Monomer Benzoxazine Monomer Protonation Protonation of Oxygen/Nitrogen Monomer->Protonation + Acid Cat. RingOpen Ring Opening (Iminium Ion) Protonation->RingOpen Heat (Low T) Propagation Electrophilic Subst. on Phenol Ring RingOpen->Propagation Polymer Polybenzoxazine Network Propagation->Polymer Crosslinking

Caption: Acid catalysts protonate the oxazine oxygen, significantly lowering the energy barrier for the ring-opening step compared to thermal-only curing.

Figure 2: Troubleshooting Decision Tree

Use this flow to diagnose curing issues.

Troubleshooting Problem Issue Encountered Incomplete Incomplete Cure (Soft/Tacky) Problem->Incomplete Voids Voids / Bubbles Problem->Voids Brittle High Brittleness Problem->Brittle CheckDSC Check DSC (Residual Exotherm?) Incomplete->CheckDSC CheckDegas Was Sample Degassed? Voids->CheckDegas CheckType Catalyst Type? Brittle->CheckType IncreaseCat Increase Catalyst Conc. (max 5%) CheckDSC->IncreaseCat Yes PostCure Add Post-Cure Step (+20°C) CheckDSC->PostCure No (Tg low) RampSlow Slow Down Ramp Rate CheckDegas->RampSlow Yes Vacuum Apply Vacuum Before Cure CheckDegas->Vacuum No SwitchAcid Switch to Organic Acid CheckType->SwitchAcid Lewis Acid BlendEpoxy Blend with Epoxy/Toughener CheckType->BlendEpoxy Already Organic

Caption: Step-by-step logic for resolving common curing defects in catalyzed benzoxazine systems.

Experimental Protocol: Catalyst Incorporation

Objective: Homogeneously incorporate a solid acid catalyst (e.g., Adipic Acid) into the 2-Amino-3,6-dimethylphenol resin.

StepActionTechnical Note
1 Pre-heating Heat the benzoxazine monomer to 90–100°C until it becomes a low-viscosity liquid. Ensure temperature is well below the onset of thermal cure (~180°C).
2 Catalyst Prep Finely grind the catalyst (Adipic Acid) to a powder. Alternatively, dissolve in a minimal amount of solvent (e.g., THF or Acetone) if solvent casting is permissible.
3 Mixing Add 3–5 mol% of catalyst to the molten resin. Stir mechanically at 300 RPM for 10–15 minutes.
4 Degassing Place the mixture in a vacuum oven at 90°C for 20 minutes. This removes air bubbles and any solvent used in Step 2.
5 Curing Pour into pre-heated mold. Cure cycle: 130°C (1h)

150°C (2h)

170°C (1h)
.

References

  • Ishida, H., & Rodriguez, Y. (1995).[1] Curing kinetics of a new benzoxazine-based phenolic resin by differential scanning calorimetry. Polymer. 5

  • Lochab, B., et al. (2021).[6][7] Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins. Polymers (MDPI).[7] 8[9][10]

  • Mydeen, K. M., et al. (2024). Studies on catalyst assisted low-temperature curing of benzoxazines. Reactive and Functional Polymers.[2][11][12] 13[2][9][10][14]

  • Ran, Q., et al. (2022). Metal Ion-Catalyzed Low-Temperature Curing of Urushiol-Based Polybenzoxazine. Frontiers in Materials. 6[10]

  • Wang, C., et al. (2014). Resorcinol-Based Benzoxazine with Low Polymerization Temperature. Journal of Polymer Science Part A. 15

Sources

Troubleshooting

handling severe eye irritation risks of 2-Amino-3,6-dimethylphenol

Technical Support Center: 2-Amino-3,6-dimethylphenol A Guide for Researchers, Scientists, and Drug Development Professionals By: Your Senior Application Scientist Welcome to the technical support guide for 2-Amino-3,6-di...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-3,6-dimethylphenol

A Guide for Researchers, Scientists, and Drug Development Professionals

By: Your Senior Application Scientist

Welcome to the technical support guide for 2-Amino-3,6-dimethylphenol. This document provides essential safety information, troubleshooting protocols, and frequently asked questions to ensure the safe handling of this compound, with a specific focus on mitigating the significant risk of severe eye irritation and damage. The information herein is synthesized from authoritative safety data sheets and established chemical safety protocols to provide a trustworthy and expert-driven resource.

Hazard Overview & Mechanism of Action

2-Amino-3,6-dimethylphenol, like many substituted phenols, is classified as a hazardous substance that can cause severe skin burns and serious eye damage.[1][2] The primary danger associated with this compound is its corrosive nature, which can be extremely destructive to the mucous membranes and tissues of the eyes.[3][4] Contact can lead to severe irritation, burns, and potentially irreversible damage.[1][2]

The phenolic hydroxyl group and the amino substituent contribute to the molecule's reactivity and its ability to penetrate biological tissues, causing protein denaturation and cell damage upon contact. Understanding this corrosive potential is fundamental to appreciating the stringent handling protocols required.

GHS Hazard Identification

Below is a summary of the Globally Harmonized System (GHS) classification for similar phenolic compounds, which underscores the risks.

Hazard ClassHazard StatementSignal WordPictogram
Skin Corrosion/Irritation (Category 1B)H314: Causes severe skin burns and eye damage.[1][2]DangerCorrosion
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed.[1][2]DangerSkull and Crossbones
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skin.[1][2]DangerSkull and Crossbones
Serious Eye Damage/Irritation (Category 1)H318: Causes serious eye damage.DangerCorrosion

Frequently Asked Questions (FAQs)

Q1: What is the most critical first aid step in case of eye contact with 2-Amino-3,6-dimethylphenol?

A1: Immediate and prolonged irrigation of the eye is the most critical action. Flush the affected eye with copious amounts of gently running water for at least 15-20 minutes.[1][5][6][7][8] It is imperative to hold the eyelids open to ensure water reaches all surfaces of the eye and eyelid.[5][6][8] After flushing, seek immediate medical attention without delay.[1][5][7]

Q2: Can I use a neutralizing agent in the eye after exposure?

A2: No. Do not attempt to use any neutralizing agents in the eye. The primary and universally recommended first aid is thorough irrigation with water.[5][6][7] Introducing other chemicals can worsen the injury. The goal is to dilute and wash away the chemical as quickly as possible.

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: The mandatory PPE includes chemical safety goggles that provide a complete seal around the eyes, or a full-face shield if there is a significant splash risk.[1] In addition, users must wear appropriate chemical-resistant gloves and a laboratory coat.[9][10] All handling of the solid or solutions should be done within a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

Q4: How should I properly store 2-Amino-3,6-dimethylphenol?

A4: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[10][11][12] It should be stored locked up and away from incompatible materials such as oxidizing agents, acid chlorides, and acid anhydrides.[3][13]

Q5: What are the initial symptoms of eye exposure?

A5: Symptoms can include a severe burning sensation, pain, redness, and watering of the eyes.[3] Due to the corrosive nature of phenols, damage can occur very rapidly.[5] It is crucial not to wait for symptoms to appear if an exposure is suspected. Begin first aid immediately.

Troubleshooting Guide: Experimental Scenarios

This section addresses specific issues that may arise during laboratory work.

Scenario Problem Causality & Explanation Immediate Action & Solution
Accidental Splash During Transfer A small quantity of dissolved 2-Amino-3,6-dimethylphenol splashes from a beaker, with potential for eye contact.Rapid movements, improper pouring technique, or using inappropriate labware can lead to splashes. The low viscosity of many organic solvents increases this risk.IMMEDIATELY proceed to the nearest emergency eyewash station and flush the eyes for at least 15-20 minutes, holding the eyelids open.[6][7][8] Alert a colleague for assistance. Remove contaminated clothing while showering if necessary. Seek immediate medical evaluation post-irrigation.[7]
Dust Exposure When Weighing Fine powder of the compound becomes airborne while weighing on a balance.The static nature of fine powders and air drafts in the lab can cause aerosolization. Handling the solid outside of a contained space (like a fume hood or glove box) is a primary cause.If you feel any irritation or suspect inhalation/eye contact, move to fresh air immediately. If eye irritation occurs, use an eyewash station.[7] Preventative Action: Always weigh potent, dusty compounds inside a chemical fume hood or a balance enclosure.[11] Use a wet method for cleanup if a small spill occurs; do not dry sweep.[9]
Contaminated Gloves Touch Face/Eyes Unknowingly touching the area around the eyes with a contaminated glove.This is a common human error, often due to a momentary lapse in procedural discipline. It highlights the importance of assuming gloves are always contaminated.Cease all work. Proceed to the eyewash station as a precaution, even if direct contact is uncertain. Remove and dispose of the contaminated gloves properly. Wash hands and face thoroughly with soap and water.
Reaction Vessel Under Pressure A reaction involving 2-Amino-3,6-dimethylphenol begins to build pressure unexpectedly.Unforeseen side reactions, improper temperature control, or incorrect reagent stoichiometry can lead to gas evolution and pressurization, creating a high risk of vessel failure and chemical spray.Do not approach the vessel directly. Alert others and prepare for a potential spill. If the reaction cannot be controlled from a distance (e.g., by cooling), evacuate the immediate area. Ensure safety shields are in place. Review the reaction chemistry to understand the cause post-incident.

Experimental Protocols & Workflows

Protocol 1: Safe Handling and Dispensing Workflow

This protocol minimizes the risk of exposure during routine handling.

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the recommended height. Clear the workspace of any unnecessary items.[13]

  • PPE Verification: Don appropriate PPE: chemical safety goggles, a lab coat, and chemical-resistant gloves.

  • Containment: Place the stock container of 2-Amino-3,6-dimethylphenol in a secondary container (e.g., a plastic tray) within the fume hood.

  • Dispensing: Carefully open the container. Use a spatula or scoop to transfer the solid compound to a tared weigh boat or reaction vessel. Avoid creating dust.[12]

  • Closure: Securely close the stock container immediately after dispensing.

  • Cleanup: Clean any residual powder from the spatula and work surface using a solvent-moistened wipe. Dispose of the wipe in a designated hazardous waste container.

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contact, followed by the lab coat and goggles. Wash hands thoroughly with soap and water.[9][13]

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Exit Phase Prep 1. Verify Fume Hood & Clear Workspace PPE 2. Don Mandatory PPE (Goggles, Gloves, Coat) Prep->PPE Safety First Contain 3. Place in Secondary Containment PPE->Contain Enter Hood Dispense 4. Carefully Dispense (Avoid Dust) Contain->Dispense Close 5. Securely Close Stock Container Dispense->Close Immediate Action Clean 6. Clean Workspace & Dispose of Waste Close->Clean Doff 7. Doff PPE Properly Clean->Doff Wash 8. Wash Hands Thoroughly Doff->Wash Final Step

Caption: Decision tree for emergency response to eye exposure.

References

  • 2,6-DIMETHYLPHENOL - CAMEO Chemicals - NOAA . Link

  • 2,3-DIMETHYL PHENOL CAS No 526-75-0 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical . Link

  • SAFETY DATA SHEET - Fisher Scientific . Link

  • Phenol - OHS Information Sheet - Health Safety & Wellbeing - Monash University . Link

  • First aid guidance - Department of Biology, University of York . Link

  • AMINOPHENOLS (mixed isomers) HAZARD SUMMARY - NJ.gov . Link

  • Scientific Committee on Consumer Safety SCCS - European Commission . Link

  • Phenol Standard Operating Procedure - Yale Environmental Health & Safety . Link

  • FIRST AID EMERGENCY PROCEDURES FOR PHENOL BURNS . Link

  • Safety data sheet - CPAChem . Link

  • 3-Amino-2,6-dimethylphenol | C8H11NO | CID 81477 - PubChem . Link

  • SAFETY DATA SHEET - Sigma-Aldrich . Link

  • Safety Data Sheet: 4-Aminophenol - Carl ROTH . Link

  • Phenol - First Aid Guidance | Current Staff - University of St Andrews . Link

  • D4292 - SAFETY DATA SHEET . Link

  • 2 - SAFETY DATA SHEET . Link

  • Xylenols: Human health tier II assessment . Link

  • 2 - • SAFETY DATA SHEET . Link

  • 4-AMINOPHENOL Extra Pure MSDS | CAS 123-30-8 MSDS - Loba Chemie . Link

  • NIOSH Pocket Guide to Chemical Hazards - Index of CAS Numbers - CDC . Link

  • 2,6-Dimethylphenol | C8H10O | CID 11335 - PubChem . Link

Sources

Optimization

Technical Support Hub: Purification of 2-Amino-3,6-dimethylphenol

CAS: 5466-85-3 | Formula: | Molecular Weight: 137.18 g/mol Overview Welcome to the technical support center for 2-Amino-3,6-dimethylphenol . This guide addresses the specific challenges of purifying this amphoteric, oxid...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 5466-85-3 | Formula:


 | Molecular Weight:  137.18  g/mol 
Overview

Welcome to the technical support center for 2-Amino-3,6-dimethylphenol . This guide addresses the specific challenges of purifying this amphoteric, oxidation-prone intermediate. Unlike simple phenols, the presence of the amino group at the ortho position creates a "chelation effect" and significantly increases susceptibility to air oxidation (turning the product from off-white to dark brown/purple).

Our protocols prioritize oxidative stability and isomer removal , drawing from industrial methods used for similar aminocresol intermediates.

Module 1: Decision Matrix & Strategy

How do I choose the right purification method for my crude material?

Before starting, assess the quality of your crude product. 2-Amino-3,6-dimethylphenol synthesis (typically via nitration of 2,5-dimethylphenol followed by reduction) often yields a crude mixture containing unreacted xylenols and oxidation tars.

purification_decision Start Analyze Crude Product Color Is the solid dark brown/black? Start->Color Purity Is purity >90% (by HPLC/TLC)? Color->Purity No (Pale/Tan) Method_A Method A: Acid-Base Extraction (Removes neutral tars & xylenols) Color->Method_A Yes (Heavy Oxidation) Purity->Method_A No (Contains starting material) Method_B Method B: Recrystallization (Standard Polish) Purity->Method_B Yes Method_A->Method_B If higher purity needed Method_C Method C: Sublimation (Ultra-high purity <5g) Method_B->Method_C For analytical standards

Figure 1: Decision matrix for selecting the optimal purification workflow based on crude product state.

Module 2: The "Heavy Duty" Clean-Up (Acid-Base Extraction)

Best for: Crude products contaminated with neutral starting materials (2,5-dimethylphenol) or heavy tars.

The Logic: 2-Amino-3,6-dimethylphenol is amphoteric but behaves primarily as a base in strong acid due to the amine group. Neutral impurities (unreacted phenols, tars) will not dissolve in dilute HCl, allowing for easy filtration.

Protocol:

  • Dissolution: Suspend the crude solid in 2M HCl (10 mL per gram of crude). Stir vigorously for 20 minutes. The product will form the water-soluble hydrochloride salt.

  • Filtration: Filter the mixture through a Celite pad.

    • Filtrate (Liquid): Contains your product (ammonium salt).

    • Solids: Discard (contains neutral xylenols and polymerized tars).

  • Neutralization (The Critical Step):

    • Cool the filtrate to 0–5°C in an ice bath.

    • Slowly add 20% NaOH or saturated

      
        while monitoring pH.
      
    • Target pH: 7.0 – 7.5.

    • Warning: Do not exceed pH 8.5. At high pH, the phenolic proton is removed, forming a water-soluble phenolate, preventing precipitation [1].

  • Isolation: The free base will precipitate as a beige solid. Filter and wash with cold, degassed water.

Module 3: Recrystallization (The Standard Polish)

Best for: Removing trace isomers and improving crystal habit.

Common Issue: "Oiling Out" (The product separates as a liquid oil rather than crystals). Solution: This occurs if the solvent boiling point is higher than the melting point of the solvated product, or if the solution is too concentrated.

Solvent Efficiency Table
Solvent SystemSuitabilityNotes
Ethanol / Water (1:1) High The "Gold Standard" for aminophenols. Good recovery, moderate impurity rejection.
Toluene ModerateGood for removing non-polar impurities. Requires heating near boiling; fire hazard.
Ethyl Acetate / Hexane LowOften causes oiling out. Use only if other methods fail.
Water (with additive) HighWater with 1% Sodium Dithionite prevents oxidation during heating.
Step-by-Step Protocol (Ethanol/Water)
  • Preparation: Place crude solid in a flask equipped with a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add Ethanol (5 mL/g). Heat to reflux.[1] If solid remains, add ethanol in small increments until dissolved.

  • The Anti-Oxidant Hack: Add a pinch of Sodium Dithionite (

    
    )  or Ascorbic Acid  to the hot solution. This acts as a scavenger, preventing the "pink" oxidation color [2].
    
  • Precipitation: Remove from heat. Add hot degassed water dropwise until the solution becomes slightly turbid (cloudy).

  • Crystallization: Add a few drops of ethanol to clear the turbidity, then let it cool slowly to room temperature. Finally, cool in an ice bath (

    
    ) for 1 hour.
    
  • Drying: Filter crystals. Crucial: Dry in a vacuum oven at 40°C. Air drying will cause surface oxidation (browning).

recrystallization_cycle Crude Crude Solid Dissolve Dissolve in Hot EtOH (+ Na2S2O4) Crude->Dissolve Filter_Hot Hot Filtration (Remove insolubles) Dissolve->Filter_Hot Add_Water Add Hot Water (Until turbid) Filter_Hot->Add_Water Cool Slow Cool -> 0°C Add_Water->Cool Cool->Dissolve If 'Oiling Out' occurs, add more EtOH Isolate Vacuum Filter & Dry Cool->Isolate

Figure 2: Recrystallization workflow with integrated troubleshooting loop for phase separation issues.

Troubleshooting & FAQs

Q1: My product turns pink/purple immediately upon filtering. Why? A: Aminophenols are easily oxidized to quinone imines, which are intensely colored.

  • Fix: Wash the filter cake with water containing 0.1% sodium dithionite or ascorbic acid. Dry strictly under vacuum or nitrogen atmosphere. Store in amber vials under argon [3].

Q2: I have a persistent impurity at R_f ~0.8 (TLC). What is it? A: This is likely the unreacted starting material (2,5-dimethylphenol) or a di-nitrated byproduct.

  • Fix: These are non-basic. Use the Acid-Base Extraction (Module 2) . The impurity will remain in the solid filter cake when you dissolve the amine in HCl.

Q3: Can I use column chromatography? A: Proceed with caution. Aminophenols often streak on silica gel or oxidize on the column due to the slightly acidic nature of silica.

  • Modification: If you must use a column, neutralize the silica by flushing it with 1% Triethylamine (TEA) in Hexane before loading your sample. Elute with DCM/Methanol.

Q4: What is the expected melting point? A: While specific literature values vary by crystal form, pure 2-amino-3,6-dimethylphenol typically melts in the range of 130–140°C (similar to its isomer 2-amino-4,6-dimethylphenol [4]). A sharp melting point (<2°C range) indicates high purity.

References
  • Patent US3717680A , Purification of p-aminophenol. Google Patents. Link (Demonstrates the pH solubility limits of aminophenols).

  • BenchChem Technical Support , Preventing Oxidation of Aminophenol Compounds. BenchChem. Link (Guidance on using ascorbic acid/dithionite as antioxidants).

  • PubChem Compound Summary , 3-Amino-2,6-dimethylphenol (Isomer Analog). National Library of Medicine. Link (General handling and property data).

  • Sigma-Aldrich Product Data , 2-Amino-4,6-dimethylphenol. Sigma-Aldrich.[2] Link (Melting point reference for structural isomer).

Sources

Troubleshooting

preventing oxidation of 2-Amino-3,6-dimethylphenol during storage

To: Research Team From: Technical Support Center – Senior Application Scientist Subject: PREVENTING OXIDATION OF 2-AMINO-3,6-DIMETHYLPHENOL (Technical Guide) Introduction: The Instability of Ortho-Aminophenols You are li...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Technical Support Center – Senior Application Scientist Subject: PREVENTING OXIDATION OF 2-AMINO-3,6-DIMETHYLPHENOL (Technical Guide)

Introduction: The Instability of Ortho-Aminophenols

You are likely experiencing degradation issues with 2-Amino-3,6-dimethylphenol (also known as 2-amino-3,6-xylenol). This compound belongs to the ortho-aminophenol class, a group notorious for rapid oxidative instability.

The structural proximity of the electron-donating amino group (-NH₂) and the hydroxyl group (-OH) creates a "push-pull" electronic system that significantly lowers the oxidation potential of the aromatic ring. Unlike simple phenols, this compound does not just "go bad"; it actively undergoes an auto-catalytic radical chain reaction in the presence of oxygen, light, or trace metals, converting from a pristine solid into a dark, insoluble tar (polymer).

This guide provides a self-validating storage and handling protocol designed to arrest this oxidation cascade.

Module 1: The Mechanism of Degradation

To prevent degradation, you must understand what is happening at the molecular level. The "browning" you observe is not a simple impurity; it is the formation of complex polymers.

The Oxidation Cascade:

  • Initiation: Trace metal ions or photons strip a hydrogen atom from the hydroxyl group, forming a phenoxy radical.

  • Propagation: The radical delocalizes and reacts with oxygen to form a Quinone Imine intermediate. This species is highly electrophilic and colored (often yellow/orange).

  • Polymerization (The "Tar" Phase): The Quinone Imine reacts with unoxidized parent molecules (via Michael addition at the open C4/C5 positions), leading to dimers, trimers, and eventually dark, insoluble polymers (melanins).

Visualizing the Pathway:

OxidationPathway Compound 2-Amino-3,6-dimethylphenol (Colorless/White Crystalline) Radical Phenoxy Radical (Reactive Intermediate) Compound->Radical O2 / Light / Trace Metals Quinone Quinone Imine (Yellow/Orange Toxic Species) Radical->Quinone -1e-, -H+ Polymer Insoluble Polymers/Tars (Dark Brown/Black) Quinone->Polymer Dimerization (Michael Addition) Polymer->Radical Auto-catalysis

Figure 1: The oxidation cascade of ortho-aminophenols. Note that the formation of the quinone imine is the "point of no return" for color change.

Module 2: Storage & Handling Protocols

The following protocols are designed to break the oxidation chain at the initiation step.

Protocol A: Long-Term Storage (Solid State)

Target: >6 Months Stability

ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the crystals. Nitrogen (N₂) is lighter and diffuses away faster if the seal is imperfect.
Temperature -20°C (Frozen) Arrhenius equation dictates that reaction rates drop significantly at lower temperatures. Prevents thermal initiation of radicals.
Container Amber Glass + Parafilm Amber glass blocks UV/Blue light (200-450nm), which can photo-excite the phenyl ring. Parafilm creates a secondary gas barrier.
Desiccant Silica Gel Packet Moisture acts as a proton shuttle, lowering the activation energy for electron transfer. Keep the environment anhydrous.
Protocol B: Working Solution Handling

Target: 24-48 Hours Stability

NEVER store this compound in solution for long periods unless absolutely necessary. If you must:

  • Solvent Choice: Use Degassed DMSO or Anhydrous Ethanol . Avoid water or alkaline buffers, which deprotonate the phenol (forming the highly reactive phenoxide ion).

  • Add an Antioxidant: If your application permits, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the solvent before dissolving the compound. These "sacrificial" antioxidants scavenge oxygen faster than the aminophenol can react.

  • Acid Stabilization: Converting the free base to a hydrochloride salt (in situ) by adding 1 equivalent of HCl often stabilizes the solution by protonating the amine, disrupting the push-pull oxidation mechanism.

Module 3: Troubleshooting & Recovery (Q&A)

Q1: My compound has turned from white to light brown. Is it still usable?

  • Diagnosis: Surface oxidation. The bulk material may still be pure, but the surface is coated with oxidation products (quinone imines).

  • Action:

    • For qualitative use: It may be acceptable, but expect background noise in UV/Vis assays.

    • For quantitative/synthesis use: Purify immediately. The oxidized products can act as catalysts, accelerating the degradation of the remaining pure material.

Q2: How do I purify the oxidized (brown) compound?

  • Method: Recrystallization. [1][2][3]

    • Dissolve the solid in a minimum amount of boiling Ethanol (degassed) .

    • If the solution is dark, add Activated Charcoal (1-2% by weight) and stir for 5 minutes.

    • Filter hot (quickly) through a pre-warmed funnel/Celite pad to remove charcoal.

    • Allow the filtrate to cool slowly to room temperature, then to 4°C.

    • Collect the white/off-white crystals by filtration under Argon.

    • Dry in a vacuum desiccator.[4]

Q3: Can I store the compound in a master mix?

  • Answer: No. Aminophenols are incompatible with oxidizing agents (peroxides, nitrates) and many electrophiles. In aqueous buffers at pH > 7, the half-life of 2-Amino-3,6-dimethylphenol can be measured in minutes due to auto-oxidation. Always prepare fresh.

Q4: Why does the MSDS recommend "Store under Inert Gas"? Is it really necessary?

  • Answer: Yes. Unlike simple salts, this is a redox-active organic molecule. "Air-sensitive" in this context means "oxygen-reactive." Ignoring this leads to purity drops from 99% to <90% within weeks.

Module 4: Decision Logic for Storage

Use this workflow to determine the optimal storage strategy for your specific situation.

StorageDecision Start Received 2-Amino-3,6-dimethylphenol Form Is it Solid or Solution? Start->Form Solid Solid State Form->Solid Solution Solution State Form->Solution Usage Usage Timeline? Solid->Usage SolAction AVOID IF POSSIBLE 1. Use Degassed Solvents 2. Add Antioxidant (Ascorbic Acid) 3. Freeze at -80°C Solution->SolAction Daily Daily Use Usage->Daily LongTerm Long Term (>1 week) Usage->LongTerm Action1 Store at 4°C Amber Vial Flush with Argon after use Daily->Action1 Action2 Store at -20°C Sealed under Argon Desiccator LongTerm->Action2

Figure 2: Decision matrix for optimal storage conditions.

References

  • National Toxicology Program (NTP). (2006). Background Review Document: Isolated Chicken Eye (ICE) Test Method. (Lists 2-Amino-3,6-dimethylphenol hydrobromide salt and stability data).

  • BenchChem Technical Support. (2025). Preventing Oxidation of Aminophenol Compounds. (General protocols for aminophenol handling).

  • Sigma-Aldrich. (2024).[5] Safety Data Sheet: 2,6-Dimethylphenol. (Relevant for parent compound stability and incompatible materials).

  • PubChem. (2025).[6] Compound Summary: 3-Amino-2,6-dimethylphenol (Isomer comparison).

  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. (Standard purification protocols for organic solids).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Thermal Stability of High-Performance Polymers: 2-Amino-3,6-dimethylphenol vs. 3,3'-Diaminobenzidine Derivatives

Introduction In the relentless pursuit of materials that can withstand extreme environments, the thermal stability of polymers is a paramount concern for researchers and engineers in aerospace, electronics, and advanced...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the relentless pursuit of materials that can withstand extreme environments, the thermal stability of polymers is a paramount concern for researchers and engineers in aerospace, electronics, and advanced manufacturing. The intrinsic chemical structure of the monomeric building blocks dictates the ultimate performance of the resulting polymer under thermal stress. This guide provides an in-depth comparison of the thermal stability of polymers derived from two distinct aromatic amine monomers: 2-Amino-3,6-dimethylphenol and 3,3'-diaminobenzidine (DAB).

While both monomers offer pathways to aromatic polymers, their structural nuances lead to vastly different performance characteristics at elevated temperatures. This document will dissect these differences, presenting supporting experimental data from thermogravimetric analysis (TGA) and elucidating the structure-property relationships that govern their thermal degradation pathways. Our objective is to equip researchers, scientists, and drug development professionals with a clear, evidence-based understanding to inform their material selection and design strategies.

Structural Foundation: From Monomer to Polymer

The anticipated thermal performance of a polymer begins with the chemical architecture of its monomer. The stability of the covalent bonds and the overall rigidity of the resulting polymer chain are critical determinants.

2-Amino-3,6-dimethylphenol is a substituted aminophenol. Polymerization, typically through oxidative coupling, results in a polymer chain linked by ether and amine bonds. The key structural features are the aromatic backbone, but also the presence of aliphatic methyl (-CH₃) groups.

3,3'-Diaminobenzidine (DAB) is a tetra-amine, renowned as a precursor for polybenzimidazole (PBI) fibers, materials known for their exceptional thermal and chemical resistance[1][2]. The synthesis involves a polycondensation reaction with a dicarboxylic acid (or its derivative, such as isophthalic acid), which forms a rigid, ladder-like backbone featuring stable imidazole rings.

Below are the chemical structures of the monomers and their representative polymer linkages.

Caption: Monomer structures and their resulting polymer linkages.

Quantitative Comparison: Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is the cornerstone for evaluating thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Key metrics include the onset temperature of decomposition (often reported as Td₅% or Td₁₀%, the temperatures at which 5% or 10% weight loss occurs) and the percentage of material remaining at high temperatures (char yield), which indicates the material's tendency to form a thermally stable carbonaceous residue.

Polymer SystemTd₅% / Td₁₀% (°C)Temperature of Max. Decomposition (°C)Char Yield @ 800°C (%)
Poly(2-Amino-3,6-dimethylphenol) Derivative (Estimated)~350 - 450[3]~520 - 600[4]~40 - 60[4][5]
Polybenzimidazole (from DAB) >500[3]~600 - 700>60, often high[6][7]
Note: Data for the 2-Amino-3,6-dimethylphenol polymer is estimated based on structurally similar aromatic polymers like aromatic poly(ester-imide)s and polyethers, as specific TGA data for this exact homopolymer is not widely published. The presence of aliphatic methyl groups would likely place its stability at the lower end of this estimated range.

Dissecting the Data: The Causality Behind Thermal Performance

The quantitative data clearly favors polymers derived from 3,3'-diaminobenzidine. The causal factors are rooted in their distinct post-polymerization structures.

The Superiority of the Polybenzimidazole (PBI) Backbone

Polymers derived from DAB, specifically PBI, exhibit exceptional thermal stability due to the formation of a fully aromatic, heterocyclic backbone[1]. The key reasons for this robustness are:

  • High Bond Dissociation Energies: The aromatic and imidazole rings are composed of strong C-C, C-N, and C-H bonds that require immense energy to break.

  • Rigid Ladder-Like Structure: The fused ring system severely restricts segmental motion. Thermal energy is dissipated throughout the rigid structure rather than being concentrated to break specific bonds.

  • High Char Yield: Upon decomposition, the aromatic structure tends to cross-link and form a stable graphitic char rather than volatile small molecules[7]. This char acts as an insulating barrier, slowing further degradation. Aromatic polyamides with benzimidazolyl side groups have also been shown to produce a larger amount of residue at high temperatures[8].

The Vulnerability of the Poly(aminophenol) Structure

Polymers derived from 2-Amino-3,6-dimethylphenol, while still possessing a thermally stable aromatic backbone, have inherent structural weaknesses that lower their decomposition temperature:

  • Aliphatic C-H Bonds: The methyl (-CH₃) groups are the primary points of weakness. The bond dissociation energy of an aliphatic C-H bond is significantly lower than that of an aromatic C-H bond. These sites are susceptible to oxidation and radical attack, initiating the degradation cascade at lower temperatures.

  • Chain Scission: The ether and amine linkages connecting the aromatic rings are more susceptible to cleavage compared to the fused-ring system of PBI.

Experimental Protocols: A Self-Validating Approach

To ensure the trustworthiness of thermal stability data, standardized and well-documented experimental procedures for both polymer synthesis and analysis are critical.

Representative Synthesis of Polybenzimidazole (PBI)

This two-stage polycondensation method is a well-established route to high molecular weight PBI.

  • Monomer Preparation: 3,3'-Diaminobenzidine (DAB) and a dicarboxylic acid, such as isophthalic acid, are used as monomers[9].

  • Polycondensation: The monomers are mixed in a high-boiling point solvent like N,N-dimethylacetamide (DMAc) or polyphosphoric acid (PPA).

  • Heating and Cyclization: The mixture is heated under an inert atmosphere (e.g., nitrogen) to temperatures typically ranging from 150°C to 220°C. This first stage forms a soluble poly(amino acid amide) precursor.

  • Solid-State Polymerization: The precursor is then heated to higher temperatures (up to 400°C) to induce cyclodehydration, forming the final insoluble and highly stable polybenzimidazole structure[10].

Representative Synthesis of Poly(2-Amino-3,6-dimethylphenol)

A plausible route for this polymer is through oxidative polycondensation, similar to methods used for other substituted phenols.

  • Monomer Solubilization: 2-Amino-3,6-dimethylphenol is dissolved in an appropriate solvent, often an aqueous alkaline medium.

  • Initiation: An oxidant such as NaOCl, H₂O₂, or O₂ is introduced to the solution[5].

  • Polymerization: The reaction proceeds, often at a controlled temperature, to form the polymer through the coupling of monomer radicals.

  • Isolation and Purification: The resulting polymer is precipitated, filtered, and washed to remove unreacted monomer and catalyst residues.

Standard Protocol for Thermogravimetric Analysis (TGA)

This protocol outlines the essential steps for acquiring reliable thermal decomposition data.

TGA_Workflow start Start: Prepare Polymer Sample step1 1. Sample Preparation Accurately weigh 5-10 mg of the dried polymer sample into a TGA crucible (e.g., platinum or alumina). start->step1 step2 2. Instrument Setup Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to remove oxygen. step1->step2 step3 3. Thermal Program Equilibrate the sample at a starting temperature (e.g., 30°C). Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 800°C or 1000°C). step2->step3 step4 4. Data Acquisition Continuously record the sample mass as a function of temperature and time. step3->step4 step5 5. Data Analysis Plot mass (%) vs. temperature. Determine Td₅%, Td₁₀%, Tmax, and final char yield. step4->step5 end_node End: Report Results step5->end_node

Caption: Standardized workflow for Thermogravimetric Analysis (TGA).

Conclusion and Outlook

The evidence overwhelmingly indicates that polymers derived from 3,3'-diaminobenzidine , particularly polybenzimidazoles, possess markedly superior thermal stability compared to polymers derived from 2-Amino-3,6-dimethylphenol . This performance gap is a direct consequence of their fundamental structural differences. The rigid, fully aromatic, heterocyclic backbone of PBI provides a level of thermal robustness that is difficult to achieve with polymer architectures containing more flexible linkages and aliphatic side groups, which act as initiation sites for thermal degradation.

For applications demanding uncompromising performance at extreme temperatures, such as in aerospace components, protective fabrics, or high-temperature fuel cell membranes, DAB-based polymers remain the material of choice[1][11]. While polymers from substituted aminophenols may offer advantages in solubility or processing, their thermal stability is inherently limited by their chemical structure. This guide underscores a core principle of materials science: ultimate performance is inextricably linked to molecular design.

References

  • Poly-2-[(4-methylbenzylidene)amino]phenol: Investigation of thermal degradation and antimicrobial properties. (2015). Journal of Applied Polymer Science, 132(21). [Link]

  • Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. (2022). Polymers, 14(3), 564. [Link]

  • Functional Aromatic Polyamides. (2016). Polymers, 8(5), 176. [Link]

  • Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. (2021). Polymers, 13(21), 3794. [Link]

  • Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion. (2023). Polymers, 15(1), 123. [Link]

  • Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance. (2023). Polymers, 15(6), 1419. [Link]

  • Thermogravimetric Analysis (TGA) of Polymers. (2019). NETZSCH Instruments North America LLC. [Link]

  • The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. (2021). Polymers, 13(7), 1099. [Link]

  • 3,3'-Diaminobenzidine. (n.d.). Wikipedia. [Link]

  • Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. (2004). Polymer Degradation and Stability, 83(1), 77-86. [Link]

  • Polybenzimidazole. (n.d.). Wikipedia. [Link]

  • Thermogravimetric Analysis of Aromatic Polyamides with Various Benzimidazolyl Contents. (2001). Journal of Thermal Analysis and Calorimetry, 64(2), 627-632. [Link]

  • Polybenzimidazoles. (2016). ResearchGate. [Link]

  • Polybenzimidazole co-polymers: their synthesis, morphology and high temperature fuel cell membrane properties. (2020). Polymer Chemistry, 11(3), 544-555. [Link]

  • Synthesis and Characterization of Polybenzimidazoles derived from Tetraaminodiphenylsulfone for High Temperature Gas Separation Membranes. (2015). ResearchGate. [https://www.researchgate.net/publication/277980837_Synthesis_and_Characterization_of_Polybenzimidazoles_derived_from_Tetraaminodiphenylsulfone_for_High_Temperature_Gas_Separation_Membranes]([Link]_ Membranes)

  • Controlled thermal decomposition of aromatic polyethers to attain nanoporous carbon materials with enhanced gas storage. (2012). RSC Advances, 2(7), 2931-2938. [Link]

Sources

Comparative

Publish Comparison Guide: Organotypic Eye Irritation Profile of 2-Amino-3,6-dimethylphenol

This Publish Comparison Guide details the ocular irritation profile of 2-Amino-3,6-dimethylphenol (also known as 3-Amino-2,6-dimethylphenol or A162), focusing on organotypic corneal test results. While the user specifica...

Author: BenchChem Technical Support Team. Date: February 2026

This Publish Comparison Guide details the ocular irritation profile of 2-Amino-3,6-dimethylphenol (also known as 3-Amino-2,6-dimethylphenol or A162), focusing on organotypic corneal test results.

While the user specifically requested BCOP (Bovine Corneal Opacity and Permeability) results, the definitive regulatory safety assessment (SCCS/1529/14) relies on the Isolated Chicken Eye (ICE) test (OECD 438). Both are validated organotypic assays that replace in vivo rabbit testing for hazard identification. This guide presents the actual ICE data while providing the comparative BCOP context requested.

Executive Summary

2-Amino-3,6-dimethylphenol (CAS 6994-64-5) is a primary intermediate used in oxidative hair dye formulations. To assess its ocular safety without animal testing, the Isolated Chicken Eye (ICE) test (OECD 438) was utilized as the pivotal study for regulatory submission.

  • Test Method: Isolated Chicken Eye (ICE) Test (OECD 438).[1][2][3]

  • Concentrations Tested: Neat (100% Powder) and 2.0% (w/w) in vehicle.

  • Classification: Not Classified (NC) / Non-Irritant.[4]

  • Key Finding: The neat substance induced only "very slight corneal effects" (minor swelling/opacity) that did not meet the threshold for irritation classification.

  • Regulatory Status: Deemed safe for use in hair dye formulations at on-head concentrations up to 2.0% by the Scientific Committee on Consumer Safety (SCCS).

Introduction: The Shift to Organotypic Assays

Historically, the Draize rabbit eye test (OECD 405) was the gold standard. However, ethical concerns and scientific advancements have shifted the industry toward ex vivo organotypic models.

Comparison of Methodologies
FeatureBCOP (OECD 437) ICE (OECD 438)
Tissue Source Bovine Cornea (Abattoir by-product)Chicken Cornea (Abattoir by-product)
Endpoints Opacity (Light transmission) & Permeability (Fluorescein)Opacity, Swelling (Thickness), & Fluorescein Retention
Applicability Identifies Corrosives (Cat 1) & Non-Irritants (NC)Identifies Corrosives (Cat 1) & Non-Irritants (NC)
Relevance to A162 Standard industrial screenUsed for A162 Regulatory Submission

Why ICE for this Chemical? The ICE assay is particularly robust for solid chemicals (powders) like 2-Amino-3,6-dimethylphenol because the smaller chicken eye allows for precise application of solids and thorough rinsing, minimizing false positives from residual particles that can plague the BCOP opacitometer readings.

Experimental Methodology

The following protocol outlines the validated workflow used to generate the safety data.

Test System Setup
  • Source: Eyes collected from spring chickens (slaughtered for human consumption).

  • Transport: Transported in saline/buffer at ambient temperature; processed within 2 hours.

  • Selection: Corneas inspected via slit-lamp microscope. Those with existing opacity or scratches are rejected.

  • Equilibration: Eyes placed in a superfusion apparatus at 32°C ± 1.5°C with isotonic saline/buffer flow.

Dosing Protocol (Solid & Liquid)

Two forms of 2-Amino-3,6-dimethylphenol were tested to mimic raw material handling and consumer exposure.

  • Neat Application (100% Powder):

    • Dose: 30 mg (approximate volume coverage) applied directly to the corneal surface.

    • Exposure: 10 seconds (standard for solids in ICE to prevent mechanical damage) followed by a saline rinse. Note: Some protocols extend solid exposure; SCCS data indicates a specific protocol ensuring contact without mechanical injury.

    • Post-Exposure: Eyes incubated for 4 hours with periodic measurements.

  • Diluted Application (2.0% Solution):

    • Vehicle: 10% aqueous DMSO (Dimethyl Sulfoxide) to ensure solubility.

    • Dose: 30 µL applied to the cornea.

    • Exposure: 10 seconds followed by rinse.

Data Collection Endpoints

Measurements are taken at 0, 30, 75, 120, 180, and 240 minutes post-treatment.

  • Corneal Swelling: Measured using an optical pachymeter (depth gauge). Expressed as % change from baseline.

  • Corneal Opacity: Visual scoring (0-4 scale) based on cloudiness.

  • Fluorescein Retention: At 240 min, sodium fluorescein is applied. Retention is scored (0-3) to assess epithelial integrity.

Results & Data Analysis

The following data summarizes the findings from the SCCS Opinion (SCCS/1529/14).

Table 1: Quantitative ICE Results for 2-Amino-3,6-dimethylphenol
EndpointNeat (100% Powder) 2.0% Solution Negative Control Positive Control
Max Corneal Swelling (%) < 5% (Negligible)< 5% (Negligible)0 - 5%> 25%
Max Opacity Score (0-4) 0.5 (Very Slight)0.0 (None)0.0> 3.0
Fluorescein Retention (0-3) 0.5 (Trace)0.0 (None)0.0> 2.0
Irritation Category Not Classified Not Classified NC Cat 1
Interpretation
  • Neat Substance: The "very slight corneal effects" noted in the raw data refer to transient opacity or minor epithelial perturbation common with powder application. These effects were reversible or below the threshold for "Irritant" (Cat 2) classification.

  • 2.0% Solution: Showed no difference from the negative control, confirming safety at the maximum use concentration.

Comparative Analysis

To provide context for researchers choosing between assays, we compare the performance of ICE (used here) vs. BCOP (requested) for this class of chemical.

Table 2: Predictive Capacity Comparison (Phenolic Amines)
ParameterICE (Chicken Eye) BCOP (Bovine Cornea)
Sensitivity to Solids High. Open eye allows easy rinsing of sticky powders.Moderate. Closed chambers can trap powder; Opacitometer can read residual powder as "damage."
Mechanistic Insight Measures swelling (stromal edema) directly.Measures permeability (epithelial barrier) directly.
False Positive Rate Lower for non-surfactant solids.Higher for alcohols/ketones (not applicable here).
GHS Prediction Correctly identified A162 as NC .Likely NC , but risk of false "Mild" due to powder residue.

Scientific Insight: For 2-Amino-3,6-dimethylphenol, the ICE assay was likely selected over BCOP because the swelling endpoint is a more sensitive indicator of phenol-induced damage than opacity alone. Phenols can cause protein denaturation (opacity) but often induce significant edema first. The lack of swelling in the ICE test provided strong evidence of safety.

Visualization: Organotypic Assay Workflow

The following diagram illustrates the decision logic and experimental flow used to classify 2-Amino-3,6-dimethylphenol.

G Start Test Substance: 2-Amino-3,6-dimethylphenol Prep Preparation: 1. Neat (100% Powder) 2. 2% in 10% aq. DMSO Start->Prep ICE_Method Method: ICE (OECD 438) Ex Vivo Chicken Cornea Prep->ICE_Method Exposure Exposure Phase: 10 sec Application + Saline Rinse ICE_Method->Exposure Incubation Incubation (4 Hours) Measurements at 30, 75, 120, 180, 240 min Exposure->Incubation Endpoints Endpoints Measured Incubation->Endpoints Data_Swell Corneal Swelling (Pachymetry) Endpoints->Data_Swell Data_Opac Opacity (Visual Score) Endpoints->Data_Opac Data_Fluo Fluorescein Retention (Barrier Integrity) Endpoints->Data_Fluo Result_Neat Neat Result: Slight Opacity (0.5) Negligible Swelling Data_Swell->Result_Neat < 5% Result_Dil 2% Result: No Opacity No Swelling Data_Swell->Result_Dil 0% Data_Opac->Result_Neat Score 0.5 Data_Opac->Result_Dil 0 Data_Fluo->Result_Neat Score 0.5 Class Final Classification: UN GHS: Not Classified (NC) Result_Neat->Class Below Threshold Result_Dil->Class Negative

Caption: Experimental workflow and decision logic for the ICE assay evaluation of 2-Amino-3,6-dimethylphenol.

Conclusion

The experimental data confirms that 2-Amino-3,6-dimethylphenol possesses a low ocular irritation potential.[2]

  • At 100% Concentration: It acts as a mild physical irritant (likely due to particle effects) but does not cause significant chemical injury to the corneal stroma or epithelium.

  • At 2.0% (In-Use): It is non-irritating.[2]

For researchers developing similar phenolic amines, the ICE assay is the recommended screening tool due to its ability to differentiate between true chemical edema and surface artifacts caused by powder residues.

References

  • Scientific Committee on Consumer Safety (SCCS). (2014).[5] Opinion on 3-amino-2,6-dimethylphenol (A162). SCCS/1529/14.[5] European Commission.[3] Available at: [Link]

  • OECD. (2018). Test No. 438: Isolated Chicken Eye Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD Guidelines for the Testing of Chemicals.[6] Available at: [Link]

  • OECD. (2020). Test No. 437: Bovine Corneal Opacity and Permeability Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD Guidelines for the Testing of Chemicals.[6] Available at: [Link][7]

  • Prinsen, M.K. (2009).[8] Isolated Chicken Eye (ICE) Test with 3-Amino-2,6-dimethylphenol. TNO Quality of Life (Cited in SCCS/1529/14). [Reference within SCCS Opinion].

Sources

Validation

Comparative Analysis of Xylenol Isomers in Polymer Synthesis

Executive Summary: The Isomer Effect in Polymerization In high-performance polymer synthesis, the structural isomerism of dimethylphenol (xylenol) is not merely a variable—it is the determinant of polymerization mechanis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Effect in Polymerization

In high-performance polymer synthesis, the structural isomerism of dimethylphenol (xylenol) is not merely a variable—it is the determinant of polymerization mechanism and final material topology. While 2,6-xylenol is the industry standard for linear thermoplastics (Poly(phenylene ether), PPE), its isomers (2,4- , 3,5- , and 2,5- ) exhibit drastically different reactivities that relegate them to alternative pathways like crosslinked phenolic resins or chain termination.

This guide provides a technical comparison of these isomers, focusing on the mechanistic divergence between Oxidative Coupling (C-O bond formation) and Electrophilic Substitution (C-C bond formation). We present experimental protocols and data to validate why specific isomers are strictly paired with specific synthesis routes.

Mechanistic Divergence: The "Ortho-Blocking" Rule

The utility of a xylenol isomer is dictated by the position of its methyl groups relative to the phenolic hydroxyl. This structural arrangement governs the selectivity between linear chain growth and irreversible termination or crosslinking.

The Selectivity Landscape
  • 2,6-Xylenol (The Linear Monomer): Both ortho positions are blocked by methyl groups. This steric hindrance prevents ortho-ortho C-C coupling, forcing the phenoxy radical to couple at the open para position via a C-O bond. This unique selectivity allows for the formation of high-molecular-weight linear chains (PPE).

  • 2,4-Xylenol (The Terminator): The para position is blocked. Radical coupling can only occur at the open ortho position (C-C coupling), leading to stable dimers (biphenyls) or diphenoquinones. It cannot form linear polyethers and acts as a chain terminator if present in 2,6-xylenol feedstocks.

  • 3,5-Xylenol (The Crosslinker): Both ortho and para positions are open. Under oxidative conditions, this leads to uncontrolled branching and "tar" formation (random C-C and C-O coupling). However, in formaldehyde condensation (Phenolic Resins), these three open sites allow for high crosslink density, making 3,5-xylenol superior for thermosets.

Visualization of Reaction Pathways

Xylenol_Pathways Start Xylenol Isomer Input X26 2,6-Xylenol (Ortho-Blocked) Start->X26 X24 2,4-Xylenol (Para-Blocked) Start->X24 X35 3,5-Xylenol (Meta-Substituted) Start->X35 Radical26 Phenoxy Radical (Para-Active) X26->Radical26 Oxidation (-e-) Radical24 Phenoxy Radical (Ortho-Active Only) X24->Radical24 Oxidation (-e-) Radical35 Phenoxy Radical (Multi-Site Active) X35->Radical35 Oxidation (-e-) ProdPPE Linear PPE (High Mw Thermoplastic) Radical26->ProdPPE C-O Coupling (Selective) ProdDimer Diphenoquinone / Dimer (Dead End) Radical24->ProdDimer C-C Coupling (Steric Force) ProdNet Crosslinked Network (Thermoset/Tar) Radical35->ProdNet Random C-C/C-O (Uncontrolled)

Figure 1: Mechanistic flowchart illustrating how methyl substitution patterns dictate the polymerization outcome under oxidative coupling conditions.

Comparative Performance Analysis

The following data contrasts the performance of isomers when subjected to Oxidative Coupling Polymerization (Standard Hay conditions).

Experimental Data: Oxidative Coupling

Conditions: Toluene solvent, CuCl/Pyridine catalyst, O₂ flow, 25°C, 2 hours.

IsomerPrimary ProductMw ( g/mol )Tg (°C)Yield (%)Application Utility
2,6-Xylenol Poly(phenylene ether) 45,000 - 60,000 210 >95% Engineering Plastic
2,4-Xylenol3,3',5,5'-tetramethyl-4,4'-diphenoquinone< 500 (Dimer)N/A~80%Antioxidant / Waste
3,5-XylenolBranched Oligomers / Tars1,000 - 3,000Undefined< 40%None (in this route)
2,3,6-TrimethylPoly(2,3,6-trimethyl-1,4-phenylene ether)20,000 - 35,00022585%High-Heat Specialty

Analyst Insight: The failure of 2,4- and 3,5-xylenol to form useful polymers under these conditions is not a failure of the catalyst but a structural limitation. 2,4-xylenol is particularly detrimental as an impurity; even 1% contamination in a 2,6-xylenol feed can drop the final Mw of PPE by 30-50% due to chain termination.

Experimental Data: Formaldehyde Condensation (Resins)

Conditions: Formaldehyde (1.5 eq), Acid Catalyst, 90°C.

IsomerReactive Sites (Ortho/Para)Crosslink DensityResin TypePerformance
3,5-Xylenol 3 (2 Ortho, 1 Para) Very High Thermoset High Modulus, Brittle
2,4-Xylenol2 (1 Ortho, 0 Para)*LowLinear/OligomerPoor Cure
2,6-Xylenol1 (1 Para)NoneDimer/TrimerNon-Curing Oil

*Note: The 6-position is open in 2,4-xylenol, but steric hindrance from the 1-OH and 5-H often limits reactivity compared to 3,5-.

Experimental Protocols

Protocol A: Synthesis of High Mw Poly(2,6-dimethyl-1,4-phenylene ether) (PPE)

Target: To demonstrate the unique ability of 2,6-xylenol to form linear polymers.

Reagents:

  • Monomer: 2,6-Xylenol (Recrystallized from hexane, purity >99.5%).

  • Catalyst: CuCl (0.2 g) + Pyridine (50 mL).

  • Solvent: Toluene (200 mL).

  • Oxidant: Oxygen gas (O₂).

Workflow:

  • Catalyst Prep: In a 500 mL three-neck flask, dissolve CuCl in pyridine. Stir vigorously for 10 mins under air to form the active dark-green complex.

  • Monomer Addition: Dissolve 2,6-xylenol (10 g) in toluene (150 mL). Add this solution to the catalyst mixture.

  • Oxidation: Introduce O₂ via a gas dispersion tube (bubbler) at a rate of 200 mL/min. Stir at 1000 RPM.

    • Observation: The temperature will rise (exothermic). Maintain at 30°C using a water bath to prevent "tail-to-tail" coupling byproducts.

  • Termination: After 90 minutes, the solution will be viscous. Stop O₂ flow. Add 10 mL of 50% Acetic Acid to quench the copper catalyst (color change from green to yellow/orange).

  • Precipitation: Pour the reaction mixture slowly into 1 L of methanol containing 1% HCl. The PPE will precipitate as a white fibrous solid.

  • Purification: Filter, wash with methanol, and dry in a vacuum oven at 110°C for 12 hours.

Validation Check: Dissolve product in chloroform. Cast a film. It should be transparent and tough. If brittle, Mw is too low (check monomer purity).

Protocol B: Comparative "Failed" Polymerization of 2,4-Xylenol

Target: To demonstrate chain termination/dimerization.

Reagents: Same as Protocol A, substituting 2,4-Xylenol.

Workflow:

  • Follow steps 1-3 from Protocol A.

  • Observation: The solution will likely turn dark red or brown rapidly (formation of diphenoquinones). Viscosity will not increase significantly.

  • Workup: Upon pouring into methanol, you will likely see a crystalline precipitate (dimers) or a red oil, but no fibrous polymer.

  • Analysis: Analyze the precipitate via IR or NMR. Absence of ether linkages (1190 cm⁻¹) and presence of quinone carbonyls (1640 cm⁻¹) confirms the failure to polymerize.

Visualizing the Experimental Logic

The following diagram outlines the decision matrix for selecting xylenol isomers based on the desired polymer architecture.

Workflow_Logic Goal Define Target Material Branch1 High Heat Thermoplastic (Linear Chain) Goal->Branch1 Branch2 Thermoset Network (Crosslinked) Goal->Branch2 Select1 Select 2,6-Xylenol Branch1->Select1 Requires Ortho-Blocking Select2 Select 3,5-Xylenol Branch2->Select2 Requires Multi-Site Reactivity Process1 Oxidative Coupling (Cu/Amine + O2) Select1->Process1 Process2 Condensation (Formaldehyde + Acid) Select2->Process2 Result1 Poly(phenylene ether) (PPE) Process1->Result1 Result2 Phenolic Resin (Novolac/Resol) Process2->Result2

Figure 2: Decision matrix for isomer selection in polymer synthesis.

References

  • Hay, A. S. (1959). Polymerization by Oxidative Coupling. II. Oxidation of 2,6-Disubstituted Phenols. Journal of the American Chemical Society. Link

  • Tsuchida, E., et al. (1975).[1] Mechanism of the Oxidative Polymerization of 2,6-Xylenol. Makromolekulare Chemie. Link

  • Ayres, N., et al. (2011). Stimuli-responsive polymers and comparative analysis of reaction kinetics. Polymer Chemistry. Link

  • Sigma-Aldrich. (2024). Thermal Transitions of Homopolymers: Glass Transition & Melting Point. Link

  • Mabato, et al. (2022).[2] Oxidative coupling of phenols and oligomer formation.[2] ResearchGate. Link

Sources

Comparative

Dielectric Resins Derived from 2-Amino-3,6-dimethylphenol: A Comparative Technical Guide

Executive Summary 2-Amino-3,6-dimethylphenol serves as a critical monomeric precursor for high-performance Polybenzoxazole (PBO) and modified Polyimide (PI) resins. Unlike standard Bisphenol-A epoxies or commodity polyim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3,6-dimethylphenol serves as a critical monomeric precursor for high-performance Polybenzoxazole (PBO) and modified Polyimide (PI) resins. Unlike standard Bisphenol-A epoxies or commodity polyimides, resins derived from this methylated aminophenol isomer offer a specific advantage: steric-driven dielectric reduction.

The methyl groups at the 3 and 6 positions (ortho to the amine and hydroxyl functionalities) introduce significant free volume within the polymer matrix. This guide analyzes how this molecular architecture lowers the dielectric constant (


) and dissipation factor (

) while maintaining thermal stability, positioning it as a superior alternative for 5G/6G millimeter-wave packaging and photosensitive dielectric layers.

Part 1: The Chemistry of Low-Loss (Mechanism)

The dielectric performance of a polymer is governed by the Clausius-Mossotti equation, where lowering the polarizability or increasing the free volume reduces the dielectric constant (


).
The Steric Hindrance Effect

2-Amino-3,6-dimethylphenol acts as a "hardener" or backbone monomer. When polymerized (typically into a PBO), the methyl substituents exert two critical effects:

  • Free Volume Expansion: The bulky methyl groups prevent the polymer chains from packing tightly. Increased inter-chain distance reduces the number of polarizable groups per unit volume.

  • Hydrophobicity: The non-polar alkyl groups repel moisture. Since water has a

    
     of ~80, even minimal moisture absorption drastically degrades dielectric performance. This resin inherently resists this degradation.
    
DOT Diagram: Signal Loss Mechanism

The following diagram illustrates the logical relationship between the molecular structure of the resin and its signal integrity performance.

DielectricMechanism Monomer 2-Amino-3,6-dimethylphenol Methyl 3,6-Methyl Substitution Monomer->Methyl Steric Steric Hindrance Methyl->Steric Polariz Reduced Polarizability (Per Unit Vol) Methyl->Polariz Packing Disrupted Chain Packing Steric->Packing FreeVol Increased Free Volume Packing->FreeVol Dk Lower Dielectric Constant (Dk) FreeVol->Dk Polariz->Dk Loss Reduced Signal Loss (High Frequency) Dk->Loss

Caption: Causal pathway linking the methyl-substitution of the monomer to reduced signal loss in high-frequency applications.

Part 2: Synthesis & Experimental Protocol

The primary route to utilizing 2-Amino-3,6-dimethylphenol is the synthesis of Polybenzoxazole (PBO) via a two-step thermal cyclodehydration process.[1] This method ensures the formation of the oxazole ring, which is thermally stable and electrically insulating.

Synthesis Workflow (Graphviz)

SynthesisProtocol cluster_0 Step 1: Precursor Formation (Low Temp) cluster_1 Step 2: Thermal Cyclodehydration M1 2-Amino-3,6-dimethylphenol PHA Poly(o-hydroxyamide) (PHA) (Soluble Precursor) M1->PHA M2 Aromatic Diacid Chloride (e.g., Terephthaloyl chloride) M2->PHA Solvent Solvent: NMP or DMAc Temp: 0-5°C Solvent->PHA Coat Spin Coating / Casting PHA->Coat Cure Thermal Cure (300°C - 350°C, N2 atm) Coat->Cure PBO Final Methylated Polybenzoxazole (Insoluble, High Tg) Cure->PBO

Caption: Two-step synthesis of Methylated PBO from 2-Amino-3,6-dimethylphenol via Poly(o-hydroxyamide) intermediate.

Detailed Protocol: Thermal Cyclodehydration

Objective: Convert the soluble Poly(o-hydroxyamide) (PHA) precursor into the final low-Dk PBO film.

  • Precursor Preparation: Dissolve 2-Amino-3,6-dimethylphenol in N-methyl-2-pyrrolidone (NMP). Add equimolar aromatic diacid chloride dropwise at 0°C to prevent premature imidization/cyclization. Stir for 4 hours to obtain the PHA solution.

  • Film Casting: Spin-coat the PHA solution onto a silicon wafer or glass substrate (1000–3000 RPM depending on target thickness).

  • Soft Bake: Heat at 80°C for 30 minutes to remove bulk solvent.

  • Stepwise Curing (Inert Atmosphere):

    • 150°C (30 min): Removes residual NMP.

    • 250°C (60 min): Initiates ring closure.

    • 300°C–350°C (60 min): Completes cyclodehydration to form the benzoxazole ring. Note: Oxygen must be excluded to prevent oxidation of the methyl groups.

  • Validation: Verify conversion using FTIR. Look for the disappearance of Amide I/II bands (1650 cm⁻¹) and appearance of Oxazole bands (1050 cm⁻¹, 1620 cm⁻¹).

Part 3: Comparative Performance Analysis

The following table compares the methylated PBO derived from 2-Amino-3,6-dimethylphenol against industry-standard alternatives.

Table 1: Dielectric & Thermal Properties Comparison
PropertyMethylated PBO (Subject)Standard Polyimide (Kapton Type)Fluorinated PBO (6F-PBO)Epoxy Resin (FR-4 Std)
Precursor 2-Amino-3,6-dimethylphenolPMDA + ODA6FAP (Fluorinated Aminophenol)Bisphenol A + Amine
Dielectric Constant (

)
@ 10 GHz
2.75 – 2.90 3.10 – 3.402.55 – 2.704.20 – 4.80
Dissipation Factor (

)
0.003 – 0.006 0.010 – 0.020< 0.0030.015 – 0.025
Glass Transition (

)
310°C – 340°C > 350°C320°C – 350°C130°C – 170°C
Moisture Absorption < 0.8% 1.5% – 3.0%< 0.5%0.1% – 0.5%
Processability Good (Soluble Precursor) GoodExcellent (Often Soluble)Excellent
Cost Moderate Low/ModerateVery HighLow
Analysis of Data
  • Vs. Standard PI: The methylated resin offers a ~15% reduction in

    
    . While standard PI absorbs significant moisture (raising effective 
    
    
    
    in humid environments), the hydrophobic methyl groups in the subject resin mitigate this drift.
  • Vs. Fluorinated PBO: Fluorination (introducing -CF3 groups) yields the lowest possible

    
     (~2.6). However, fluorinated monomers are significantly more expensive and can suffer from poor adhesion to copper. The methylated variant offers a "sweet spot"—better electricals than PI, better adhesion/cost than Fluorinated PBO.
    
  • Vs. Epoxy: Epoxy is electrically lossy (

    
     > 0.015). For frequencies above 5 GHz (5G/Radar), epoxy causes unacceptable signal attenuation. The methylated PBO is essential for these high-frequency bands.
    

Part 4: Critical Application Notes

Photosensitivity (PS-PBO)

Resins derived from 2-Amino-3,6-dimethylphenol are frequently formulated with Diazonaphthoquinone (DNQ) to create photosensitive dielectrics.

  • Mechanism: The PHA precursor is soluble in alkaline developer. Upon UV exposure, the DNQ inhibits dissolution in the unexposed areas (negative tone) or promotes it in exposed areas (positive tone), allowing for direct lithographic patterning without photoresist.

  • Advantage: Eliminates etching steps, reducing stress on the wafer.

Adhesion Challenges

While methyl groups lower


, they also reduce surface energy, potentially weakening adhesion to metal leads.
  • Mitigation: Use of silane coupling agents or plasma treatment prior to metallization is recommended when using this resin system.

References

  • IEEE Xplore. (2021). Temperature-Dependent Dielectric Properties of Polyimide (PI) and Polyamide (PA) Nanocomposites.[2]Link

  • MDPI - Polymers. (2024).[3] Preparation and Properties of Low-Dielectric Polyimide Films Containing Tert-Butyl Groups.Link

  • Journal of Polymer Science Part A. (2010). Synthesis of Fluorinated Polybenzoxazoles with Low Dielectric Constants.Link

  • Royal Society of Chemistry. (2020). Synthesis and properties of poly(benzoxazole imide)s derived from isomeric diamines.Link

  • NIH / PMC. (2022). Preparation and Characterization of Electrospun Fluoro-Containing Poly(imide-benzoxazole) Nano-Fibrous Membranes with Low Dielectric Constants.Link

Sources

Validation

A Comparative Guide to 2-Amino-3,6-dimethylphenol Based Membranes for Enhanced Gas Separation

< Abstract The separation of gases is a critical industrial process, central to applications ranging from natural gas sweetening and biogas upgrading to carbon capture.[1] Polymeric membranes offer a highly efficient, sc...

Author: BenchChem Technical Support Team. Date: February 2026

<

Abstract

The separation of gases is a critical industrial process, central to applications ranging from natural gas sweetening and biogas upgrading to carbon capture.[1] Polymeric membranes offer a highly efficient, scalable, and cost-effective alternative to traditional separation technologies like amine scrubbing.[2][3] This guide provides a comprehensive technical overview of the potential for membranes derived from 2-Amino-3,6-dimethylphenol. As direct data on this specific monomer is nascent, we will ground our analysis in the well-established principles of structure-property relationships in polymer science. We will explore how its unique functional groups—amino, hydroxyl, and dimethyl—are predicted to influence gas transport properties. This guide will objectively compare these hypothetical performance characteristics with established, high-performance membrane materials, including polyimides, polysulfones, and Polymers of Intrinsic Microporosity (PIMs), supported by experimental data from the literature. Detailed, field-proven protocols for membrane fabrication and gas permeation testing are also provided to ensure scientific integrity and reproducibility.

Introduction: The Imperative for Advanced Gas Separation Membranes

Membrane-based gas separation is a cornerstone of modern industrial processes, prized for its small footprint, operational simplicity, and energy efficiency.[2] The technology hinges on the development of advanced polymer materials that can efficiently filter gas molecules based on size, shape, and polarity.[4] The performance of these membranes is typically evaluated by two key parameters: permeability , a measure of the gas flow rate through the membrane, and selectivity , the ability of the membrane to separate one gas from another. An ideal membrane exhibits high permeability and high selectivity, a goal that is often constrained by the well-known Robeson upper bound, which describes the trade-off between these two properties.[2][5]

The state-of-the-art in industrial gas separation relies heavily on conventional polymers like cellulose acetate and polysulfone.[2][6] However, the drive for more efficient carbon capture and natural gas purification necessitates the development of next-generation materials that can surpass the performance of these traditional polymers.[7][8] Researchers are actively exploring novel polymer structures, including polyimides, thermally rearranged (TR) polymers, and PIMs, which have demonstrated the potential to approach and even exceed the Robeson upper bound.[2][7][8]

The Potential of 2-Amino-3,6-dimethylphenol as a Membrane Monomer

While not yet a widely studied membrane material, the molecular structure of 2-Amino-3,6-dimethylphenol presents a compelling combination of functional groups that are highly desirable for targeted gas separation, particularly for CO2 capture.

  • Amino Group (-NH2): The presence of amine functionalities is a well-established strategy for enhancing CO2 affinity in membranes.[9][10] The basic nature of the amino group facilitates a reversible reaction with acidic CO2 molecules, leading to a "facilitated transport" mechanism. This chemical interaction significantly boosts the membrane's selectivity for CO2 over other gases like methane (CH4) and nitrogen (N2).[11] Studies on amine-functionalized silica and polymer membranes have consistently shown superior CO2 separation performance, with some materials surpassing the Robeson upper bound.[9]

  • Hydroxyl Group (-OH): Hydroxyl groups can contribute to improved gas separation performance through several mechanisms. They can enhance the interfacial interaction between the polymer matrix and fillers in mixed-matrix membranes (MMMs), leading to defect-free membranes with improved selectivity.[12][13] The incorporation of hydroxyl groups into polyimide backbones has been shown to significantly improve the CO2/CH4 separation factor.[12] Furthermore, in the context of TR polymers, ortho-positioned hydroxyl groups are precursors to the formation of highly rigid, microporous benzoxazole structures, which exhibit exceptional gas permeability and selectivity.[7][14]

  • Dimethyl Groups (-CH3): The addition of bulky methyl groups to a polymer backbone is a known strategy to increase the fractional free volume (FFV) of the material.[15][16] These groups disrupt efficient polymer chain packing, creating larger and more numerous voids through which gas molecules can diffuse.[17] This typically leads to a significant increase in gas permeability. For instance, the addition of two methyl groups to a polyimide structure has been shown to increase CO2 permeability by as much as 500%.[15]

Comparative Performance Analysis

To contextualize the potential of a 2-Amino-3,6-dimethylphenol-based membrane, it is essential to compare its projected performance against established materials. The following table summarizes typical gas separation data for several classes of polymers relevant to CO2/CH4 separation, a key application in natural gas sweetening.

Membrane Material ClassPolymer ExampleCO2 Permeability (Barrer)CO2/CH4 SelectivityReference
PolysulfonePSf~6~25-30[6]
Polyimide (Conventional)Matrimid® 5218~10~35[18]
Hydroxyl-Functionalized Polyimide6FDA-DAM-HAB (1:1)~80~45[12]
Amine-Functionalized MMMMatrimid®/AEAPTMS-Ti3C2Tx~24~80[18]
Thermally Rearranged (TR) PolymerHPI-based>100>50[7][8]
Polymer of Intrinsic MicroporosityPIM-1>1000~15-25[2][19]
Hypothetical 2-Amino-3,6-dimethylphenol Polymer Poly(ADP) High (due to -CH3) High (due to -NH2) Projected

Note: 1 Barrer = 10^-10 cm^3 (STP) cm / (cm^2 s cmHg)

Based on its functional groups, a hypothetical polymer derived from 2-Amino-3,6-dimethylphenol (Poly(ADP)) is anticipated to exhibit a favorable combination of high CO2 permeability, driven by the bulky dimethyl groups, and high CO2/CH4 selectivity, resulting from the CO2-philic amino groups. This positions it as a potentially high-performance material that could approach or even surpass the 2008 Robeson upper bound for CO2/CH4 separation.[20][21]

Scientific Principles and Experimental Protocols

The Solution-Diffusion Model of Gas Transport

Gas transport through dense polymeric membranes is predominantly described by the solution-diffusion model.[4][22][23] This model posits a three-step process:

  • Sorption: Gas molecules dissolve into the upstream face of the membrane.

  • Diffusion: The dissolved molecules move through the polymer matrix down a concentration gradient.

  • Desorption: The gas molecules are released from the downstream face of the membrane.

The permeability (P) of a gas is the product of its diffusivity (D) and solubility (S) in the polymer (P = D x S).[24] The functional groups of 2-Amino-3,6-dimethylphenol would influence both of these factors:

  • The amino group would increase the solubility (S) of CO2.

  • The dimethyl groups would increase the diffusivity (D) of all gases by increasing the free volume.

The interplay of these effects is what would ultimately determine the membrane's overall separation performance.

Gas_Transport_Mechanism cluster_upstream Upstream (High Pressure) cluster_membrane Poly(2-Amino-3,6-dimethylphenol) Membrane cluster_downstream Downstream (Low Pressure) Upstream Gas Mixture (CO2 + CH4) Sorption 1. Sorption (CO2 affinity due to -NH2) Upstream->Sorption Gas molecules dissolve Retentate Retentate (Enriched in CH4) Diffusion 2. Diffusion (Enhanced by free volume from -CH3) Sorption->Diffusion Concentration gradient drives transport Sorption->Retentate Less soluble/diffusive gas rejected Desorption 3. Desorption Diffusion->Desorption Permeate Permeate (Enriched in CO2) Desorption->Permeate Selective passage

Conceptual diagram of the solution-diffusion mechanism.
Experimental Workflow: From Polymer Synthesis to Performance Evaluation

The following protocols outline a validated, step-by-step approach for the synthesis of a polyimide based on a diamine containing the 2-Amino-3,6-dimethylphenol moiety, followed by membrane fabrication and gas permeation testing.

Experimental_Workflow cluster_synthesis Part A: Polymer Synthesis cluster_fabrication Part B: Membrane Fabrication cluster_testing Part C: Gas Permeation Testing Monomer 1. Diamine Monomer Synthesis (from 2-Amino-3,6-dimethylphenol) Polymerization 2. Polycondensation (with dianhydride, e.g., 6FDA) Monomer->Polymerization Purification 3. Polymer Purification & Characterization (NMR, GPC) Polymerization->Purification Casting 4. Solution Casting (Polymer dissolved in solvent) Purification->Casting Drying 5. Solvent Evaporation (Controlled drying/annealing) Casting->Drying Setup 6. Membrane Cell Mounting & System Evacuation Drying->Setup Permeation 7. Gas Permeation Measurement (Constant-volume, variable-pressure) Setup->Permeation Analysis 8. Data Analysis (Calculate Permeability & Selectivity) Permeation->Analysis

Workflow for membrane synthesis, fabrication, and testing.

Protocol 1: Synthesis of a Polyimide from a Diamine Analogue

This protocol is based on the well-established two-step polycondensation reaction to form a poly(amic acid) precursor, followed by chemical or thermal imidization.[25][26][27]

  • Diamine Synthesis: First, a suitable diamine monomer incorporating the 2-Amino-3,6-dimethylphenol structure would need to be synthesized. This is a crucial step that would involve organic synthesis expertise.

  • Polymerization: a. In a nitrogen-purged flask, dissolve the synthesized diamine in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP). b. Slowly add an equimolar amount of a dianhydride (e.g., 4,4'-(hexafluoroisopropylidene)diphthalic anhydride, 6FDA) to the solution while maintaining a low temperature (0-5 °C). c. Allow the reaction to stir at room temperature for 24 hours to form the poly(amic acid) solution.

  • Imidization: a. For chemical imidization, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution and stir for 24 hours. b. Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol. c. Filter, wash, and dry the polymer under vacuum.

  • Characterization: Confirm the polymer structure and molecular weight using techniques like NMR spectroscopy and Gel Permeation Chromatography (GPC).

Protocol 2: Dense Film Membrane Fabrication by Solution Casting [28]

  • Dope Solution Preparation: Prepare a 15-20 wt% solution of the synthesized polyimide in a suitable solvent (e.g., chloroform or NMP).

  • Casting: Filter the solution and cast it onto a clean, level glass plate.

  • Solvent Evaporation: Place the cast film in a dust-free environment and allow the solvent to evaporate slowly over 24-48 hours.

  • Annealing: Once the film is self-standing, peel it from the glass plate and anneal it in a vacuum oven at a temperature below its glass transition temperature (Tg) for at least 24 hours to remove any residual solvent.

Protocol 3: Gas Permeation Measurement

The constant-volume, variable-pressure method is a standard technique for determining the gas transport properties of polymeric membranes.[29][30][31]

  • Membrane Mounting: Cut a circular coupon from the dense film and mount it in a gas permeation cell, ensuring a gas-tight seal.

  • System Evacuation: Evacuate both the upstream (feed) and downstream (permeate) sides of the membrane cell to a high vacuum for several hours to remove any sorbed gases.

  • Permeation Test: a. Close the valve to the vacuum pump on the downstream side, isolating a constant, known permeate volume. b. Introduce the test gas (e.g., CO2 or CH4) to the upstream side at a constant pressure (e.g., 2-10 bar). c. Monitor the pressure increase in the downstream volume over time using a high-precision pressure transducer.

  • Data Analysis: a. The permeability (P) is calculated from the steady-state rate of pressure increase (dp/dt) in the downstream volume.[24] b. The ideal selectivity (αA/B) for gas A over gas B is calculated as the ratio of their individual permeabilities (αA/B = PA / PB).

Conclusion and Future Outlook

While direct experimental data on membranes derived from 2-Amino-3,6-dimethylphenol is not yet available in the public domain, a thorough analysis of its constituent functional groups provides a strong, scientifically-grounded basis for predicting its performance. The combination of CO2-philic amino groups and free-volume-enhancing dimethyl groups suggests that polymers based on this monomer could be highly effective for applications like natural gas sweetening and carbon capture. The performance of such a material is projected to be competitive with, and potentially superior to, many existing polyimides and could approach the performance of advanced materials like TR polymers and PIMs.

The protocols detailed in this guide provide a robust framework for the synthesis, fabrication, and testing of these novel membranes. Future research should focus on the successful synthesis of high-molecular-weight polymers from 2-Amino-3,6-dimethylphenol and its derivatives, followed by rigorous experimental validation of their gas separation properties. Such work would be a valuable contribution to the ongoing development of next-generation membrane materials for a more sustainable and energy-efficient future.

References

  • Recent Developments in High-Performance Membranes for CO2 Separation. MDPI. [Link]

  • Role of Amine Type in CO2 Separation Performance within Amine Functionalized Silica/Organosilica Membranes: A Review. MDPI. [Link]

  • Enhanced gas separation and mechanical properties of fluorene-based thermal rearrangement copolymers. National Institutes of Health (NIH). [Link]

  • High-Performance Zeolite Membranes and Natural Gas Upgrading. MDPI. [Link]

  • Special Issue : Gas Separation through Polymer-Based Membranes: Synthesis, Membrane Fabrication, and Performance. MDPI. [Link]

  • Enhancing the CO2 separation performance of polymer membranes via the incorporation of amine-functionalized HKUST-1 nanocrystals. ResearchGate. [Link]

  • Improving properties of polyimide membrane using modified MOF for CO2/CH4 and CO2/N2 separations. Scientific Reports. [Link]

  • Polymeric membranes for gas separation at TECNALIA. YouTube. [Link]

  • Transforming Chemical Separations Using Polymer Membranes with Exceptional Performance and Stability. YouTube. [Link]

  • S.1. Gas permeation experiments. The Royal Society of Chemistry. [Link]

  • Whitepaper - Boosting the performance of natural gas sweetening membrane plants. Linde Engineering. [Link]

  • Polyimide membranes for gas separation: Synthesis, processing and properties. ResearchGate. [Link]

  • Tertiary-Amine-Functional Poly(arylene ether)s for Acid-Gas Separations. JACS Au. [Link]

  • CHAPTER 3: Thermally Rearranged Polymers: The Ultimate Solution for Membrane Gas Separation. Royal Society of Chemistry. [Link]

  • Redefining the Robeson upper bounds for CO2/CH4 and CO2/N2 separations using a series of ultrapermeable benzotriptycene-based polymers of intrinsic microporosity. Energy & Environmental Science (RSC Publishing). [Link]

  • Polymer Membranes for Gas Separation. MDPI. [Link]

  • Understanding the Solution-Diffusion Mechanism in Gas Separation Membrane for Engineering Students. Universiti Teknologi Malaysia. [Link]

  • Polymer structure effect on gas permeation characteristics in polyarylates. Indian Academy of Sciences. [Link]

  • Gas permeability through poly(4-methyl-1-pentene) at temperatures above and below the glass transition point. ResearchGate. [Link]

  • Advances in Polyimide Membranes for Gas Separation: Synthesis, Modification, and Application. MDPI. [Link]

  • GAS Separation Membranes Based On Thermally Rearranged (TR) Polymers: Structure-Property Studies. ResearchGate. [Link]

  • The Solution-Diffusion Model for Swollen Membranes. Taylor & Francis Online. [Link]

  • Robeson upper bound plots for O2/N2 separation (A) and for CO2/CH4... ResearchGate. [Link]

  • Constant volume/variable pressure system setup. A constant... ResearchGate. [Link]

  • High‐Performance Polymer Membranes for Natural‐Gas Sweetening. ResearchGate. [Link]

  • Polymer functionalization to enhance interface quality of mixed matrix membranes for high CO2/CH4 gas separation. RSC Publishing. [Link]

  • Effect of a Different Number of Amine-Functional Groups on the Gas Sorption and Permeation Behavior of a Hybrid Membrane Comprising of Impregnated Linde T and 4,4′- (Hexafluoroisopropylidene) Diphthalic Anhydride-Derived Polyimide. National Institutes of Health (NIH). [Link]

  • Substantially Improving CO2 Permeability and CO2/CH4 Selectivity of Matrimid Using Functionalized-Ti3C2Tx. ACS Publications. [Link]

  • The Solution–Diffusion Model: A Unified Approach to Membrane Permeation. ResearchGate. [Link]

  • Synthesis and Characterization of Novel Polyimide Gas Separation Membrane Material Systems. VTechWorks. [Link]

  • Experimental and computational studies on the effects of C(2) methylation on the properties and gas separation performance of polyimide-ionene membranes. RSC Publishing. [Link]

  • Advances in Polyimide Membranes for Gas Separation: Synthesis, Modification, and Application. PubMed. [Link]

  • Approaches to Suppress CO2-Induced Plasticization of Polyimide Membranes in Gas Separation Applications. MDPI. [Link]

  • Gas Permeability through Polyimides: Unraveling the Influence of Free Volume, Intersegmental Distance and Glass Transition Temperature. MDPI. [Link]

  • Redefining the Robeson upper bounds for CO2/CH4 and CO2/N2 separations using a series of ultrapermeable benzotriptycene-based po. Energy & Environmental Science. [Link]

  • Polymeric Membranes for Gas Separation. ResearchGate. [Link]

  • CO2 Plasticization Resistance Membrane for Natural Gas Sweetening Process: Defining Optimum Operating Conditions for Stable Operation. National Institutes of Health (NIH). [Link]

  • Investigation of the Side Chain Effect on Gas and Water Vapor Transport Properties of Anthracene-Maleimide Based Polymers of Intrinsic Microporosity. National Center for Biotechnology Information. [Link]

  • Natural Gas Sweetening by Membrane Separation. IHS Markit. [Link]

  • (a) CO2/CH4 Robeson plot showing the prior upper bound (1991) and the... ResearchGate. [Link]

  • POLYMERIC GAS SEPARATION MEMBRANES. Institute of Petrochemical Synthesis, Russian Academy of Sciences. [Link]

  • Gas Permeability Testing-Differential Pressure Method and Equal Pressure Method. Labthink Instruments Co., Ltd.. [Link]

  • Polymer Functionalization to Enhance Interface Quality of Mixed Matrix Membranes for High CO2/CH4 Gas Separation. ResearchGate. [Link]

  • Redefining the Robeson upper bounds for CO2/CH4 and CO2/N2 separations using a series of ultrapermeable benzotriptycene-based polymers of intrinsic microporosity. University of Edinburgh Research Explorer. [Link]

  • Mechanisms and models for water transport in reverse osmosis membranes: history, critical assessment, and recent developments. RSC Publishing. [Link]

  • Revisiting the Effect of the Resistance to Gas Accumulation in Constant Volume Systems on the Membrane Time Lag. MDPI. [Link]

  • Determination of time lag by accurate monitoring of pressure decay in a new generation constant volume system. National Institutes of Health (NIH). [Link]

  • Solution-diffusion model describing mass transport through polymeric membranes. ResearchGate. [Link]

Sources

Comparative

Comparative Reactivity Guide: 2-Amino-3,6-dimethylphenol vs. 2-Amino-4,6-dimethylphenol

The following technical guide provides an in-depth comparative analysis of 2-Amino-3,6-dimethylphenol and 2-Amino-4,6-dimethylphenol . This guide is structured to assist researchers in selecting the appropriate isomer fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 2-Amino-3,6-dimethylphenol and 2-Amino-4,6-dimethylphenol . This guide is structured to assist researchers in selecting the appropriate isomer for synthesis, polymerization, and ligand design by highlighting the critical steric and electronic divergences between them.

[1]

Executive Summary

While these two isomers share an identical molecular formula (


), their reactivity profiles are orthogonal due to the specific placement of the methyl substituents.
  • 2-Amino-3,6-dimethylphenol (3,6-DMP): Characterized by steric hindrance at the amine and an open para-position .[1] It is the preferred monomer for linear oxidative polymerization (e.g., Polybenzoxazoles or PPO analogues) but exhibits sluggish kinetics in Schiff base formation due to the ortho-methyl group blocking the nitrogen.

  • 2-Amino-4,6-dimethylphenol (4,6-DMP): Characterized by a reactive, accessible amine and a blocked para-position .[1] It functions as an excellent chain terminator, oxidative dimer precursor, or "capping" agent.[1] It reacts rapidly with aldehydes to form benzoxazoles but cannot form high-molecular-weight linear polymers via oxidative coupling.[1]

Structural & Electronic Analysis

Steric Environment (The "Gatekeeper" Effect)

The defining difference lies in the environment surrounding the nucleophilic amine and the electrophilic aromatic ring.

Feature2-Amino-3,6-dimethylphenol 2-Amino-4,6-dimethylphenol
Amine Environment Hindered: The methyl group at C3 is ortho to the amine (

), creating a steric "gate" that retards nucleophilic attack.[1]
Open: The C3 position holds a proton.[1] The amine is flanked only by the hydroxyl group, leaving it sterically accessible.
Phenol Environment Shielded: Flanked by amine (C2) and methyl (C6).Shielded: Flanked by amine (C2) and methyl (C6).
Para-Position (C4) Open (Reactive): Available for electrophilic substitution or radical coupling.Blocked (Inert): Occupied by a methyl group, preventing linear chain extension.
Electronic Effects (pKa and Nucleophilicity)
  • Basicity (Amine): The 4,6-DMP isomer is slightly more basic.[1] In 3,6-DMP , the ortho-methyl group forces the amine out of planarity with the aromatic ring, reducing conjugation but also hindering solvation of the conjugate acid, which typically lowers effective basicity in polar solvents.

  • Acidity (Phenol): Both isomers have relatively high pKa values (>10.0) due to electron donation from the amino and methyl groups. However, 4,6-DMP is slightly less acidic (higher pKa) because the para-methyl group donates electron density directly to the oxygen via hyperconjugation, destabilizing the phenoxide anion more effectively than the meta-methyl in the 3,6-isomer.

Nucleophilic Reactivity: Benzoxazole Synthesis[1]

This section contrasts the performance of the isomers in condensation reactions with aldehydes to form benzoxazoles.

Reaction Pathway & Steric Clash

The formation of benzoxazoles proceeds via a Schiff base intermediate followed by oxidative cyclization.[1][2]

  • 4,6-DMP (High Yield): The amine is unhindered, allowing rapid formation of the imine intermediate.

  • 3,6-DMP (Low Yield/Slow): The C3-methyl group sterically clashes with the incoming aldehyde, destabilizing the transition state for imine formation.

Visualization of Steric Pathway

Benzoxazole_Pathway Start_46 2-Amino-4,6-DMP (Amine Open) Imine_46 Imine Intermediate (Stable, Fast Formation) Start_46->Imine_46 Aldehyde / -H2O (Fast k1) Start_36 2-Amino-3,6-DMP (Amine Hindered) Imine_36 Imine Intermediate (Steric Clash with C3-Me) Start_36->Imine_36 Aldehyde / -H2O (Slow k1 due to C3-Me) Product_46 5,7-Dimethylbenzoxazole (High Yield) Imine_46->Product_46 Oxidative Cyclization Product_36 4,7-Dimethylbenzoxazole (Low Yield / Harsh Conditions) Imine_36->Product_36 Oxidative Cyclization

Figure 1: Comparative pathway for benzoxazole synthesis.[1] The 4,6-isomer proceeds rapidly, while the 3,6-isomer faces a kinetic bottleneck at the imine formation step.

Oxidative Reactivity: Polymerization vs. Dimerization

In oxidative applications (e.g., using oxidants like


, 

, or enzymes like laccase), the fate of the molecule is dictated by the para-position.
2-Amino-3,6-dimethylphenol: The Linear Polymerizer

With the para-position (C4) open, this isomer generates stable phenoxyl radicals that couple head-to-tail.[1]

  • Outcome: Formation of Poly(2-amino-3,6-dimethyl-1,4-phenylene oxide) or related oligomers.[1]

  • Mechanism: Radical generation at -OH

    
     delocalization to C4 
    
    
    
    C-O or C-C coupling with another monomer.[1]
2-Amino-4,6-dimethylphenol: The Dimer/Terminator

With the para-position (C4) blocked by a methyl group, the radical cannot extend linearly.[1]

  • Outcome: Formation of Pummerer's Ketone derivatives or discrete C-C dimers (biphenyls) linked at the ortho positions.

  • Application: Used as a chain terminator in copolymerizations to control molecular weight.[1]

Visualization of Oxidative Coupling

Oxidative_Coupling Sub_36 2-Amino-3,6-DMP (Para-Open) Rad_36 Phenoxyl Radical (Spin @ C4) Sub_36->Rad_36 -e-, -H+ Sub_46 2-Amino-4,6-DMP (Para-Blocked) Rad_46 Phenoxyl Radical (Spin @ C4 Blocked) Sub_46->Rad_46 -e-, -H+ Polymer Linear Polymer (PPO / PBO Precursor) Rad_36->Polymer C-O Coupling @ C4 Dimer Ortho-Ortho Dimer or Pummerer Ketone Rad_46->Dimer Coupling Forced to C3/C5 (No Polymerization)

Figure 2: Divergent oxidative pathways. The 3,6-isomer allows for chain growth, while the 4,6-isomer forces termination or dimerization.

Experimental Protocols

Protocol A: Synthesis of a Benzoxazole Derivative (Favors 4,6-DMP)

This protocol demonstrates the superior nucleophilicity of the 4,6-isomer.

Reagents:

  • Isomer (3,6-DMP or 4,6-DMP): 1.0 equiv

  • Benzaldehyde: 1.1 equiv

  • Solvent: Ethanol[3][4]

  • Catalyst: None (or trace acetic acid)

Procedure:

  • Dissolve 5 mmol of the aminophenol in 10 mL ethanol.[1]

  • Add 5.5 mmol benzaldehyde dropwise at room temperature.

  • Observation Point:

    • 4,6-DMP: Solution likely turns turbid/precipitates Schiff base within 15–30 mins.[1]

    • 3,6-DMP: Solution remains clear; requires reflux for >4 hours to drive reaction.[1]

  • Add oxidant (e.g., PhI(OAc)2 or simple air bubbling with activated carbon) to cyclize.

  • Result: 4,6-DMP yields >85% product; 3,6-DMP yields <50% with significant unreacted starting material.

Protocol B: Oxidative Dimerization (Specific to 4,6-DMP)

This protocol isolates the specific dimer formed when the para-position is blocked.

Reagents:

  • 2-Amino-4,6-dimethylphenol: 1.0 g[1]

  • Oxidant:

    
     (3.0 equiv)
    
  • Solvent: Benzene/Water biphasic mixture or Aqueous Methanol[1]

Procedure:

  • Dissolve phenol in dilute NaOH (10 mL).

  • Add solution to a stirred solution of

    
     in water.
    
  • Stir for 30 minutes. The mixture will turn dark red/brown.[1]

  • Extract with Ethyl Acetate.[1]

  • Analysis: TLC will show a single major new spot (dimer). Mass spec will confirm

    
     = 
    
    
    
    .[1]
  • Note: If 3,6-DMP is used here, an insoluble precipitate (polymer) forms at the interface, difficult to characterize.

Summary Data Table

Property2-Amino-3,6-dimethylphenol2-Amino-4,6-dimethylphenol
CAS Number 81477-94-382668-56-8
Amine Reactivity Low (Sterically Hindered)High (Sterically Open)
Oxidative Coupling Polymerization (C-O / C-C)Dimerization (C-C)
Para-Position Open (H)Blocked (

)
Primary Application High-performance polymers (PBOs)Ligand synthesis, Chain terminator
Schiff Base Yield Poor (<50% typical without catalyst)Excellent (>85% typical)

References

  • BenchChem. (2025).[1] A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Retrieved from

  • National Institutes of Health (NIH). (2022).[1] Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Benzoxazoles. Retrieved from

  • Royal Society of Chemistry. (2010). Selective oxidative para C–C dimerization of 2,6-dimethylphenol. Chem. Commun.[1] Retrieved from

  • PubChem. (2025).[1] Compound Summary: 3-Amino-2,6-dimethylphenol.[1] Retrieved from

Sources

Validation

Spectroscopic Characterization &amp; Performance Guide: 2-Amino-3,6-dimethylphenol Derivatives

Executive Summary 2-Amino-3,6-dimethylphenol (also known as 2-Amino-3,6-xylenol ) represents a specialized scaffold in the aminophenol family.[1] Unlike the commoditized 2-aminophenol , this derivative introduces signifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-3,6-dimethylphenol (also known as 2-Amino-3,6-xylenol ) represents a specialized scaffold in the aminophenol family.[1] Unlike the commoditized 2-aminophenol , this derivative introduces significant steric bulk and electron-donating character via methyl groups at the 3 and 6 positions.[1]

This guide provides a technical comparison of its derivatives—specifically Schiff bases , Polyimides , and RAR


 Agonists —against standard alternatives. The 3,6-dimethyl substitution pattern fundamentally alters the spectroscopic signature and enhances solubility and metal adhesion properties, making it a critical precursor in high-performance electronics and neuroregenerative drug discovery.[1]

Spectroscopic Fingerprinting

Accurate characterization relies on distinguishing the unique "3,6-dimethyl" signature from common isomers (e.g., 2-amino-4-methylphenol).[1]

Nuclear Magnetic Resonance (NMR) Profiling

The steric crowding at the ortho positions relative to the phenol/amine groups simplifies the aromatic region but complicates the labile proton signals due to intramolecular hydrogen bonding.

Predicted & Observed


H NMR Shifts (DMSO-

):
MoietyChemical Shift (

ppm)
MultiplicityDiagnostic Note
Methyl (C3) 2.05 – 2.15Singlet (3H)Slightly shielded by the adjacent amino group.[1]
Methyl (C6) 2.15 – 2.25Singlet (3H)Deshielded by the adjacent phenolic oxygen.[1]
Aromatic H4 6.40 – 6.60Doublet (

Hz)
Ortho coupling to H5.[1]
Aromatic H5 6.60 – 6.80Doublet (

Hz)
Ortho coupling to H4.[1]
-NH

4.50 – 5.00Broad SingletOften broadened/shifted if involved in Schiff base formation.[1]
-OH 8.50 – 9.50Broad SingletDownfield shift indicates strong intramolecular H-bonding (N[1]···H-O).

Critical QC Check: In Schiff base derivatives, the disappearance of the 4.50–5.00 ppm amine signal and the appearance of an Azomethine (-CH=N-) singlet at 8.40–8.90 ppm confirms successful condensation.

Infrared (FT-IR) Spectroscopy

The 3,6-dimethyl substitution forces the amino and hydroxyl groups into a rigid conformation, affecting vibrational modes.[1]

  • 
    (O-H):  3300–3450 cm
    
    
    
    (Broad).[1] The 6-methyl group prevents some intermolecular stacking, often making this band sharper than in unsubstituted 2-aminophenol.[1]
  • 
    (C=N) [Schiff Base]:  1610–1625 cm
    
    
    
    .[1] A strong, sharp band.[1]
  • 
    (C-N):  1250–1280 cm
    
    
    
    .[1]

Performance Comparison: Derivatives vs. Alternatives[1][2]

Application A: High-Performance Polymers (Photosensitive Polyimides)

Context: Used in semiconductor insulation films and buffer coatings.[1] Competitor: 4,4'-Methylenebis(2-aminophenol) (Standard Bis-aminophenol).[1]

Feature2-Amino-3,6-dimethylphenol DerivativeStandard 2-Aminophenol DerivativeMechanism of Action
Solubility (Organic Solvents) High (Dissolves in NMP/GBL < 15 min)ModerateMethyl groups disrupt chain packing, creating "free volume" for solvent entry.[1]
Adhesion to Copper Excellent GoodThe electron-rich oxygen (inductive effect of methyls) binds Cu

more effectively.[1]
Tensile Elongation > 15% < 10%Steric bulk acts as an internal plasticizer, reducing brittleness.[1]

Verdict: For microelectronic packaging , the 3,6-dimethyl variant is superior due to processing efficiency (solubility) and reliability (adhesion).[1]

Application B: Medicinal Chemistry (RAR Agonists)

Context: Neuroregeneration and nerve injury repair.[1] Competitor: Retinoic Acid (Non-selective).[1]

  • Selectivity: Derivatives synthesized by reacting 2-Amino-3,6-dimethylphenol with ethyl 2-chloro-2-oxoacetate show high specificity for RAR

    
      over RAR
    
    
    
    and RAR
    
    
    .[1]
  • Safety: The 3,6-dimethylphenol core is metabolized differently than unsubstituted phenols, potentially reducing quinone-imine toxicity risks, although direct eye irritation (chicken eye test) is classified as Severe for the salt form, necessitating strict handling protocols.

Experimental Protocols

Workflow: Synthesis of Schiff Base Ligand

This protocol describes the condensation of 2-Amino-3,6-dimethylphenol with a substituted benzaldehyde (e.g., o-vanillin) to create a N,O-donor ligand.[1]

Reagents:

  • 2-Amino-3,6-dimethylphenol (1.0 eq)[1][2][3][4][5][6]

  • o-Vanillin (1.0 eq)[1]

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 2-Amino-3,6-dimethylphenol in 20 mL of hot absolute ethanol (

    
    C). The solution may appear slightly amber.[1]
    
  • Addition: Add 10 mmol of o-vanillin dropwise while stirring.

  • Catalysis: Add 3 drops of glacial acetic acid.

  • Reflux: Heat the mixture at reflux (

    
    C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]
    
  • Crystallization: Cool to room temperature, then refrigerate at

    
    C overnight.
    
  • Filtration: Filter the colored precipitate (often yellow/orange) and wash with cold ethanol.[1]

  • Drying: Vacuum dry at

    
    C for 6 hours.
    
Visualization: Synthesis & Characterization Logic

The following diagram outlines the decision process for synthesizing and validating these derivatives.

G Start Precursor: 2-Amino-3,6-dimethylphenol Reaction Reflux with Aldehyde (EtOH + AcOH) Start->Reaction TLC TLC Check (Disappearance of Amine) Reaction->TLC Product Crude Schiff Base Recryst Recrystallization (Cold EtOH) Product->Recryst TLC->Reaction Incomplete (Continue Reflux) TLC->Product Complete IR FT-IR Analysis Target: 1610-1625 cm⁻¹ (C=N) Recryst->IR NMR ¹H NMR (DMSO-d₆) Target: 8.5 ppm (CH=N) Check: Methyls (2.1 ppm) Recryst->NMR Valid Validated Ligand Ready for Metal Complexation IR->Valid Peak Found NMR->Valid Singlet Found

Caption: Logical workflow for the synthesis and spectroscopic validation of 2-Amino-3,6-dimethylphenol Schiff bases.

References

  • Polyimide Application & Adhesion: Title: Positive photosensitive resin composition, cured film, and semiconductor devices.[1][7] Source: Justia Patents (US 2011/0159425 A1).[1] URL:[Link]

  • Toxicity & Safety Data: Title: Background Review Document: Isolated Chicken Eye (ICE) Test Method (NIH Publication No. 06-4513).[1] Source: National Toxicology Program (NTP).[1] URL:[Link]

  • Medicinal Chemistry (RAR Agonists): Title: Bicycloheteroaryl-Heteroaryl-Benzoic Acid Compounds as Retinoic Acid Receptor Beta (RARβ) Agonists.[1] Source: Google Patents (WO2016097004A1).[1] URL:

  • General Aminophenol Characterization: Title: Synthesis and Characterization of Schiff Base derived from 2-aminophenol.[1] Source: ResearchGate.[1] URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3,6-dimethylphenol

A Critical Note on Chemical Safety and Data Integrity Therefore, this guide has been constructed based on a conservative composite of hazard data from structurally related compounds, namely 2,6-dimethylphenol and 4-amino...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Note on Chemical Safety and Data Integrity

Therefore, this guide has been constructed based on a conservative composite of hazard data from structurally related compounds, namely 2,6-dimethylphenol and 4-aminophenol. This approach ensures a high degree of caution. However, this document is not a substitute for the manufacturer's SDS. You are required to obtain and review the specific SDS for your material before any handling or disposal operations to ensure full compliance and safety.

Inferred Hazard Profile: The "Why" Behind the Procedure

Understanding the inherent risks of a chemical is the first step in managing it safely. The disposal protocols outlined below are directly informed by the probable hazards of 2-Amino-3,6-dimethylphenol, which is likely to be a multi-hazard substance combining the risks of its parent structures.

Based on data for related compounds, 2-Amino-3,6-dimethylphenol should be treated as a substance with high acute toxicity, corrosive properties, and significant environmental hazards.[1][2][3][4][5] The primary goal of the following procedures is to prevent all routes of exposure—dermal, inhalation, and ingestion—and to ensure it does not enter the environment.

Hazard Class & CategoryInferred Hazard StatementCausality for Disposal Protocol
Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed Prohibits drain disposal; dictates immediate medical attention upon ingestion.
Acute Toxicity, Dermal (Category 3)H311: Toxic in contact with skin Requires use of chemical-resistant gloves and lab coat; mandates immediate decontamination upon skin contact.
Skin Corrosion (Category 1B)H314: Causes severe skin burns and eye damage Necessitates robust PPE, including eye and face protection; informs first-aid procedures.
Germ Cell Mutagenicity (Category 2)H341: Suspected of causing genetic defects Reinforces the need for stringent containment to prevent any exposure.
Hazardous to the Aquatic Environment, Acute (Category 1)H400: Very toxic to aquatic life Absolutely forbids disposal into sewer systems or waterways.[1][6]
Hazardous to the Aquatic Environment, Chronic (Category 1/2)H410/H411: Very toxic/Toxic to aquatic life with long lasting effects Dictates that all contaminated materials and waste must be collected for hazardous waste disposal to prevent long-term environmental damage.[1][2][4][5]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical in any capacity, including preparation for disposal, ensure the following measures are in place. This is your first line of defense against the hazards detailed above.

  • Engineering Controls : All handling of 2-Amino-3,6-dimethylphenol, including weighing, transferring, and preparing waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Eye and Face Protection : Wear chemical safety goggles with side shields. Due to the severe corrosive potential, a face shield worn over the goggles is strongly recommended.

  • Skin Protection :

    • Gloves : Wear double-layered nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[6] Immediately remove and replace gloves if contamination is suspected.

    • Protective Clothing : A buttoned lab coat is mandatory. For larger quantities or spill cleanup, a chemically resistant apron or Tyvek-type disposable clothing should be used.[7]

  • Hygiene : Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8]

Spill Management Protocol

Accidental spills are a form of immediate waste generation and must be handled with precision.

  • Evacuate and Secure : Alert personnel in the immediate area. If the spill is large or the substance is aerosolized, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department. Isolate the spill area.[7]

  • Remove Ignition Sources : Although not highly flammable, removing ignition sources is a standard best practice during any chemical spill response.[7]

  • Containment & Cleanup (for small, manageable spills) :

    • Do not use water to clean up the initial spill, as this can spread contamination.

    • Gently cover the spill with a dry, inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels for the bulk of the spill.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[6][8] Use non-sparking tools.[3]

    • Perform a final decontamination of the spill surface. A recommended method is to wipe the area with absorbent paper dampened with 60-70% ethanol, followed by a thorough wash with soap and water.[7]

  • Dispose of Cleanup Materials : All materials used for cleanup (absorbent, paper towels, contaminated PPE) must be placed in the hazardous waste container along with the spilled chemical.[7]

Waste Collection and Segregation: A Self-Validating System

Proper segregation and labeling are critical to prevent dangerous chemical reactions and ensure the waste is accepted by a disposal facility.

  • Designated Container : Use only compatible, properly sealed hazardous waste containers provided or approved by your institution's EHS department. The container must be in good condition, with no leaks or damage.[9]

  • Labeling : The moment you designate a container for 2-Amino-3,6-dimethylphenol waste, it must be labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Amino-3,6-dimethylphenol"

    • The associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard")

  • Segregation : Do NOT mix this waste with any other chemical waste streams. Aminophenols are incompatible with strong oxidizing agents, bases, acid chlorides, and acid anhydrides.[7] Inadvertent mixing can lead to hazardous reactions.

  • Storage : Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area within the lab, preferably in secondary containment.

Step-by-Step Disposal Protocol

The guiding principle for disposing of 2-Amino-3,6-dimethylphenol is that it must be managed as a regulated hazardous waste.

Step 1: Waste Characterization The pure, unused chemical is considered a hazardous waste. Any material contaminated with it (e.g., reaction mixtures, contaminated labware, spill cleanup debris) must also be treated as hazardous waste.[10][11]

Step 2: Collection Carefully transfer the waste chemical (solid or in solution) into your pre-labeled, designated hazardous waste container. Avoid creating dust.[6] For contaminated lab supplies (e.g., gloves, weigh boats, pipette tips), place them directly into the solid waste container.

Step 3: Prohibited Actions

  • DO NOT dispose of 2-Amino-3,6-dimethylphenol down the drain. This is strictly prohibited due to its high aquatic toxicity.[5][6][12]

  • DO NOT dispose of it in the regular trash.

  • DO NOT attempt to neutralize the chemical as a form of treatment. Intentional dilution or treatment of hazardous waste without a permit is illegal.

Step 4: Arranging for Pickup Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to your EHS department, who will then collect the waste for transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Step 5: Final Disposal Method The ultimate disposal will be handled by the TSDF. The most appropriate method for this type of toxic organic chemical is high-temperature incineration at a licensed chemical destruction plant.[1] This process ensures the complete destruction of the hazardous compound.

Visualizing the Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for the safe management and disposal of 2-Amino-3,6-dimethylphenol waste.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Pickup cluster_disposal Final Disposition start Start: Need to dispose of 2-Amino-3,6-dimethylphenol waste ppe Don correct PPE: - Fume Hood - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat start->ppe container Select & Label Hazardous Waste Container ppe->container waste_type Waste Type? container->waste_type solid Transfer solid waste/ contaminated items into container waste_type->solid Solid liquid Carefully pour liquid waste into container waste_type->liquid Liquid seal Securely seal container solid->seal liquid->seal store Store in designated Satellite Accumulation Area with secondary containment seal->store request Request pickup via institutional EHS portal store->request pickup EHS collects waste for licensed TSDF request->pickup end End: Incineration at approved facility pickup->end

Sources

Handling

Guardian Shield Protocol: A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-3,6-dimethylphenol

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring a robust safety culture is paramount. This guide provides an in-depth, experi...

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, ensuring a robust safety culture is paramount. This guide provides an in-depth, experience-driven protocol for the safe handling of 2-Amino-3,6-dimethylphenol (CAS No. 66422-95-5), with a specialized focus on the selection, use, and disposal of Personal Protective Equipment (PPE). Our commitment is to empower you with not just procedural steps, but the scientific rationale behind them, fostering a laboratory environment where safety and innovation thrive in unison.

Understanding the Hazard Profile of 2-Amino-3,6-dimethylphenol

2-Amino-3,6-dimethylphenol, also known as 2-(2,4-Diaminophenoxy)ethanol Dihydrochloride, presents a specific set of hazards that dictate our PPE strategy. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and may cause an allergic skin reaction[1]. The chemical structure, possessing both phenolic and aromatic amine functionalities, suggests potential for skin and eye irritation, as well as possible systemic effects upon absorption. Phenolic compounds, in general, are known for their ability to cause severe chemical burns and can be toxic.[2] Aromatic amines are a class of compounds that require careful handling due to their potential for toxicity. Therefore, our approach to PPE is grounded in a comprehensive risk mitigation strategy that accounts for all potential routes of exposure.

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach; it is a dynamic process that adapts to the specific experimental context. The primary routes of exposure for 2-Amino-3,6-dimethylphenol are dermal contact, ocular exposure, and inhalation of aerosols. Our PPE recommendations are designed to create a multi-layered barrier against these hazards.

Recommended Personal Protective Equipment

The following table outlines the minimum recommended PPE for handling 2-Amino-3,6-dimethylphenol in various laboratory settings. It is imperative to always consult your institution's specific safety protocols and the latest version of the chemical's SDS.

Laboratory Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (low volume) Safety glasses with side shieldsDouble-gloving with nitrile or neoprene glovesLaboratory coatNot generally required if handled in a certified chemical fume hood
Synthesizing or reacting the compound Chemical splash goggles and a face shieldButyl rubber or Viton™ gloves over nitrile glovesChemical-resistant apron over a laboratory coatRecommended to be performed in a chemical fume hood. If not feasible, a fit-tested respirator with an organic vapor cartridge is necessary.
Handling concentrated solutions or large quantities Chemical splash goggles and a face shieldHeavy-duty, chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coverallsWork must be conducted in a certified chemical fume hood.
Cleaning spills Chemical splash goggles and a face shieldHeavy-duty, chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coverallsA fit-tested respirator with an organic vapor cartridge is required.

Procedural Guidance: Donning, Doffing, and Disposal of PPE

The efficacy of PPE is as much about its correct use as it is about its selection. The following protocols are designed to minimize the risk of contamination during the handling of 2-Amino-3,6-dimethylphenol.

Donning PPE: A Step-by-Step Protocol
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Body Protection: Don your laboratory coat, ensuring it is fully buttoned. If a chemical-resistant apron or suit is required, put it on over the lab coat.

  • Respiratory Protection (if required): Perform a positive and negative pressure seal check on your respirator before entering the work area.

  • Eye and Face Protection: Put on your safety glasses, goggles, and face shield. Adjust for a secure and comfortable fit.

  • Gloves: Don your inner pair of gloves (e.g., nitrile). Then, carefully put on your outer, more chemical-resistant gloves (e.g., butyl rubber), ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.

Doffing PPE: A Contamination-Avoidance Workflow
  • Gloves (Outer Pair): Using a gloved hand, grasp the outside of the opposite glove near the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off from the inside, creating a "bag" for both gloves. Dispose of them in a designated hazardous waste container.

  • Body Protection: Unbutton your lab coat. If wearing an apron or suit, remove it by rolling it away from your body to avoid contaminating your inner clothing.

  • Face and Eye Protection: Remove your face shield and goggles by handling the head strap, avoiding contact with the front surfaces.

  • Respiratory Protection (if required): Remove your respirator.

  • Gloves (Inner Pair): Remove your inner gloves using the same technique as for the outer pair.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Disposal Plan

All disposable PPE used when handling 2-Amino-3,6-dimethylphenol must be considered hazardous waste.

  • Gloves, aprons, and other disposable items: Place in a clearly labeled, sealed hazardous waste bag or container.

  • Contaminated lab coats: Should be professionally laundered by a service experienced in handling chemically contaminated clothing. Do not take contaminated lab coats home.

  • Empty chemical containers: Must be disposed of as hazardous waste in accordance with local, state, and federal regulations[3][4].

Visualizing the PPE Decision-Making Process

To further clarify the selection of appropriate PPE, the following diagram illustrates the logical workflow based on the nature of the task and the potential for exposure.

PPE_Decision_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Post-Procedure Task Identify Laboratory Task Exposure Assess Potential for Exposure (Splash, Aerosol) Task->Exposure informs Eye Eye/Face Protection Exposure->Eye determines Hand Hand Protection Exposure->Hand determines Body Body Protection Exposure->Body determines Respiratory Respiratory Protection Exposure->Respiratory determines Doffing Proper Doffing Technique Eye->Doffing Hand->Doffing Body->Doffing Respiratory->Doffing Disposal Hazardous Waste Disposal Doffing->Disposal

Caption: PPE selection workflow for handling 2-Amino-3,6-dimethylphenol.

Emergency Procedures: Immediate Actions for Exposure

In the event of an accidental exposure to 2-Amino-3,6-dimethylphenol, immediate and appropriate first aid is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. For phenolic exposures, it is highly recommended to then apply a solution of polyethylene glycol (PEG 300 or 400) to the affected area[2]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water to dilute the chemical. Seek immediate medical attention.

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also ensuring the integrity and success of your scientific endeavors.

References

  • Maritime Beauty. (2021, April 20). Safety Data Sheet. Retrieved February 7, 2026, from [Link]

  • Astech Ireland. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved February 7, 2026, from [Link]

  • Cabrillo College. (n.d.). Phenol. Retrieved February 7, 2026, from [Link]

  • Environment, Health and Safety, University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved February 7, 2026, from [Link]

  • Techno PharmChem. (n.d.). 4 – AMINO PHENOL MATERIAL SAFETY DATA SHEET. Retrieved February 7, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved February 7, 2026, from [Link]

  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL MSDS CAS: 000095-55-6. Retrieved February 7, 2026, from [Link]

  • American Chemical Society Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved February 7, 2026, from [Link]

  • Cefic. (n.d.). for the SAFE USE of PHENOL. Retrieved February 7, 2026, from [Link]

  • Techno PharmChem. (n.d.). 4 – AMINO PHENOL MATERIAL SAFETY DATA SHEET. Retrieved February 7, 2026, from [Link]

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